molecular formula C6H12O3 B1272503 2-Isobutoxyacetic acid CAS No. 24133-46-8

2-Isobutoxyacetic acid

Cat. No.: B1272503
CAS No.: 24133-46-8
M. Wt: 132.16 g/mol
InChI Key: RJZXMJIGAJFDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isobutoxyacetic acid is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methylpropoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZXMJIGAJFDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377002
Record name 2-isobutoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24133-46-8
Record name 2-isobutoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methylpropoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties of 2-Isobutoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-isobutoxyacetic acid, a key intermediate in the synthesis of biologically active molecules. This document outlines experimental protocols for its synthesis and purification, presents key analytical data, and explores its relevance in the context of drug development, particularly as a building block for inhibitors of the Activating Transcription Factor 4 (ATF4) signaling pathway.

Core Chemical and Physical Properties

This compound, also known as (2-methylpropoxy)acetic acid, is a carboxylic acid with the chemical formula C₆H₁₂O₃. It is a structural isomer of butoxyacetic acid and possesses an isobutyl group attached to the ether oxygen. This structural feature influences its physical and chemical characteristics.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
CAS Number 24133-46-8[1]
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
Appearance Solid[2]
Boiling Point 230.8 °C at 760 mmHg[2]
Melting Point 32.31 °C (Predicted)[2]
Density 1.024 g/cm³[2]
Flash Point 93 °C[2]
Refractive Index 1.427[2]
Vapor Pressure 0.0228 mmHg at 25°C[2]
SMILES CC(C)COCC(=O)O[2]
InChI Key RJZXMJIGAJFDRS-UHFFFAOYSA-N[2]
Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. While specific spectra for this compound are not widely published, data from its structural isomer, 2-butoxyacetic acid, provides a valuable reference for the expected spectral features.

1.2.1. 13C NMR Spectroscopy

The 13C NMR spectrum of 2-butoxyacetic acid shows distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms. The expected chemical shifts for this compound would be similar, with slight variations due to the branching in the isobutyl group.

Reference 13C NMR Data for 2-Butoxyacetic Acid: [3]

A detailed interpretation of the 13C NMR spectrum for butanoic acid, a related carboxylic acid, can provide further insight into the expected chemical shifts.[4]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band. The ether linkage (C-O-C) will also show a characteristic stretching vibration.

Reference IR Spectrum for 2-Butoxyacetic Acid: [5]

An IR spectrum of the methyl ester of isobutoxyacetic acid is also available and shows the characteristic ester carbonyl stretch.[6]

Synthesis and Purification

The most common and effective method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with an alkyl halide.

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from the synthesis of similar phenoxyacetic acids and is expected to provide a good yield of the target compound.[7][8][9]

Reaction Scheme:

Williamson Ether Synthesis cluster_step1 Step 1: Formation of Alkoxide cluster_step2 Step 2: Nucleophilic Substitution (SN2) cluster_step3 Step 3: Acidification isobutanol Isobutanol (CH3)2CHCH2OH isobutoxide Sodium Isobutoxide (CH3)2CHCH2ONa isobutanol->isobutoxide + NaOH - H2O naoh NaOH chloroacetic_acid Chloroacetic Acid ClCH2COOH product_salt Sodium 2-Isobutoxyacetate chloroacetic_acid->product_salt hcl HCl (aq) product This compound hcl->product isobutoxide->product_salt + ClCH2COOH - NaCl product_salt->product + HCl (aq) - NaCl

Figure 1: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol:

  • Preparation of Sodium Isobutoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric equivalent of sodium hydroxide (B78521) in isobutanol. The reaction can be gently heated to ensure the complete formation of sodium isobutoxide.

  • Reaction with Sodium Chloroacetate (B1199739): Prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with an equimolar amount of sodium carbonate in water.[10] Add the aqueous solution of sodium chloroacetate dropwise to the sodium isobutoxide solution.

  • Reflux: Heat the reaction mixture to reflux for 1-2 hours to ensure the completion of the reaction.[11]

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.[12] Combine the organic extracts.

  • Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude this compound can be purified by either vacuum distillation or recrystallization.

2.2.1. Vacuum Distillation

Given its relatively high boiling point, vacuum distillation is a suitable method for the purification of this compound.[13] This technique allows for distillation at a lower temperature, which prevents the thermal decomposition of the compound. The distillation should be carried out under a suitable vacuum, and fractions should be collected based on their boiling points at that pressure.

2.2.2. Recrystallization

If the product obtained after synthesis is a solid at room temperature, recrystallization can be an effective purification method. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[14] For carboxylic acids, solvent mixtures such as ethanol/water or acetone/water are often effective.[2][15]

Experimental Protocol for Recrystallization:

  • Dissolve the crude this compound in a minimal amount of a hot solvent or solvent mixture in which it is soluble.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Role in Drug Development: ATF4 Pathway Inhibition

This compound serves as a crucial intermediate in the synthesis of bicyclic bridged cycloalkane derivatives, which have been identified as inhibitors of the Activating Transcription Factor 4 (ATF4) signaling pathway.[1] The ATF4 pathway is a key component of the integrated stress response and is implicated in various diseases, including cancer and neurodegenerative disorders.

While the precise mechanism of inhibition by these specific bicyclic derivatives is not yet fully elucidated in the public domain, a general understanding of the ATF4 pathway provides context for their therapeutic potential.

ATF4 Signaling Pathway Overview:

Under cellular stress conditions, such as endoplasmic reticulum (ER) stress, the PERK kinase is activated. PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general shutdown of protein synthesis but selectively enhances the translation of ATF4 mRNA. ATF4 then translocates to the nucleus and activates the transcription of genes involved in stress response, apoptosis, and angiogenesis.

ATF4_Pathway stress Cellular Stress (e.g., ER Stress) perk PERK stress->perk activates eif2a eIF2α perk->eif2a phosphorylates p_eif2a p-eIF2α protein_synthesis Global Protein Synthesis p_eif2a->protein_synthesis inhibits atf4_mrna ATF4 mRNA p_eif2a->atf4_mrna selectively translates atf4_protein ATF4 Protein atf4_mrna->atf4_protein nucleus Nucleus atf4_protein->nucleus translocates to gene_transcription Target Gene Transcription nucleus->gene_transcription activates cellular_response Cellular Response (Adaptation, Apoptosis, Angiogenesis) gene_transcription->cellular_response inhibitor This compound Derivative (Bicyclic Bridged Cycloalkane) inhibitor->atf4_protein inhibits activity

Figure 2: Simplified ATF4 signaling pathway and the putative point of inhibition by this compound derivatives.

The development of small molecule inhibitors that can modulate the ATF4 pathway holds significant therapeutic promise. The synthesis of libraries of compounds derived from this compound allows for the exploration of structure-activity relationships and the optimization of lead compounds for improved potency and selectivity.[16][17][18][19]

Safety and Handling

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Its synthesis via the Williamson ether synthesis is a robust and scalable method. The purification of the final product can be achieved through standard laboratory techniques such as vacuum distillation or recrystallization. The role of this compound as a precursor to potent ATF4 pathway inhibitors underscores its importance in modern drug discovery and development. Further research into the precise mechanism of action of its derivatives will undoubtedly pave the way for novel therapeutic strategies targeting stress-related diseases.

References

An In-depth Technical Guide to 2-Isobutoxyacetic Acid (CAS Number: 24133-46-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutoxyacetic acid, with the CAS number 24133-46-8, is a carboxylic acid derivative that serves as a valuable intermediate in organic synthesis.[1] Structurally, it is characterized by an isobutoxy group attached to the alpha-carbon of an acetic acid molecule. This compound is of particular interest to the drug development community due to its role as a building block in the synthesis of complex molecules, notably bicyclic bridged cycloalkane derivatives that have been investigated as inhibitors of the Activating Transcription Factor 4 (ATF4) pathway.[1] This guide provides a comprehensive overview of the technical data and methodologies associated with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₃[2]
Molecular Weight 132.16 g/mol [2]
Appearance Not specified, likely a liquid or low-melting solid
Density 1.024 g/cm³[2]
Melting Point 32.31 °C (Predicted)[2]
Boiling Point 230.8 °C at 760 mmHg[2]
Flash Point 93 °C[2]
SMILES CC(C)COCC(=O)O[2]
InChIKey RJZXMJIGAJFDRS-UHFFFAOYSA-N[3]

Synthesis of this compound

The most probable synthetic route to this compound is via the Williamson ether synthesis.[4] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, isobutanol would be deprotonated to form isobutoxide, which then reacts with a haloacetic acid, such as chloroacetic acid.

Representative Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established procedures for the synthesis of similar alkoxyacetic acids and is a likely method for preparing this compound.[5][6]

Materials:

  • Isobutanol

  • Sodium metal or a strong base (e.g., sodium hydride)

  • Chloroacetic acid

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl) for acidification

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Formation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutanol in an anhydrous solvent like diethyl ether or THF.

  • Slowly add sodium metal or sodium hydride to the solution. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. Stir the mixture until all the sodium has reacted and a clear solution of sodium isobutoxide is formed.

  • Nucleophilic Substitution: In a separate flask, dissolve chloroacetic acid in the same anhydrous solvent.

  • Slowly add the chloroacetic acid solution to the sodium isobutoxide solution at room temperature with stirring.

  • After the addition is complete, gently reflux the reaction mixture for several hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and quench with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid.

  • Acidify the aqueous bicarbonate layer with hydrochloric acid until it is acidic to litmus (B1172312) paper. This will protonate the carboxylate to form the desired this compound, which may precipitate or can be extracted.

  • Purification: Extract the acidified aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or recrystallization.

G cluster_synthesis Williamson Ether Synthesis of this compound isobutanol Isobutanol isobutoxide Sodium Isobutoxide (Nucleophile) isobutanol->isobutoxide + Deprotonation na_base Sodium Metal or Strong Base (e.g., NaH) na_base->isobutoxide reaction_mixture Reaction Mixture (Reflux) isobutoxide->reaction_mixture + chloroacetic_acid Chloroacetic Acid (Electrophile) chloroacetic_acid->reaction_mixture SN2 Reaction workup Aqueous Work-up & Acidification reaction_mixture->workup product This compound workup->product Purification

Caption: Proposed workflow for the synthesis of this compound.

Spectral Data

¹H NMR Spectrum

A proton NMR spectrum for this compound is available from ChemicalBook.[7] The expected signals would be: a doublet for the two methyl groups of the isobutyl group, a multiplet for the methine proton of the isobutyl group, a doublet for the methylene (B1212753) group attached to the oxygen, a singlet for the methylene group of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.

¹³C NMR, IR, and Mass Spectrometry (Reference Data for 2-Butoxyacetic Acid)

For reference, the spectral data for 2-butoxyacetic acid (CAS 2516-93-0) is summarized below. The spectral features of this compound are expected to be similar, with key differences arising from the branching in the isobutyl group.

  • ¹³C NMR (of 2-Butoxyacetic Acid): Expected peaks would include those for the four distinct carbons of the n-butyl group, the methylene carbon of the acetic acid moiety, and the carbonyl carbon.[8]

  • IR Spectrum (of 2-Butoxyacetic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of a carboxylic acid dimer, a strong C=O stretching absorption around 1710 cm⁻¹, and C-O stretching bands.[9]

  • Mass Spectrum (of 2-Butoxyacetic Acid): The mass spectrum would likely show fragmentation patterns corresponding to the loss of the carboxylic acid group and cleavage of the ether linkage.[10]

Reactivity and Stability

This compound is a carboxylic acid and will exhibit typical reactions of this functional group, such as esterification, amide formation, and reduction. It is expected to be stable under normal laboratory conditions but should be stored away from strong oxidizing agents and bases.

Applications in Drug Development

The primary documented application of this compound in drug development is as a synthetic intermediate.[1] It is a key building block for the creation of bicyclic bridged cycloalkane derivatives that act as inhibitors of the Activating Transcription Factor 4 (ATF4) signaling pathway.[1]

Role as a Synthetic Intermediate for ATF4 Pathway Inhibitors

The ATF4 pathway is a critical component of the integrated stress response (ISR), which is activated under various cellular stress conditions. Dysregulation of the ATF4 pathway has been implicated in several diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target. This compound provides a specific structural motif that is incorporated into the final inhibitor molecule.

G cluster_synthesis_role Role of this compound in ATF4 Inhibitor Synthesis isobutoxyacetic_acid This compound (Building Block) multistep_synthesis Multi-step Organic Synthesis isobutoxyacetic_acid->multistep_synthesis other_reagents Other Reagents & Intermediates other_reagents->multistep_synthesis bicyclic_derivative Bicyclic Bridged Cycloalkane Derivative multistep_synthesis->bicyclic_derivative atf4_inhibitor ATF4 Pathway Inhibitor bicyclic_derivative->atf4_inhibitor Biological Activity

Caption: this compound as a key intermediate.

The ATF4 Signaling Pathway

The ATF4 signaling pathway is a central regulator of cellular homeostasis. Under conditions of cellular stress, such as amino acid deprivation, endoplasmic reticulum (ER) stress, or oxidative stress, specific kinases phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but paradoxically promotes the translation of ATF4 mRNA. ATF4 then translocates to the nucleus and activates the transcription of genes involved in stress adaptation, including those for amino acid synthesis and transport, antioxidant response, and autophagy. However, prolonged activation of the ATF4 pathway can lead to apoptosis.

G cluster_atf4_pathway ATF4 Signaling Pathway stress Cellular Stress (e.g., ER Stress, Amino Acid Deprivation) eif2a_kinases eIF2α Kinases (PERK, GCN2, etc.) stress->eif2a_kinases eif2a eIF2α eif2a_kinases->eif2a Phosphorylation p_eif2a p-eIF2α eif2a->p_eif2a global_translation Global Protein Synthesis p_eif2a->global_translation Inhibition atf4_translation ATF4 mRNA Translation p_eif2a->atf4_translation Activation atf4_protein ATF4 Protein atf4_translation->atf4_protein nucleus Nucleus atf4_protein->nucleus Translocation target_genes Target Gene Expression (Stress Adaptation, Apoptosis) nucleus->target_genes Transcriptional Activation

References

An In-depth Technical Guide to 2-Isobutoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characteristics of 2-isobutoxyacetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Identifiers

This compound, also known as (2-methylpropoxy)acetic acid, is a carboxylic acid with an isobutoxy ether substituent at the alpha-carbon. Its chemical structure is characterized by a four-carbon isobutyl group linked via an ether oxygen to an acetic acid moiety.

Table 1: Molecular Identifiers for this compound

IdentifierValue
CAS Number 24133-46-8[1][2]
Molecular Formula C₆H₁₂O₃[1][2]
IUPAC Name 2-(2-methylpropoxy)acetic acid[1]
SMILES CC(C)COCC(=O)O[2]
InChI InChI=1S/C6H12O3/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
InChIKey RJZXMJIGAJFDRS-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 132.16 g/mol [1][2]
Density 1.024 g/cm³[1][2]
Boiling Point 230.8 °C at 760 mmHg[1][2]
Flash Point 93 °C[1][2]
Vapor Pressure 0.0228 mmHg at 25°C[1]
Refractive Index 1.427[1]
XLogP3 0.74360[1]
PSA (Polar Surface Area) 46.53 Ų[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid with an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a representative procedure for the synthesis of this compound based on established methods for similar alkoxyacetic acids.

Materials:

  • Isobutyl alcohol (2-methyl-1-propanol)

  • Sodium metal

  • Chloroacetic acid

  • Anhydrous diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Preparation of Sodium Isobutoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal in small pieces to an excess of anhydrous isobutyl alcohol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium isobutoxide.

  • Reaction with Chloroacetic Acid: Once the sodium isobutoxide solution has cooled, slowly add a solution of chloroacetic acid in a minimal amount of a suitable solvent, such as anhydrous diethyl ether, to the flask.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, carefully add water to the reaction mixture to quench any unreacted sodium.

    • Acidify the mixture with concentrated hydrochloric acid to protonate the carboxylate salt.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with diethyl ether.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.

    • The crude this compound can be purified by vacuum distillation or recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Purification isobutanol Isobutyl Alcohol alkoxide_formation Alkoxide Formation isobutanol->alkoxide_formation na Sodium Metal na->alkoxide_formation chloroacetic_acid Chloroacetic Acid williamson_synthesis Williamson Ether Synthesis chloroacetic_acid->williamson_synthesis alkoxide_formation->williamson_synthesis Sodium Isobutoxide acidification Acidification williamson_synthesis->acidification extraction Solvent Extraction acidification->extraction drying Drying extraction->drying purification Vacuum Distillation drying->purification product This compound purification->product

A diagram illustrating the workflow for the synthesis of this compound.

Spectroscopic Analysis

Predicted ¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH~0.9Doublet6H
-CH (CH₃)₂~1.8-2.0Multiplet1H
-OCH ₂-~3.3-3.5Doublet2H
-OCH ₂COOH~4.0-4.2Singlet2H
-COOH ~10-12Singlet (broad)1H
Predicted ¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)
-C H₃~19
-C H(CH₃)₂~28
-OC H₂-~78
-OC H₂COOH~68
-C OOH~175
Predicted FT-IR Spectroscopy

Table 5: Predicted FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500-3300Strong, Broad
C-H stretch (alkane)2850-2960Strong
C=O stretch (carboxylic acid)1700-1725Strong
C-O stretch (ether)1080-1150Strong
C-O stretch (carboxylic acid)1210-1320Strong
O-H bend (carboxylic acid)1395-1440Medium
Predicted Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 132. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the ether bond.

Table 6: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
132[M]⁺
87[M - COOH]⁺
73[CH₂COOH]⁺
57[C₄H₉]⁺ (isobutyl cation)
45[COOH]⁺

Biological Relevance and Potential Applications

While this compound itself has no extensively documented direct biological activity, it has been identified as a key intermediate in the synthesis of more complex bioactive molecules.

Intermediate for ATF4 Pathway Inhibitors

This compound is reported to be an intermediate in the preparation of bicyclic bridged cycloalkane derivatives that act as inhibitors of the Activating Transcription Factor 4 (ATF4) pathway. The ATF4 pathway is a critical component of the integrated stress response (ISR), which is activated by various cellular stresses such as amino acid deprivation, endoplasmic reticulum (ER) stress, and viral infection. Dysregulation of the ATF4 pathway has been implicated in a range of diseases, including neurodegenerative disorders and cancer.

The use of this compound as a building block allows for the introduction of a flexible ether linkage in the final inhibitor molecules, which can be crucial for their binding affinity and pharmacokinetic properties.

Logical_Relationship cluster_precursor Precursor Molecule cluster_synthesis Chemical Synthesis cluster_product Bioactive Compound Class cluster_target Biological Target isobutoxyacetic_acid This compound synthesis_step Multi-step Synthesis isobutoxyacetic_acid->synthesis_step bicyclic_inhibitors Bicyclic Bridged Cycloalkane Derivatives synthesis_step->bicyclic_inhibitors atf4_pathway ATF4 Pathway bicyclic_inhibitors->atf4_pathway Inhibition

Logical relationship of this compound as a precursor for ATF4 pathway inhibitors.

Conclusion

This compound is a well-characterized small molecule with defined physicochemical properties. While direct experimental data on its spectroscopy and biological activity are limited in the public domain, its synthesis is achievable through standard organic chemistry methods like the Williamson ether synthesis. Its primary significance in the context of drug development appears to be as a versatile building block for the synthesis of complex molecules, such as inhibitors of the ATF4 signaling pathway. Further research into the biological effects of this compound and its derivatives could open new avenues for therapeutic intervention in diseases associated with cellular stress responses.

References

An In-depth Technical Guide to the Synthesis of (2-methylpropoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2-methylpropoxy)acetic acid, also known as isobutoxyacetic acid. The primary and most effective method for its preparation is the Williamson ether synthesis. This document outlines the detailed reaction mechanism, a step-by-step experimental protocol, and the necessary characterization of the final product. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis process. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis of this and similar alkoxyacetic acid derivatives.

Introduction

(2-methylpropoxy)acetic acid is a carboxylic acid derivative with an ether linkage. Alkoxyacetic acids are a class of compounds that find applications in various fields, including as intermediates in the synthesis of more complex molecules, such as pharmaceuticals. The ability to synthesize these compounds with high purity and yield is therefore of significant interest to the scientific community. The Williamson ether synthesis is a robust and versatile method for the formation of ethers and is the most common route for the preparation of (2-methylpropoxy)acetic acid.[1][2] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][2]

Synthesis of (2-methylpropoxy)acetic Acid

The synthesis of (2-methylpropoxy)acetic acid is achieved through the Williamson ether synthesis. This reaction involves the deprotonation of isobutanol (2-methyl-1-propanol) to form sodium isobutoxide, which then acts as a nucleophile, attacking the electrophilic carbon of sodium chloroacetate (B1199739). Subsequent acidification yields the desired (2-methylpropoxy)acetic acid.

Reaction Scheme

The overall reaction can be summarized as follows:

Step 1: Formation of Sodium Isobutoxide (CH₃)₂CHCH₂OH + NaOH → (CH₃)₂CHCH₂ONa + H₂O

Step 2: Nucleophilic Substitution (CH₃)₂CHCH₂ONa + ClCH₂COONa → (CH₃)₂CHCH₂OCH₂COONa + NaCl

Step 3: Acidification (CH₃)₂CHCH₂OCH₂COONa + HCl → (CH₃)₂CHCH₂OCH₂COOH + NaCl

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)AmountMoles
Isobutanol74.120.80218.5 mL0.2
Sodium Hydroxide (B78521)40.00-8.0 g0.2
Sodium Chloroacetate116.48-23.3 g0.2
Hydrochloric Acid (conc.)36.461.18As needed-
Diethyl Ether74.120.713As needed-
Anhydrous Magnesium Sulfate120.37-As needed-
Deionized Water18.021.000As needed-
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8.0 g (0.2 mol) of sodium hydroxide pellets.

  • Solvent Addition: To the flask, add 50 mL of isobutanol (excess is used as the solvent).

  • Formation of Alkoxide: Heat the mixture to a gentle reflux with stirring until all the sodium hydroxide has dissolved, forming sodium isobutoxide. This may take 30-60 minutes.

  • Addition of Chloroacetate: Once a clear solution is obtained, add 23.3 g (0.2 mol) of sodium chloroacetate to the reaction mixture.

  • Reaction: Continue to heat the mixture at reflux with vigorous stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess isobutanol under reduced pressure using a rotary evaporator.

  • Workup - Dissolution: To the resulting solid, add 100 mL of deionized water and stir until all the solid has dissolved.

  • Workup - Extraction: Transfer the aqueous solution to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted isobutanol and other non-polar impurities. Discard the ether layer.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is ~2 (test with pH paper). A white precipitate of (2-methylpropoxy)acetic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at low heat.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.

Expected Yield and Product Characteristics
ParameterValue
Theoretical Yield 26.4 g
Appearance White crystalline solid
Molecular Formula C₆H₁₂O₃
Molar Mass 132.16 g/mol
Melting Point 32-34 °C
Boiling Point 215-217 °C

Characterization

The structure and purity of the synthesized (2-methylpropoxy)acetic acid can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

A proton NMR spectrum should be acquired to confirm the structure of the product. The expected chemical shifts (δ) and multiplicities are as follows:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet1H-COOH
~4.1Singlet2H-O-CH₂-COOH
~3.2Doublet2H(CH₃)₂CH-CH₂-O-
~1.9Multiplet1H(CH₃)₂CH-CH₂-O-
~0.9Doublet6H(CH₃)₂CH-CH₂-O-
Infrared (IR) Spectroscopy

An IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
~2960C-H stretch (alkane)
~1710C=O stretch (carboxylic acid)
~1120C-O stretch (ether)

Visualization of a Related Biological Signaling Pathway

While (2-methylpropoxy)acetic acid itself is primarily a synthetic intermediate, related alkoxyacetic acids have been investigated in various biological contexts. For illustrative purposes, the following diagram depicts a simplified signaling pathway where a hypothetical drug molecule, an alkoxyacetic acid derivative, inhibits a key enzyme in a disease-related pathway.

signaling_pathway Hypothetical Drug Action on a Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Ligand External Signal (e.g., Growth Factor) Ligand->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TargetEnzyme Target Enzyme Kinase2->TargetEnzyme Activates TranscriptionFactor Transcription Factor TargetEnzyme->TranscriptionFactor Activates GeneExpression Gene Expression (Disease Progression) TranscriptionFactor->GeneExpression Drug (2-methylpropoxy)acetic acid derivative Drug->TargetEnzyme Inhibits experimental_workflow Synthesis and Purification Workflow start Start reactants Mix Isobutanol and NaOH start->reactants reflux1 Reflux to form Sodium Isobutoxide reactants->reflux1 add_chloroacetate Add Sodium Chloroacetate reflux1->add_chloroacetate reflux2 Reflux for 2-3 hours add_chloroacetate->reflux2 cool Cool to Room Temperature reflux2->cool rotovap Remove Excess Isobutanol cool->rotovap dissolve Dissolve in Water rotovap->dissolve extract Wash with Diethyl Ether dissolve->extract acidify Acidify with HCl to pH ~2 extract->acidify filter Vacuum Filtration acidify->filter dry Dry Product filter->dry characterize Characterize (NMR, IR, MP) dry->characterize end End characterize->end

References

Spectroscopic and Synthetic Profile of 2-Isobutoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 2-isobutoxyacetic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis, offering detailed experimental protocols and structured data for practical laboratory applications.

Spectroscopic Data

While experimental spectra for this compound are not widely available in public databases, the following tables summarize the expected spectroscopic characteristics based on the analysis of its isomer, 2-butoxyacetic acid, and predictive models. These values provide a foundational dataset for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet1H-COOH
~4.1Singlet2H-O-CH₂-COOH
~3.4Doublet2H-CH₂-CH(CH₃)₂
~1.9Multiplet1H-CH(CH₃)₂
~0.9Doublet6H-CH(CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~170-175-COOH
~75-80-O-CH₂-COOH
~70-75-CH₂-CH(CH₃)₂
~25-30-CH(CH₃)₂
~15-20-CH(CH₃)₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
~2960StrongC-H stretch (Alkyl)
~1710StrongC=O stretch (Carboxylic Acid)
~1100StrongC-O stretch (Ether)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
132.0786Low[M]⁺ (Molecular Ion)
73.0290High[C₃H₅O₂]⁺
57.0704High[C₄H₉]⁺ (isobutyl cation)
45.0235Medium[COOH]⁺

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound via Williamson Ether Synthesis

This protocol outlines a general and effective method for the preparation of this compound.

Materials:

Procedure:

  • Preparation of Sodium Isobutoxide: In a round-bottom flask equipped with a reflux condenser and a stirring bar, carefully add sodium metal to an excess of isobutyl alcohol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming sodium isobutoxide.

  • Alkylation: To the freshly prepared sodium isobutoxide solution, slowly add ethyl chloroacetate dropwise with continuous stirring. After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the completion of the nucleophilic substitution reaction.

  • Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ethyl 2-isobutoxyacetate.

  • Saponification: To the crude ester, add a solution of sodium hydroxide in water and ethanol (B145695). Heat the mixture to reflux for 1-2 hours to hydrolyze the ester to the corresponding carboxylate salt.

  • Acidification and Isolation: After cooling, remove the ethanol under reduced pressure. Acidify the aqueous solution to a pH of ~2 with concentrated hydrochloric acid. The this compound will precipitate or can be extracted with diethyl ether. Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent to yield the final product.

Spectroscopic Analysis

1. NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: Use a proton-decoupled sequence with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).

2. IR Spectroscopy:

  • Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

3. Mass Spectrometry (GC-MS):

  • Derivatization: For GC-MS analysis, the carboxylic acid must be derivatized to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester). A common method is to react the acid with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizations

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

GCMS_Workflow Sample Sample containing This compound Extraction Liquid-Liquid Extraction Sample->Extraction Dissolution Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Concentration GC_Injection GC Injection Derivatization->GC_Injection Sample ready for analysis GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (Electron Ionization) GC_Separation->MS_Ionization Elution MS_Analysis Mass Analysis (Quadrupole) MS_Ionization->MS_Analysis Data_Processing Data Processing and Library Matching MS_Analysis->Data_Processing Ion Detection

2-Isobutoxyacetic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Isobutoxyacetic acid. The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, emergency protocols, and waste disposal of this compound. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the behavior of the chemical under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₂O₃[1][2]
Molecular Weight 132.16 g/mol [3]
CAS Number 24133-46-8[1][2][3][4]
Appearance Solid
Density 1.024 g/cm³[1][2][3]
Boiling Point 230.8 °C at 760 mmHg[1][2][3]
Melting Point 32.31 °C (Predicted)[3]
Flash Point 93 °C[1][2][3]
Vapor Pressure 0.0228 mmHg at 25 °C[1][2]
SMILES String CC(C)COCC(O)=O
InChI Key RJZXMJIGAJFDRS-UHFFFAOYSA-N

Hazard Identification and Toxicological Profile

Table 2: GHS Hazard Information

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary StatementsSource
Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Skin Irritation--R38: Irritating to skin.S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[3]
Respiratory Irritation--R37: Irritating to respiratory system.S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

Note: The toxicological properties of this substance have not been fully investigated.[5] Much of the available toxicological data relates to the similar compound, 2-Butoxyacetic acid, which is known to cause hematotoxicity.[6][7] However, direct extrapolation of these effects to this compound is not appropriate without specific studies.

Experimental Protocols and Handling

Due to the lack of specific experimental safety protocols for this compound in the searched literature, the following guidelines are based on general best practices for handling corrosive and irritant organic acids.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific procedure. However, as a minimum, the following PPE is recommended:

  • Eye and Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

General Handling Procedures
  • Avoid contact with eyes, skin, and clothing.

  • Do not breathe dust, vapor, mist, or gas.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

Emergency Procedures

First Aid Measures

The following diagram outlines the initial response to an exposure to this compound.

FirstAid cluster_Exposure Exposure Route cluster_Action Immediate Action cluster_Medical Medical Attention Eye_Contact Eye Contact Rinse_Eyes Rinse with water for at least 15 minutes. Eye_Contact->Rinse_Eyes Skin_Contact Skin Contact Wash_Skin Wash with soap and plenty of water. Skin_Contact->Wash_Skin Inhalation Inhalation Move_Fresh_Air Move to fresh air. Inhalation->Move_Fresh_Air Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical attention. Rinse_Eyes->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Move_Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First aid procedures for this compound exposure.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8]

  • Specific Hazards: Hazardous decomposition products include carbon monoxide and carbon dioxide.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

The logical workflow for handling a spill of this compound is depicted below.

SpillResponse start Spill Occurs evacuate Evacuate immediate area start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect absorbed material into a suitable, closed container contain->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of waste in accordance with regulations decontaminate->dispose end Spill Cleaned dispose->end

Caption: Workflow for handling a this compound spill.

Stability and Reactivity

  • Chemical Stability: Stable under normal storage conditions.[8]

  • Conditions to Avoid: Incompatible materials and excess heat.[5]

  • Incompatible Materials: Strong oxidizing agents.[8]

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.[8]

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer and follow all institutional safety protocols.

References

The Biological Activity of Alkoxyacetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkoxyacetic acids are a class of compounds that have garnered significant attention in the fields of toxicology and pharmacology. As metabolites of widely used industrial solvents like glycol ethers, their biological activities are of considerable interest for occupational health and environmental safety. Furthermore, certain alkoxyacetic acid derivatives have been investigated for their therapeutic potential, including anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the biological activities of alkoxyacetic acids, with a focus on their mechanisms of action, quantitative toxicological data, and relevant experimental protocols. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and toxicological assessment.

Introduction

Alkoxyacetic acids are carboxylic acids with the general structure R-O-CH₂-COOH. They are primarily known as the active metabolites of glycol ethers, which are readily absorbed through the skin, lungs, and gastrointestinal tract. The parent glycol ethers are oxidized by alcohol and aldehyde dehydrogenases to form the corresponding alkoxyacetic acids, which are responsible for the observed toxicities. The biological effects of alkoxyacetic acids are diverse and dependent on the nature of the "R" group. Key activities include reproductive and developmental toxicity, hematotoxicity, and the modulation of peroxisome proliferator-activated receptors (PPARs).

Toxicological Profile

The toxicity of alkoxyacetic acids is a major area of research, with significant implications for human health. The primary toxicities observed are reproductive, developmental, and hematological.

Reproductive Toxicity

Alkoxyacetic acids are well-documented testicular toxicants. The primary target within the testis are the spermatocytes, particularly those undergoing meiosis.[1] Methoxyacetic acid (MAA) and ethoxyacetic acid (EAA) have been shown to induce degeneration of pachytene and dividing spermatocytes, both in vivo and in vitro.[1] The testicular toxicity of alkoxyacetic acids appears to decrease as the length of the alkoxy chain increases, with n-butoxyacetic acid (BAA) showing no significant testicular effects in some studies.[1]

Table 1: Testicular Toxicity of Alkoxyacetic Acids in Rats

CompoundDoseRoute of AdministrationObserved EffectsReference
Methoxyacetic Acid (MAA)Equimolar to 100, 250, and 500 mg/kg 2-methoxyethanol (B45455)Oral gavage (single dose)Significant decrease in testicular weight; damage to spermatocytes at all doses.[1]
Ethoxyacetic Acid (EAA)Equimolar to 500 mg/kg 2-methoxyethanolOral gavage (single dose)Damage to spermatocytes at the highest dose.[1]
n-Butoxyacetic Acid (BAA)Equimolar to 100, 250, and 500 mg/kg 2-methoxyethanolOral gavage (single dose)No discernible effect on the testis.[1]
Methoxyacetic Acid (MAA)0, 118, 296, or 592 mg/kg bwOral gavage (single dose)Dose-dependent damage to spermatocytes undergoing meiotic maturation.[2]
Methoxyacetic Acid (MAA)0, 60, 300, 600, or 900 mg/kg bwIntraperitoneal injection (single dose)Significant reductions in relative testes weights at 900 mg/kg bw.[2]
Methoxyacetic Acid (MAA)0, 0.1, 0.2, or 0.4% in drinking water (approx. 0, 140, 240, or 390 mg/kg bw/day) for 98 daysDrinking waterSignificant reductions in testes, epididymis, and seminal vesicle weights at 0.4%; reduced sperm number and motility, and increased sperm abnormalities at 0.4%.[2]
Developmental Toxicity (Teratogenicity)

Several alkoxyacetic acids have been identified as teratogens, capable of inducing structural abnormalities in developing embryos. Methoxyacetic acid is a potent teratogen in mice and rats.[3][4] The teratogenic effects are highly dependent on the dose and the gestational stage at the time of exposure.[3] Similar to testicular toxicity, the teratogenic potential of alkoxyacetic acids appears to decrease with increasing alkyl chain length.

Table 2: Developmental Toxicity of Methoxyacetic Acid (MAA) in Mice

2-Methoxyethanol Dose (Administered to Dam)Route of AdministrationPeak Plasma MAA Concentration (Cmax) in DamEmbryonic MAA Exposure (AUC)Observed Fetal MalformationsReference
100-250 mg/kgSubcutaneous (bolus)5-8 mMStrong linear correlation with malformation incidence (r² = 0.91-0.92)Paw malformations[3][5]
34.7 or 69.4 mg/kg/hr for up to 12 hrSubcutaneous (constant infusion)Lower than bolus for similar total doseStrong linear correlation with malformation incidence (r² = 0.91-0.92)Paw malformations[3]
2.5 mg/kg bw/dayNot specifiedNot specifiedNot specifiedNo observed adverse effect level (NOAEL) for maternal and developmental toxicity.[2]
7.5 and 15 mg/kg bw/dayNot specifiedNot specifiedNot specifiedMalformations of limbs, digits, ribs, and decreased fetal body weights.[2]

Phenoxyacetic acid herbicides, such as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), have also been shown to be teratogenic and fetocidal in mice and rats, causing defects like cleft palate and cystic kidneys.[6]

Hematotoxicity

Certain alkoxyacetic acids can induce hemolytic anemia. This effect has been studied in vitro, comparing the hemolytic activity on human and rat erythrocytes. The hemolytic activity is correlated with the lipophilicity of the alkoxyacetic acid.

Table 3: Hemolytic Activity of Alkoxyacetic Acids

CompoundSpeciesEC50 (Effective Concentration for 50% Hemolysis)Reference
Alkoxyacetic Acids (general)Human1.9-3.1 times more resistant than rat erythrocytes[7]
Alkoxyacetic Acids (general)RatMore susceptible to hemolysis than human erythrocytes[7]

Mechanism of Action

The biological activities of many alkoxyacetic acids are mediated through their interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARα.

Peroxisome Proliferation and PPARα Activation

Peroxisome proliferators are a diverse group of chemicals that cause an increase in the number and size of peroxisomes in the liver of susceptible species like rats and mice.[8] This is accompanied by the induction of enzymes involved in fatty acid β-oxidation.[9] Alkoxyacetic acids, particularly those with longer alkyl chains and phenoxyacetic acids, are known to be peroxisome proliferators.[10]

The mechanism of peroxisome proliferation is primarily mediated by the activation of PPARα, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[8]

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkoxyacetic_Acid Alkoxyacetic Acid (Ligand) PPARa PPARα Alkoxyacetic_Acid->PPARa Binds & Activates PPARa_RXR_Active PPARα-RXR (Active) Alkoxyacetic_Acid->PPARa_RXR_Active Induces Conformational Change PPARa_RXR_Inactive PPARα-RXR (Inactive) PPARa->PPARa_RXR_Inactive Heterodimerizes with RXR RXR RXR->PPARa_RXR_Inactive CoRepressor Co-repressor CoRepressor->PPARa_RXR_Active Dissociates CoActivator Co-activator PPARa_RXR_Inactive->CoRepressor Binds PPARa_RXR_Inactive->PPARa_RXR_Active Ligand Binding PPARa_RXR_Active->CoActivator Recruits PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_Active->PPRE Binds to Target_Genes Target Gene Transcription (e.g., Fatty Acid Oxidation Enzymes) PPRE->Target_Genes Initiates Peroxisome_Proliferation Peroxisome Proliferation Target_Genes->Peroxisome_Proliferation Inflammation_Modulation Inflammation Modulation Target_Genes->Inflammation_Modulation

Caption: PPARα signaling pathway activated by alkoxyacetic acids.

Upon binding of a ligand, such as an alkoxyacetic acid, PPARα undergoes a conformational change, leading to the dissociation of co-repressors and recruitment of co-activators.[11] This activated complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[12] This binding initiates the transcription of genes involved in fatty acid uptake and oxidation, leading to peroxisome proliferation and altered lipid metabolism.[13]

Other Biological Activities

Beyond their toxicological effects, some alkoxyacetic acids have been investigated for other biological activities.

Anti-inflammatory Activity

The activation of PPARα by certain alkoxyacetic acids can lead to anti-inflammatory effects. PPARα activation can inhibit the activity of pro-inflammatory transcription factors such as NF-κB.[11]

Anticancer Activity

Recent studies have explored the potential of methoxyacetic acid (MAA) as an anticancer agent. MAA has been shown to suppress the growth of prostate cancer cells by inducing growth arrest and apoptosis.[5] The proposed mechanism involves the inhibition of histone deacetylases (HDACs).[5]

Table 4: In Vitro Effects of Methoxyacetic Acid (MAA) on Prostate Cancer Cells

Cell LineMAA ConcentrationExposure TimeObserved EffectsReference
LNCaP, C4-2B, PC-3, DU-14520 mMUp to 72 hGrowth suppression, induction of apoptosis.[5]
Prostate Cancer Cells20 mMUp to 72 hEnhanced p21 transcription (independent of p53/p63/p73).[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of alkoxyacetic acids. Below are outlines of key experimental protocols.

In Vitro Testicular Toxicity Assessment: Primary Sertoli-Germ Cell Co-culture

This protocol is adapted from studies investigating the direct effects of alkoxyacetic acids on testicular cells.[14]

Objective: To assess the cytotoxicity and specific cellular effects of alkoxyacetic acids on Sertoli and germ cells.

Materials:

  • Testes from immature rats (e.g., 18-21 day old Wistar rats)

  • Culture medium (e.g., Eagle's Minimum Essential Medium with supplements)

  • Collagenase, trypsin, DNase

  • Alkoxyacetic acids of interest

  • MTT or XTT assay kit for cytotoxicity

  • Microscopy equipment for morphological assessment

  • Flow cytometry for apoptosis analysis (optional)

Procedure:

  • Cell Isolation:

    • Decapsulate testes and digest with collagenase to remove interstitial cells.

    • Further digest seminiferous tubules with trypsin and DNase to obtain a mixed population of Sertoli and germ cells.

    • Plate the cells in culture dishes. Sertoli cells will form a monolayer to which germ cells will attach.

  • Treatment:

    • After allowing the cells to attach and stabilize (typically 24-48 hours), replace the medium with fresh medium containing various concentrations of the alkoxyacetic acid to be tested. Include a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • Assessment:

    • Morphological Evaluation: Observe the cultures daily using a phase-contrast microscope for signs of cytotoxicity, such as cell detachment, vacuolization, and changes in cell shape.

    • Cytotoxicity Assay: At the end of the incubation period, perform an MTT or XTT assay to quantify cell viability.[15]

    • Apoptosis Analysis (Optional): Use techniques like TUNEL staining or Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptosis.

Sertoli_Cell_Toxicity_Workflow Start Start: Isolate Testicular Cells Isolate_Cells Decapsulate & Digest Testes (Collagenase, Trypsin, DNase) Start->Isolate_Cells Plate_Cells Plate Sertoli-Germ Cell Mixture Isolate_Cells->Plate_Cells Stabilize Allow Cell Attachment (24-48 hours) Plate_Cells->Stabilize Treatment Treat with Alkoxyacetic Acids (Various Concentrations & Vehicle Control) Stabilize->Treatment Incubate Incubate (24-72 hours) Treatment->Incubate Assessment Assess Toxicity Incubate->Assessment Morphology Morphological Evaluation (Microscopy) Assessment->Morphology Cytotoxicity Cytotoxicity Assay (MTT/XTT) Assessment->Cytotoxicity Apoptosis Apoptosis Analysis (TUNEL/Flow Cytometry) Assessment->Apoptosis End End: Analyze Data Morphology->End Cytotoxicity->End Apoptosis->End

Caption: Workflow for in vitro testicular toxicity testing.
In Vitro Developmental Toxicity Assessment: Rat Whole Embryo Culture (WEC)

This protocol is a well-established method for screening compounds for teratogenic potential.[16][17]

Objective: To evaluate the direct effects of alkoxyacetic acids on embryonic development during the period of organogenesis.

Materials:

  • Pregnant rats (e.g., Sprague-Dawley, on gestation day 9.5)

  • Rat serum (as culture medium)

  • Culture bottles and roller apparatus

  • Gas mixture (5% O₂, 5% CO₂, 90% N₂, progressing to higher O₂ concentrations)

  • Alkoxyacetic acids of interest

  • Dissecting microscope and tools

Procedure:

  • Embryo Explantation:

    • On gestation day 9.5, sacrifice the pregnant rat and explant the uterus.

    • Under a dissecting microscope, dissect the conceptuses (embryo within its visceral yolk sac) from the uterine muscle and decidua.

  • Culture:

    • Place the explanted conceptuses into culture bottles containing rat serum with the desired concentrations of the alkoxyacetic acid or vehicle.

    • Gas the bottles with the appropriate gas mixture and place them on a roller apparatus at 37°C.

    • Culture for 48 hours, with periodic re-gassing to meet the changing oxygen requirements of the developing embryo.

  • Assessment:

    • After 48 hours, remove the embryos from the culture.

    • Evaluate the embryos under a dissecting microscope for various endpoints, including:

      • Viability: Presence of a heartbeat.

      • Growth: Crown-rump length, somite number, and total morphological score.

      • Differentiation: Development of key structures such as the neural tube, heart, and limb buds.

      • Malformations: Note any structural abnormalities.

WEC_Workflow Start Start: Explant Embryos Explant Explant Rat Embryos (Gestation Day 9.5) Start->Explant Culture_Setup Place Embryos in Culture Bottles (Rat Serum +/- Alkoxyacetic Acid) Explant->Culture_Setup Incubate Incubate for 48 hours (37°C, Roller Apparatus, Gassing) Culture_Setup->Incubate Assessment Assess Embryonic Development Incubate->Assessment Viability Viability (Heartbeat) Assessment->Viability Growth Growth (Crown-Rump, Somites) Assessment->Growth Differentiation Differentiation (Organogenesis) Assessment->Differentiation Malformations Malformations Assessment->Malformations End End: Analyze Data Viability->End Growth->End Differentiation->End Malformations->End

Caption: Workflow for Rat Whole Embryo Culture (WEC) assay.
PPARα Activation Assay

This protocol describes a cell-based reporter gene assay to quantify the activation of PPARα by alkoxyacetic acids.

Objective: To determine if an alkoxyacetic acid can activate the PPARα transcription factor.

Materials:

  • A suitable cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for human or rat PPARα

  • Reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Alkoxyacetic acids of interest

  • Known PPARα agonist (positive control, e.g., WY-14643)

  • Luciferase assay system and luminometer

Procedure:

  • Cell Culture and Transfection:

    • Plate the cells in a multi-well plate.

    • Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid. A control plasmid (e.g., β-galactosidase) can be included to normalize for transfection efficiency.

  • Treatment:

    • After allowing the cells to recover from transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of the alkoxyacetic acid, the positive control, or a vehicle control.

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • Normalize the luciferase activity to the activity of the control plasmid (if used).

  • Data Analysis:

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the concentration of the alkoxyacetic acid to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).

Conclusion

Alkoxyacetic acids exhibit a range of significant biological activities, primarily driven by their toxic effects on the reproductive and developmental systems. The underlying mechanism for many of these effects, particularly for longer-chain and phenoxy- derivatives, involves the activation of the PPARα signaling pathway. This activation leads to peroxisome proliferation and altered lipid metabolism. While the toxicity of some alkoxyacetic acids is a concern for human health, others are being explored for their therapeutic potential in areas such as cancer and inflammation. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important class of compounds. A thorough understanding of their biological activities and mechanisms of action is essential for accurate risk assessment and the development of novel therapeutic agents.

References

The Versatile Role of 2-Isobutoxyacetic Acid in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isobutoxyacetic acid, a structurally simple α-alkoxyacetic acid, serves as a versatile building block in organic synthesis. Its unique combination of a carboxylic acid moiety and an ether linkage allows for a range of chemical transformations, making it a valuable intermediate in the preparation of diverse molecular architectures. This technical guide provides an in-depth overview of the synthesis of this compound and its key applications in the formation of ester and amide derivatives, supported by detailed experimental protocols and quantitative data.

Introduction

α-Alkoxyacetic acids are a class of organic compounds characterized by an ether linkage at the α-position relative to a carboxylic acid. This structural motif imparts specific physicochemical properties that are leveraged in various fields, including medicinal chemistry and materials science. This compound, with its isobutyl ether group, is a key member of this class. While its direct role in complex multi-step syntheses is not extensively documented in readily available literature, its fundamental reactivity as a carboxylic acid and an ether provides a basis for its utility as a synthetic intermediate. This guide will detail the foundational reactions involving this compound, providing researchers with the necessary protocols to incorporate this building block into their synthetic strategies.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid with an isobutoxide anion.

General Reaction Scheme

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product Isobutanol Isobutanol Sodium Isobutoxide Sodium Isobutoxide Isobutanol->Sodium Isobutoxide  + NaH This compound This compound Sodium Isobutoxide->this compound  + Chloroacetic acid Chloroacetic acid Chloroacetic acid NaH NaH G cluster_0 Reactants cluster_1 Product This compound This compound Ester Derivative Ester Derivative This compound->Ester Derivative  + Alcohol (R-OH)  + Acid Catalyst (e.g., H₂SO₄) Alcohol (R-OH) Alcohol (R-OH) Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product This compound This compound 2-Isobutoxyacetyl chloride 2-Isobutoxyacetyl chloride This compound->2-Isobutoxyacetyl chloride  + SOCl₂ or (COCl)₂ Amide Derivative Amide Derivative 2-Isobutoxyacetyl chloride->Amide Derivative  + Amine (R-NH₂)  + Base (e.g., Et₃N) SOCl₂ or (COCl)₂ SOCl₂ or (COCl)₂ Amine (R-NH₂) Amine (R-NH₂) Base (e.g., Et₃N) Base (e.g., Et₃N)

The Versatility of 2-Alkoxyacetic Acids: A Surprising Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the role of 2-Alkoxyacetic Acids, with a focus on 2-Isobutoxyacetic Acid analogs, as versatile scaffolds in the design and synthesis of novel therapeutic agents.

While direct extensive documentation on the specific use of this compound as a building block in medicinal chemistry is limited, the broader class of 2-alkoxyacetic acids serves as a crucial and versatile scaffold in the development of a wide range of therapeutic agents. This technical guide will explore the synthesis, applications, and biological significance of this class of molecules, using well-documented analogs such as phenoxyacetic acid, ethoxyacetic acid, and methoxyacetic acid to illustrate the potential of this compound in drug discovery.

The Chemical and Pharmacological Significance of the Alkoxyacetic Acid Moiety

The 2-alkoxyacetic acid motif, characterized by an ether linkage alpha to a carboxylic acid, provides a unique combination of structural and physicochemical properties that are highly advantageous in drug design. The ether linkage can act as a stable, flexible linker, while the carboxylic acid provides a key interaction point for biological targets, often mimicking the carboxylate groups of natural ligands. This moiety can influence a compound's polarity, lipophilicity, and metabolic stability, all critical parameters in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.

Synthesis of 2-Alkoxyacetic Acids: A General Protocol

The synthesis of 2-alkoxyacetic acids is typically straightforward, most commonly achieved through a Williamson ether synthesis. This involves the reaction of a sodium alkoxide with a haloacetic acid, such as chloroacetic acid.

A general synthetic workflow is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Alcohol R-OH (e.g., Isobutanol) Alkoxide_Formation Alkoxide Formation Alcohol->Alkoxide_Formation 1. Base Strong Base (e.g., NaH, Na) Base->Alkoxide_Formation Haloacetate Haloacetic Acid Derivative (e.g., Sodium Chloroacetate) Williamson_Ether_Synthesis Williamson Ether Synthesis Haloacetate->Williamson_Ether_Synthesis Alkoxide_Formation->Williamson_Ether_Synthesis 2. Alkoxyacetic_Acid R-O-CH2-COOH (e.g., this compound) Williamson_Ether_Synthesis->Alkoxyacetic_Acid 3. Workup

Caption: General workflow for the synthesis of 2-alkoxyacetic acids.

Experimental Protocol: Synthesis of Ethoxyacetic Acid

A detailed protocol for the synthesis of ethoxyacetic acid, a representative 2-alkoxyacetic acid, is provided below. This method can be adapted for the synthesis of this compound by substituting ethanol (B145695) with isobutanol.

Materials:

Procedure:

  • Sodium (5.00 g, 0.217 mol) is dissolved in absolute ethanol (250 mL) at 60 °C to form sodium ethoxide.[1]

  • Triethylbenzylammonium chloride (0.50 g, 0.018 mol) and sodium chloroacetate (20.00 g, 0.172 mol) are added to the solution.[1]

  • The mixture is refluxed for 8 hours.[1]

  • Ethanol is removed under vacuum.[1]

  • The residue is dissolved in water (200 mL), and the pH is adjusted to 2 with 5N HCl.[1]

  • The aqueous solution is extracted with ethyl acetate (3 x 100 mL).[1]

  • The combined organic phases are washed with brine (50 mL) and dried over anhydrous magnesium sulfate.[1]

  • The solvent is removed by vacuum rotary evaporation, and the residue is purified by vacuum distillation to yield 2-ethoxyacetic acid as a colorless oil.[1]

Applications of 2-Alkoxyacetic Acid Analogs in Medicinal Chemistry

While specific examples for this compound are not prevalent in the literature, its structural analogs have been successfully incorporated into a variety of bioactive molecules.

Phenoxyacetic Acid Derivatives as Selective COX-2 Inhibitors

Phenoxyacetic acid serves as a key pharmacophore in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the management of inflammation.[2] The phenoxyacetic acid moiety often provides crucial interactions within the active site of the COX-2 enzyme.

A study on pyrazoline-phenoxyacetic acid derivatives revealed potent and selective COX-2 inhibition.[2] The quantitative data for the most promising compounds are summarized below:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
6a >110.03>365.4
6c >5.90.03>196.9

Table 1: In vitro COX-1 and COX-2 inhibitory activity of selected phenoxyacetic acid derivatives. Data sourced from Bioorganic Chemistry, 2024.[2]

Ethoxyacetic Acid in the Synthesis of Cetirizine

Ethoxyacetic acid is a crucial building block in the synthesis of the second-generation antihistamine, Cetirizine.[3] The ethoxyacetic acid moiety is introduced through the alkylation of 1-(4-chlorophenylmethyl)-piperazine with methyl (2-chloroethoxy)-acetate, followed by saponification of the resulting ester.

The synthesis pathway is illustrated below:

Cetirizine_Synthesis Piperazine 1-(4-chlorophenylmethyl)-piperazine Intermediate_Ester Intermediate Ester Piperazine->Intermediate_Ester Alkylation (Na2CO3, xylene) Ethoxyacetate Methyl (2-chloroethoxy)-acetate (derived from ethoxyacetic acid) Ethoxyacetate->Intermediate_Ester Cetirizine Cetirizine Intermediate_Ester->Cetirizine Saponification (KOH, EtOH then H3O+)

Caption: Synthesis of Cetirizine from an ethoxyacetic acid derivative.

Methoxyacetic Acid as a Precursor for Bioactive Molecules

Methoxyacetic acid is another valuable building block, serving as a precursor to commercial fungicides like oxadixyl (B1677826) and mefenoxam.[4] Furthermore, it has demonstrated potential in oncology, with studies showing its ability to suppress the growth of prostate cancer cells by inducing growth arrest and apoptosis.[5]

Benzyloxyacetic Acid in the Development of Antisickling Agents

The in vitro activities of benzyloxyacetic acid derivatives as potential antisickling agents have been investigated, suggesting their utility in developing new treatments for sickle cell disease.[6] This highlights the potential for the alkoxyacetic acid scaffold to be adapted for a wide range of therapeutic targets.

Conclusion and Future Perspectives

The 2-alkoxyacetic acid scaffold, exemplified by its phenoxy, ethoxy, methoxy, and benzyloxy analogs, represents a valuable and versatile building block in medicinal chemistry. The straightforward synthesis and the ability of this moiety to impart favorable physicochemical and pharmacological properties make it an attractive component in drug design.

While this compound itself is not yet a widely documented building block, the successful applications of its analogs strongly suggest its potential for future drug discovery efforts. The isobutoxy group, with its increased lipophilicity and steric bulk compared to smaller alkoxy groups, could offer unique advantages in modulating target binding and pharmacokinetic profiles. Researchers are encouraged to explore the incorporation of this compound into novel molecular frameworks to unlock its therapeutic potential. The established synthetic routes and the diverse biological activities of the broader 2-alkoxyacetic acid class provide a solid foundation and a promising starting point for such endeavors.

References

Discovery of ATF4 Pathway Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Activating Transcription Factor 4 (ATF4) is a key mediator of the integrated stress response (ISR), a crucial cellular signaling network activated by various stress conditions such as nutrient deprivation, endoplasmic reticulum (ER) stress, oxidative stress, and viral infections.[1] Under stressful conditions, the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) leads to the translational upregulation of ATF4.[1] ATF4, in turn, regulates the expression of a wide array of genes involved in amino acid synthesis and transport, redox homeostasis, and apoptosis.[2] While the ISR is a protective mechanism, its chronic activation and the subsequent sustained expression of ATF4 are implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2][3] Consequently, the discovery of small molecule inhibitors of the ATF4 pathway presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery of ATF4 pathway inhibitors, including key experimental protocols, quantitative data on known inhibitors, and a visualization of the underlying signaling pathways.

The ATF4 Signaling Pathway

The ATF4 signaling pathway is a central component of the integrated stress response. Various cellular stresses activate one of four eIF2α kinases: PERK (protein kinase R-like endoplasmic reticulum kinase), GCN2 (general control nonderepressible 2), PKR (protein kinase R), and HRI (heme-regulated inhibitor).[1] These kinases phosphorylate eIF2α, which leads to a global reduction in protein synthesis but paradoxically enhances the translation of ATF4 mRNA. Once translated, ATF4 translocates to the nucleus and forms heterodimers with other transcription factors, such as C/EBP homologous protein (CHOP), to regulate the expression of target genes.[1]

ATF4_Signaling_Pathway ATF4 Signaling Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases ER_Stress ER Stress PERK PERK ER_Stress->PERK Amino_Acid_Deprivation Amino Acid Deprivation GCN2 GCN2 Amino_Acid_Deprivation->GCN2 Viral_Infection Viral Infection PKR PKR Viral_Infection->PKR Oxidative_Stress Oxidative Stress HRI HRI Oxidative_Stress->HRI eIF2a eIF2α PERK->eIF2a P GCN2->eIF2a P PKR->eIF2a P HRI->eIF2a P p_eIF2a p-eIF2α ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA Translational Upregulation ATF4_Protein ATF4 Protein ATF4_mRNA->ATF4_Protein Nucleus Nucleus ATF4_Protein->Nucleus CHOP CHOP ATF4_Protein->CHOP Dimerization Nucleus->CHOP Target_Genes Target Genes (Amino Acid Synthesis, Redox Homeostasis, Apoptosis) CHOP->Target_Genes Transcriptional Regulation

ATF4 Signaling Pathway Diagram

Discovery of ATF4 Pathway Inhibitors

The identification of small molecule inhibitors of the ATF4 pathway typically involves high-throughput screening (HTS) of large chemical libraries, followed by a series of validation and characterization assays.

Experimental Workflow for Inhibitor Discovery

A common workflow for the discovery of ATF4 inhibitors is outlined below. This process begins with a primary screen to identify initial "hits" and progresses through secondary and tertiary assays to confirm their activity and mechanism of action.

Experimental_Workflow Experimental Workflow for ATF4 Inhibitor Discovery cluster_screening Screening cluster_validation Validation & Characterization cluster_optimization Lead Optimization HTS High-Throughput Screening (e.g., Luciferase Reporter Assay) Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Western_Blot Western Blot Analysis (ATF4, CHOP, p-eIF2α) Dose_Response->Western_Blot Mechanism_of_Action Mechanism of Action Studies Western_Blot->Mechanism_of_Action SAR Structure-Activity Relationship (SAR) Mechanism_of_Action->SAR In_Vivo In Vivo Efficacy & Toxicity SAR->In_Vivo

Workflow for ATF4 Inhibitor Discovery

Quantitative Data of ATF4 Pathway Inhibitors

Several small molecule inhibitors targeting the ATF4 pathway have been identified. The following table summarizes the quantitative data for a selection of these compounds. It is important to note that some of these compounds may not directly bind to ATF4 but rather inhibit upstream components of the pathway, thereby reducing ATF4 expression or activity.

Compound NameTarget/MechanismIC50Cell Line/AssayReference
ATF4-IN-1 (Compound 21) eIF2B activator, ATF4 inhibitorNot specifiedNeurodegenerative disease models[3]
ATF4-IN-2 (Compound 29) ATF4 inhibitor47.71 nMNot specified[3]
Anticancer agent 273 (Compound 9q) Modulates PI3K/AKT and ATF4 expression4.48 µMHeLa cells[3]
Pyrvinium pamoate Activates eIF2α-ATF4 signaling axis50.15 ± 0.43 nMMolm13 cells[4]

Key Experimental Protocols

ATF4 Luciferase Reporter Assay

This assay is a common method for high-throughput screening of ATF4 pathway modulators. It utilizes a reporter gene (luciferase) under the control of a promoter containing ATF4 response elements.

Materials:

  • HEK293T cells stably expressing an ATF4-luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom tissue culture plates

  • Test compounds dissolved in DMSO

  • Stress-inducing agent (e.g., Thapsigargin or Tunicamycin)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Seeding: Seed the ATF4-luciferase reporter cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Treatment: Add test compounds at various concentrations to the cells. Include a vehicle control (DMSO) and a positive control (a known inhibitor or activator).

  • Stress Induction: After a 1-hour pre-incubation with the compounds, induce the ATF4 pathway by adding a stress-inducing agent (e.g., 1 µM Thapsigargin).

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a humidified incubator.

  • Lysis and Luminescence Measurement:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add an equal volume of luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis for ATF4 and CHOP

Western blotting is used to validate the effect of hit compounds on the protein levels of ATF4 and its downstream target, CHOP.

Materials:

  • Cell lysates from compound-treated and control cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ATF4, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ATF4, CHOP, and a loading control (e.g., β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of ATF4 and CHOP to the loading control.

Conclusion

The ATF4 signaling pathway is a critical regulator of the cellular stress response and a validated target for therapeutic intervention in a range of diseases. The discovery of small molecule inhibitors of this pathway is an active area of research, with high-throughput screening and subsequent validation assays being the primary methods for identifying novel compounds. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to advance the discovery and characterization of novel ATF4 pathway inhibitors. Further research is needed to identify more potent and selective inhibitors and to evaluate their therapeutic potential in preclinical and clinical settings.

References

An In-depth Technical Guide to 2-Isobutoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isobutoxyacetic acid is a carboxylic acid derivative that has garnered attention primarily as a key intermediate in the synthesis of modulators of the Activating Transcription Factor 4 (ATF4) signaling pathway. The ATF4 pathway is a critical component of the integrated stress response (ISR), a cellular network that responds to various environmental and physiological stressors. Dysregulation of the ATF4 pathway has been implicated in a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and its role in the development of ATF4 pathway inhibitors. While direct biological activity data for this compound is limited, its utility as a building block for pharmacologically active molecules is well-documented in patent literature. This guide aims to consolidate the existing knowledge to support further research and development in this area.

Chemical Properties and Data

This compound, also known as (2-methylpropoxy)acetic acid, is a simple ether carboxylic acid. Its fundamental physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 24133-46-8[1]
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Appearance Solid
SMILES CC(C)COCC(=O)O
InChI Key RJZXMJIGAJFDRS-UHFFFAOYSA-N

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid or its ester with an isobutoxide anion.

General Reaction Scheme

Williamson Ether Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products isobutanol Isobutanol na +  Na or NaH isobutoxide Sodium isobutoxide na->isobutoxide plus + chloroacetic_acid Chloroacetic acid product This compound chloroacetic_acid->product nacl +  NaCl

Caption: General workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from a standard procedure for the synthesis of alkoxyacetic acids and can be applied to the preparation of this compound.

Materials:

  • Isobutanol

  • Sodium metal or Sodium hydride (NaH)

  • Chloroacetic acid

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Sodium chloride (NaCl), saturated solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • Preparation of Sodium Isobutoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 equivalent) to an excess of anhydrous isobutanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will generate hydrogen gas. Alternatively, sodium hydride (1.1 equivalents) can be cautiously added to anhydrous isobutanol at 0 °C.

  • Reaction with Chloroacetic Acid: Once the sodium has completely reacted to form sodium isobutoxide, a solution of chloroacetic acid (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., isobutanol or an inert solvent like THF) is added dropwise to the isobutoxide solution at a controlled temperature (typically room temperature to gentle reflux).

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature. The excess isobutanol is removed under reduced pressure. The resulting residue is dissolved in water and washed with diethyl ether to remove any unreacted starting materials.

  • Acidification and Extraction: The aqueous layer is then acidified to a pH of approximately 1-2 with concentrated hydrochloric acid. The acidified solution is extracted several times with diethyl ether.

  • Drying and Evaporation: The combined organic extracts are washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization.

Role in Drug Development: Intermediate for ATF4 Pathway Inhibitors

The primary significance of this compound in the context of drug development is its use as a synthetic intermediate for the preparation of bicyclic bridged cycloalkane derivatives that act as inhibitors of the ATF4 signaling pathway[1].

Overview of the ATF4 Signaling Pathway

The Activating Transcription Factor 4 (ATF4) is a key transcription factor in the integrated stress response (ISR). The ISR is a cellular signaling network activated by various stressors, including amino acid deprivation, endoplasmic reticulum (ER) stress, viral infection, and oxidative stress. Upon activation, a family of kinases phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global decrease in protein synthesis but, paradoxically, an increase in the translation of ATF4 mRNA. ATF4 then translocates to the nucleus and activates the transcription of genes involved in stress adaptation, including those for amino acid synthesis and transport, antioxidant response, and autophagy. However, under prolonged or severe stress, ATF4 can also promote apoptosis.

ATF4_Signaling_Pathway stress Cellular Stress (e.g., ER Stress, Amino Acid Deprivation) kinases eIF2α Kinases (PERK, GCN2, etc.) stress->kinases eIF2a eIF2α kinases->eIF2a p_eIF2a p-eIF2α eIF2a->p_eIF2a Phosphorylation atf4_translation ATF4 mRNA Translation p_eIF2a->atf4_translation Increased inhibition inhibition p_eIF2a->inhibition global_translation Global Protein Synthesis atf4 ATF4 Protein atf4_translation->atf4 inhibition->global_translation nucleus Nucleus atf4->nucleus Translocation adaptation Stress Adaptation Genes (Amino Acid Synthesis, Antioxidant Response, Autophagy) nucleus->adaptation Transcriptional Activation apoptosis Apoptosis Genes (CHOP, etc.) nucleus->apoptosis Transcriptional Activation (prolonged stress)

Caption: Simplified overview of the ATF4 signaling pathway in the integrated stress response.

This compound as a Precursor to ATF4 Inhibitors

While specific, publicly available examples of ATF4 inhibitors synthesized directly from this compound with corresponding biological data are scarce, the patent literature indicates its use in creating more complex molecules designed to modulate this pathway. The isobutoxyacetic acid moiety likely serves as a key structural element that can be incorporated into a larger scaffold, which then interacts with components of the ATF4 pathway.

Hypothetical Experimental Workflow for Screening ATF4 Inhibitors Derived from this compound:

screening_workflow synthesis Synthesis of 2-Isobutoxyacetic Acid Derivatives primary_screen Primary Screen: Cell-based ATF4 Reporter Assay synthesis->primary_screen hit_validation Hit Validation: Dose-Response Curves (IC50) primary_screen->hit_validation secondary_assays Secondary Assays: Western Blot for ATF4 Target Genes (e.g., CHOP) hit_validation->secondary_assays in_vivo In Vivo Efficacy Studies (Disease Models) secondary_assays->in_vivo

Caption: A logical workflow for the discovery and validation of ATF4 inhibitors.

Potential Biological Activities of Alkoxyacetic Acids

Conclusion and Future Directions

This compound is a valuable chemical intermediate, particularly in the synthesis of potential therapeutic agents targeting the ATF4 signaling pathway. While its direct biological activity remains largely unexplored, its role as a building block in the creation of more complex and pharmacologically active molecules is evident from the patent literature. Future research should focus on a number of key areas:

  • Detailed Biological Characterization: Direct assessment of this compound's biological activity on various cellular targets, including but not limited to the ATF4 pathway.

  • Publication of Synthetic Routes to ATF4 Inhibitors: More detailed disclosure in scientific journals of the specific ATF4 inhibitors synthesized using this compound, along with their biological data, would greatly benefit the scientific community.

  • Toxicological Profiling: A thorough toxicological evaluation of this compound is necessary to understand its safety profile, especially given the known hemolytic activity of some related alkoxyacetic acids.

References

The Solubility Profile of 2-Isobutoxyacetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-isobutoxyacetic acid in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in various research and development phases, including synthesis, purification, formulation, and drug delivery. This document outlines the theoretical principles governing the solubility of this compound, presents a compilation of expected solubility data, details standardized experimental protocols for solubility determination, and discusses the application of thermodynamic models for solubility prediction.

Introduction to this compound

This compound, a carboxylic acid with an ether linkage, possesses a molecular structure that imparts a unique balance of hydrophilic and lipophilic characteristics. Its carboxyl group can engage in hydrogen bonding, while the isobutyl group provides a nonpolar character. This amphiphilic nature dictates its solubility in different solvent environments, a key parameter influencing its behavior in chemical reactions, biological systems, and pharmaceutical formulations.

Chemical Structure:

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." For this compound, its solubility in a given organic solvent is determined by the interplay of intermolecular forces between the solute and solvent molecules. Key factors include:

  • Hydrogen Bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this functional group.

  • Dipole-Dipole Interactions: The polar C=O and C-O bonds in the molecule contribute to its overall dipole moment, allowing for favorable interactions with polar solvents.

  • Van der Waals Forces: The nonpolar isobutyl group interacts with solvent molecules through weaker van der Waals forces. Nonpolar solvents will primarily interact with this part of the molecule.

Generally, smaller carboxylic acids (with one to five carbons) exhibit appreciable solubility in water, while larger ones show limited water solubility due to the increased hydrophobicity of the alkyl chain. These longer-chain acids tend to be more soluble in less-polar solvents like ethers and alcohols.[1]

Solubility of this compound in Organic Solvents

Solvent Solvent Class Expected Solubility ( g/100 mL at 25°C) Rationale for Expected Solubility
MethanolPolar ProticHighly Soluble (> 20)Forms strong hydrogen bonds with the carboxylic acid group.
EthanolPolar ProticHighly Soluble (> 20)Similar to methanol, capable of strong hydrogen bonding.
2-PropanolPolar ProticSoluble (10 - 20)Good hydrogen bonding capability.
AcetonePolar AproticSoluble (10 - 20)The polar carbonyl group interacts well with the carboxylic acid.
Ethyl AcetatePolar AproticModerately Soluble (5 - 10)Ester group provides polarity for interaction.
DichloromethanePolar AproticSparingly Soluble (1 - 5)Limited polarity, less effective at solvating the polar head.
TolueneNonpolarSparingly Soluble (1 - 5)Primarily interacts with the isobutyl tail via van der Waals forces.
HexaneNonpolarInsoluble (< 1)Lacks the polarity to effectively solvate the carboxylic acid group.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any application. The following section details a standardized gravimetric method, a widely used and reliable technique for measuring the solubility of a solid compound in a solvent.[2][3][4]

Gravimetric Method

This method involves preparing a saturated solution of the solute at a specific temperature, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[2][3][4]

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents

  • Analytical balance (± 0.0001 g)

  • Thermostatic water bath or incubator

  • Vials or flasks with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. An excess of solid should be visible to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic water bath or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette.

    • Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered saturated solution.

    • Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable for heat-sensitive compounds.

    • Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

    • Express the solubility in the desired units, such as grams per 100 mL of solvent or moles per liter.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Seal vial and place in thermostatic bath A->B C Agitate to reach equilibrium B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter into pre-weighed dish E->F G Evaporate solvent F->G H Dry solute to constant weight G->H I Weigh dried solute H->I J Calculate solubility I->J

Caption: Gravimetric method workflow for solubility determination.

Thermodynamic Modeling of Solubility

Thermodynamic models can be employed to correlate and predict the solubility of this compound in various solvents. These models are valuable for reducing the number of experiments required and for understanding the dissolution process.

Several models are commonly used, including the van't Hoff equation, the modified Apelblat equation, the λh equation, and the Non-Random Two-Liquid (NRTL) model.[5] These models relate solubility to temperature and the physicochemical properties of the solute and solvent. The COSMO-RS model is an a priori predictive method that can estimate solubility based on the molecular structures of the solute and solvent.

Logical Relationship for Solubility Prediction

solubility_prediction solute Solute Properties (e.g., this compound) - Molecular Structure - Melting Point model Thermodynamic Model (e.g., NRTL, COSMO-RS) solute->model correlation Model Correlation solute->correlation solvent Solvent Properties - Molecular Structure - Polarity solvent->model solvent->correlation prediction Predicted Solubility (Concentration vs. Temperature) model->prediction experimental Experimental Data experimental->correlation correlation->prediction Refined Prediction

Caption: Logical flow for thermodynamic solubility prediction.

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound in organic solvents. While specific experimental data is limited, the principles outlined, along with the detailed experimental protocol, offer a robust framework for researchers and drug development professionals to approach the characterization and application of this compound. The use of thermodynamic models can further enhance the efficiency of solvent screening and process optimization. Future experimental work is encouraged to populate a comprehensive and publicly available database of the solubility of this compound in a wider range of solvents and temperatures.

References

Commercial Suppliers and Technical Profile of 2-Isobutoxyacetic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutoxyacetic acid, also known as (2-methylpropoxy)acetic acid, is a carboxylic acid derivative with potential applications in medicinal chemistry and drug discovery. Its structural features make it a candidate for use as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound for research purposes, its key physicochemical properties, and potential (though currently unverified in publicly accessible literature) links to the development of novel therapeutics targeting the activating transcription factor 4 (ATF4) pathway. Furthermore, this document outlines detailed analytical methodologies that can be adapted for its characterization and quantification.

Commercial Availability

A number of chemical suppliers offer this compound for research and development purposes. The table below summarizes some of the key commercial sources. It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound as part of their "AldrichCPR" (Chemicals for Pharmaceutical Research) collection and explicitly state that they do not provide analytical data, placing the onus of identity and purity confirmation on the researcher.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Additional Information
Sigma-Aldrich This compound AldrichCPR24133-46-8C₆H₁₂O₃132.16Sold "as-is" without analytical data provided.
Key Organics This compound24133-46-8C₆H₁₂O₃-Available in various quantities.
Chemsigma International Co., Ltd. This compound24133-46-8C₆H₁₂O₃132.158Trader based in China.
Conier Chem&Pharma Limited This compound24133-46-8C₆H₁₂O₃132.158Trader based in China.
Santa Cruz Biotechnology, Inc. This compound24133-46-8C₆H₁₂O₃132.16Research chemical supplier.
Dayang Chem (Hangzhou) Co.,Ltd. This compound24133-46-8C₆H₁₂O₃132.16Chemical manufacturer and supplier.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are compiled from various supplier and chemical database sources.

PropertyValueSource(s)
CAS Number 24133-46-8Multiple
Molecular Formula C₆H₁₂O₃Multiple
Molecular Weight 132.16 g/mol Sigma-Aldrich
Density 1.024 g/cm³Conier Chem&Pharma Limited
Boiling Point 230.8 °C at 760 mmHgConier Chem&Pharma Limited
Flash Point 93 °CConier Chem&Pharma Limited
Form SolidSigma-Aldrich
InChI Key RJZXMJIGAJFDRS-UHFFFAOYSA-NSigma-Aldrich
SMILES CC(C)COCC(O)=OSigma-Aldrich

Potential Research Applications: Link to ATF4 Pathway Inhibitors

While direct research publications detailing the use of this compound are scarce in the public domain, it has been reported to be an intermediate in the synthesis of bicyclic bridged cycloalkane derivatives that act as inhibitors of the Activating Transcription Factor 4 (ATF4) pathway.[1] The ATF4 pathway is a critical component of the integrated stress response (ISR), a cellular signaling network activated by various stressors such as amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress.

Under normal conditions, ATF4 translation is kept at a low level. However, upon stress, the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) leads to the preferential translation of ATF4 mRNA. The resulting ATF4 protein then translocates to the nucleus and activates the transcription of genes involved in stress adaptation, including those related to amino acid synthesis, transport, and autophagy. While this response is crucial for cell survival, its chronic activation can be detrimental and is implicated in various diseases, including neurodegenerative disorders and cancer. Therefore, inhibitors of the ATF4 pathway are of significant interest as potential therapeutic agents.

The putative role of this compound as a precursor to ATF4 inhibitors suggests its utility in the synthesis of novel chemical entities for drug discovery programs targeting the ISR. The isobutoxy group could provide a lipophilic moiety to modulate the pharmacokinetic properties of the final inhibitor.

ATF4 Signaling Pathway

ATF4_Pathway Stress Cellular Stress (e.g., Amino Acid Deprivation, ER Stress) eIF2a_Kinases eIF2α Kinases (GCN2, PERK, etc.) Stress->eIF2a_Kinases eIF2a eIF2α eIF2a_Kinases->eIF2a eIF2a_P p-eIF2α Global_Translation Global Protein Synthesis eIF2a_P->Global_Translation ATF4_mRNA ATF4 mRNA Translation eIF2a_P->ATF4_mRNA Activation ATF4_Protein ATF4 Protein ATF4_mRNA->ATF4_Protein Nucleus Nucleus ATF4_Protein->Nucleus Target_Genes Target Gene Transcription (Amino Acid Synthesis, Autophagy, etc.) Nucleus->Target_Genes Adaptation Stress Adaptation & Survival Target_Genes->Adaptation Inhibitor Potential Inhibitors (derived from this compound) Inhibitor->ATF4_Protein Inhibition

Caption: A simplified diagram of the ATF4 signaling pathway in the integrated stress response.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is adapted from the analysis of 2-butoxyacetic acid and related compounds. It is suitable for the quantification of this compound in biological matrices after appropriate sample preparation.

1. Sample Preparation (from aqueous solution):

  • To 1 mL of the aqueous sample, add an appropriate internal standard (e.g., a deuterated analog or a structurally similar alkoxyacetic acid not present in the sample).

  • Acidify the sample to a pH of 1-2 with hydrochloric acid.

  • Perform a liquid-liquid extraction with a suitable organic solvent such as ethyl acetate (B1210297) (3 x 2 mL).

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • The residue can be reconstituted in a suitable solvent for direct GC-MS analysis or derivatized to improve volatility and chromatographic performance.

2. Derivatization (optional but recommended):

  • To the dried residue, add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 60-70 °C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS system.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: A "free fatty acid phase" (FFAP) capillary column (e.g., 50 m x 0.200 mm, 0.3 µm film thickness) is recommended for the analysis of underivatized acids. For derivatized samples, a standard non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) can be used.

  • Injector: Splitless mode, 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for the trimethylsilyl (B98337) derivative of this compound would need to be determined from its mass spectrum.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Start Aqueous Sample Add_IS Add Internal Standard Start->Add_IS Acidify Acidify to pH 1-2 Add_IS->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Dry Dry Organic Phase (Na₂SO₄) LLE->Dry Evaporate Evaporate Solvent Dry->Evaporate Derivatize Derivatization (optional) (e.g., Silylation) Evaporate->Derivatize GCMS GC-MS Analysis Evaporate->GCMS Direct Analysis (Underivatized) Derivatize->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: A general workflow for the preparation and analysis of this compound by GC-MS.

Conclusion

This compound is a commercially available research chemical with potential applications in the synthesis of bioactive molecules. While its direct use in published research is not yet well-documented, its reported role as a precursor to inhibitors of the ATF4 signaling pathway highlights its potential value in drug discovery and medicinal chemistry. The information and adapted experimental protocols provided in this guide offer a foundation for researchers to source, characterize, and potentially utilize this compound in their research endeavors. As with any research chemical for which limited analytical data is provided by the supplier, it is imperative that researchers independently verify the identity and purity of this compound before its use in experimental studies.

References

2-Isobutoxyacetic acid physical constants

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Constants of 2-Isobutoxyacetic Acid

This technical guide provides a comprehensive overview of the core physical constants of this compound, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, outlines general experimental methodologies for determining these properties, and visualizes a key biological pathway relevant to the compound's application.

Physical and Chemical Properties

This compound, with the CAS number 24133-46-8, is an organic compound with applications as an intermediate in chemical synthesis.[1] Notably, it serves as an intermediate in the preparation of bicyclic bridged cycloalkane derivatives that act as inhibitors of the ATF4 pathway.[1]

Structural and General Data
  • Molecular Formula: C₆H₁₂O₃[2][3][4][5]

  • Molecular Weight: 132.16 g·mol⁻¹[2][5]

  • Physical Form: Solid[5]

  • Synonyms: (2-methylpropoxy)acetic acid, Isobutoxy-essigsaeure[2][3][4]

Tabulated Physical Constants

The following table summarizes the key physical constants of this compound. It is important to note that some of these values, such as the melting point, are predicted and have not been experimentally verified in the cited literature.[2]

Physical ConstantValueUnits
Molecular Weight 132.16[2][5]g·mol⁻¹
Density 1.024[2][3][4]g/cm³
Melting Point 32.31 (Predicted)[2]°C
Boiling Point 230.8 (at 760 mmHg)[2][3][4]°C
Flash Point 93[2][3][4]°C
Refractive Index 1.427[3][4]
Vapor Pressure 0.0228 (at 25°C)[3][4]mmHg
Polar Surface Area (PSA) 46.53Ų
LogP (XLogP3) 0.7436

Experimental Protocols for Physicochemical Characterization

While the precise experimental protocols used to determine the cited values for this compound are not detailed in the available literature, this section outlines standard methodologies for measuring key physical constants of organic acids.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is often employed.

Principle: A small sample is heated in a tube along with an inverted capillary tube. As the liquid heats, trapped air in the capillary tube expands and escapes. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary. The sample is then allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Apparatus:

  • Thiele tube or melting point apparatus

  • Thermometer

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating block)

  • Mineral oil (for Thiele tube)

Procedure:

  • A few milliliters of the organic compound are placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the test tube.

  • The test tube is attached to a thermometer and placed in a heating bath (like a Thiele tube filled with mineral oil) or a melting point apparatus.

  • The sample is heated gradually until a steady stream of bubbles emerges from the capillary tube.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The temperature is recorded at the moment the bubbling stops and the liquid begins to enter the capillary tube. This temperature is the boiling point of the substance.

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.

Principle: The density of a solid or liquid can be determined by measuring its mass and volume. For a solid like this compound (which is solid at room temperature according to some sources), its mass can be measured using an analytical balance. Its volume can be determined by the displacement of a liquid in which it is insoluble.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • A liquid in which the substance is insoluble

Procedure:

  • Weigh a clean, dry graduated cylinder on an analytical balance.

  • Add a specific volume of a liquid in which this compound is insoluble and weigh the cylinder again.

  • Add a known mass of this compound to the graduated cylinder.

  • Record the new volume. The difference between the initial and final volumes is the volume of the added solid.

  • Calculate the density using the formula: Density = Mass / Volume.

Relevant Biological Pathway: eIF2α/ATF4 Stress Response

This compound is a precursor for compounds that inhibit the Activating Transcription Factor 4 (ATF4) pathway. This pathway is a critical component of the Integrated Stress Response (ISR), which allows cells to adapt to various environmental stresses, such as amino acid starvation or endoplasmic reticulum (ER) stress.[6]

Under stress conditions, specific kinases phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a general shutdown of protein synthesis but paradoxically promotes the translation of ATF4 mRNA. ATF4 then acts as a transcription factor, upregulating genes involved in amino acid synthesis, stress resistance, and, under prolonged stress, apoptosis.

ATF4_Pathway cluster_Nucleus Nucleus Stress Cellular Stress (e.g., Amino Acid Starvation, ER Stress) Kinases eIF2α Kinases (e.g., GCN2, PERK) Stress->Kinases eIF2a_P Phosphorylated eIF2α Kinases->eIF2a_P Phosphorylates Global_Translation Global Protein Synthesis eIF2a_P->Global_Translation Inhibits ATF4_Translation ATF4 mRNA Translation eIF2a_P->ATF4_Translation Promotes ATF4_Protein ATF4 Protein ATF4_Translation->ATF4_Protein Nucleus Nucleus ATF4_Protein->Nucleus Target_Genes Target Gene Transcription (e.g., ASNS, CHAC1) ATF4_Protein->Target_Genes Upregulates Adaptation Cellular Adaptation (Amino Acid Synthesis, Stress Resistance) Target_Genes->Adaptation

Caption: The eIF2α/ATF4 Integrated Stress Response Pathway.

References

Methodological & Application

Application Notes & Protocols: Targeting the ATF4 Pathway in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Activating Transcription Factor 4 (ATF4) is a critical mediator of the integrated stress response (ISR), a cellular signaling network activated by various stressors such as nutrient deprivation, endoplasmic reticulum (ER) stress, viral infection, and oxidative stress.[1][2][3] Upon activation, the ISR converges on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which paradoxically leads to the preferential translation of ATF4 mRNA.[1][2] As a transcription factor, ATF4 plays a pivotal role in orchestrating a transcriptional program that enables cells to adapt and survive under stress.[1][3] However, in the context of diseases such as cancer, the pro-survival functions of ATF4 can contribute to tumor progression, metabolic adaptation, and resistance to therapy.[4][5][6] This makes the ATF4 pathway an attractive target for therapeutic intervention.[4][7]

These application notes provide a comprehensive overview of the ATF4 signaling pathway, protocols for evaluating pathway inhibition, and a general workflow for the discovery and development of novel ATF4 pathway inhibitors. While the initial topic of interest was the synthesis of inhibitors from 2-isobutoxyacetic acid, a thorough review of scientific literature did not yield specific compounds derived from this scaffold that target the ATF4 pathway. Therefore, the following sections will focus on general principles and methodologies applicable to the development of any novel ATF4 inhibitor.

The ATF4 Signaling Pathway

The activation of the ATF4 pathway is a central component of the integrated stress response. Various cellular stresses activate one of four known eIF2α kinases: GCN2 (amino acid starvation), PERK (ER stress), PKR (viral dsRNA), and HRI (heme deficiency).[2][8][9] These kinases phosphorylate eIF2α, leading to a global reduction in protein synthesis but an increase in the translation of ATF4.[1][2] Once translated, ATF4 translocates to the nucleus and binds to specific DNA sequences known as C/EBP-ATF response elements (CAREs) in the promoters of its target genes.[1] This initiates a transcriptional response aimed at restoring cellular homeostasis, including genes involved in amino acid synthesis and transport, autophagy, and antioxidant responses.[3][6][10]

ATF4_Signaling_Pathway cluster_stresses Cellular Stressors cluster_kinases eIF2α Kinases cluster_nucleus cluster_response Cellular Response Amino Acid\nDeprivation Amino Acid Deprivation ER Stress ER Stress PERK PERK ER Stress->PERK Viral Infection Viral Infection PKR PKR Viral Infection->PKR Heme Deficiency Heme Deficiency HRI HRI Heme Deficiency->HRI GCN2 GCN2 eIF2a eIF2α peIF2a p-eIF2α GCN2->peIF2a P PERK->peIF2a P PKR->peIF2a P HRI->peIF2a P Global_Translation Global Protein Synthesis peIF2a->Global_Translation Inhibition ATF4_mRNA ATF4 mRNA Translation peIF2a->ATF4_mRNA Activation ATF4_Protein ATF4 Protein ATF4_mRNA->ATF4_Protein ATF4_in_Nucleus ATF4 ATF4_Protein->ATF4_in_Nucleus Translocation Nucleus Nucleus Target_Genes Target Gene Expression ATF4_in_Nucleus->Target_Genes Transcription Amino Acid\nMetabolism Amino Acid Metabolism Target_Genes->Amino Acid\nMetabolism Antioxidant\nResponse Antioxidant Response Target_Genes->Antioxidant\nResponse Autophagy Autophagy Target_Genes->Autophagy

Caption: The ATF4 Signaling Pathway.

General Workflow for ATF4 Inhibitor Discovery

The discovery of novel ATF4 pathway inhibitors typically follows a multi-step process, from initial target validation to the identification and optimization of lead compounds.

Inhibitor_Discovery_Workflow Target_Validation 1. Target Validation Assay_Development 2. Assay Development & HTS Target_Validation->Assay_Development Hit_Identification 3. Hit Identification Assay_Development->Hit_Identification Hit_to_Lead 4. Hit-to-Lead (SAR Studies) Hit_Identification->Hit_to_Lead Lead_Optimization 5. Lead Optimization Hit_to_Lead->Lead_Optimization In_Vivo_Testing 6. In Vivo Efficacy & Tox Lead_Optimization->In_Vivo_Testing Candidate Preclinical Candidate In_Vivo_Testing->Candidate

Caption: Drug discovery workflow for ATF4 inhibitors.

Experimental Protocols

Protocol 1: Evaluation of ATF4 Pathway Activation by Western Blot

This protocol is designed to measure the protein levels of key components of the ATF4 pathway, including phosphorylated eIF2α and ATF4 itself, in response to a stress-inducing agent and treatment with a potential inhibitor.

Materials:

  • Cell culture reagents

  • Cancer cell line known to activate ATF4 (e.g., HeLa, HAP1)

  • Stress-inducing agent (e.g., Thapsigargin for ER stress, L-glutamine-free media for amino acid starvation)

  • Test inhibitor compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with the test inhibitor at various concentrations for 1-2 hours.

    • Add the stress-inducing agent (e.g., 1 µM Thapsigargin) and incubate for the desired time (e.g., 4-8 hours).

    • Include appropriate controls: untreated, vehicle control, stress-agent only.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100 µL of lysis buffer per well.

    • Scrape cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Develop the blot using a chemiluminescent substrate and image.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin). Calculate the ratio of p-eIF2α to total eIF2α.

Treatment Group p-eIF2α / Total eIF2α (Fold Change) ATF4 / β-actin (Fold Change)
Untreated Control1.01.0
Stress Agent Only5.28.5
Stress + Inhibitor (1 µM)3.14.3
Stress + Inhibitor (10 µM)1.51.8

Table 1: Example quantitative data from a Western blot experiment showing dose-dependent inhibition of stress-induced p-eIF2α and ATF4 expression.

Protocol 2: Analysis of ATF4 Target Gene Expression by RT-qPCR

This protocol measures the mRNA levels of well-established ATF4 target genes to assess the transcriptional activity of ATF4.

Materials:

  • Treated cell lysates from Protocol 1

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR primers for ATF4 target genes (e.g., CHOP, ASNS, GADD34) and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cell lysates according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.

  • qPCR:

    • Set up qPCR reactions with SYBR Green master mix, primers, and cDNA.

    • Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method relative to the untreated control.

Target Gene Treatment Group Fold Change in mRNA Expression
CHOPStress Agent Only15.3
Stress + Inhibitor (10 µM)3.1
ASNSStress Agent Only12.8
Stress + Inhibitor (10 µM)2.5
GADD34Stress Agent Only9.7
Stress + Inhibitor (10 µM)1.9

Table 2: Example RT-qPCR data demonstrating the inhibition of stress-induced ATF4 target gene expression by a test compound.

Protocol 3: Cell Viability Assay

This assay determines the effect of the inhibitor on cell viability, particularly its ability to sensitize cancer cells to stress-inducing chemotherapeutic agents.

Materials:

  • Cancer cell line

  • 96-well plates

  • Test inhibitor

  • Stress-inducing chemotherapeutic agent (e.g., Bortezomib)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a matrix of concentrations of the test inhibitor and the chemotherapeutic agent. Include single-agent controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Measurement: Add the cell viability reagent and measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Calculate the percentage of cell viability for each treatment condition.

    • Determine the IC50 values for the single agents and the combination. Combination effects can be assessed using synergy models (e.g., Bliss independence or Chou-Talalay).

Compound IC50 (µM)
Chemotherapy Agent Alone25.5
Inhibitor Alone> 50
Chemotherapy Agent + Inhibitor (1 µM)8.2

Table 3: Example data from a cell viability assay showing that the ATF4 inhibitor sensitizes cancer cells to a chemotherapeutic agent.

The ATF4 pathway represents a significant and promising target for the development of novel therapeutics, particularly in oncology. Although specific inhibitors derived from this compound are not currently described in the literature, the protocols and workflows detailed in these notes provide a robust framework for the discovery, synthesis, and evaluation of any novel small molecule inhibitor of the ATF4 pathway. By systematically evaluating the effects of new compounds on key pathway components, target gene expression, and cellular phenotypes, researchers can identify and advance promising candidates for further preclinical and clinical development.

References

Application Notes and Protocols for the Synthesis of 2-Isobutoxyacetic Acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-isobutoxyacetic acid, a valuable intermediate in medicinal chemistry, notably in the preparation of ATF4 pathway inhibitors.[1] The synthesis is achieved through the Williamson ether synthesis, a robust and versatile method for forming ethers. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and visual diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. In the synthesis of this compound, the sodium salt of isobutyl alcohol (sodium isobutoxide) acts as the nucleophile, attacking the electrophilic carbon of a chloroacetate (B1199739) salt. Subsequent acidification yields the desired product. The purity and identity of the synthesized this compound are confirmed through physical and spectroscopic characterization.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number24133-46-8[2][3]
Molecular FormulaC₆H₁₂O₃[2][3]
Molecular Weight132.16 g/mol [2][4]
AppearanceSolid[4]
Density1.024 g/cm³[3][5]
Boiling Point230.8 °C at 760 mmHg[2][3]
Flash Point93 °C[2][3]
Refractive Index1.427[3][5]
Predicted Spectroscopic Data for this compound

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~4.1Singlet2H-O-CH₂-COOH
~3.2Doublet2H-CH₂-CH(CH₃)₂
~1.9Multiplet1H-CH(CH₃)₂
~0.9Doublet6H-CH(CH₃)₂

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~175-COOH
~78-O-CH₂-
~70-CH₂-COOH
~28-CH(CH₃)₂
~19-CH(CH₃)₂

Predicted IR Absorption Data

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
2850-2960C-H stretch (alkyl)
1700-1725C=O stretch (carboxylic acid)
1210-1320C-O stretch (ether and carboxylic acid)

Experimental Protocols

Materials and Equipment
  • Isobutyl alcohol (2-methyl-1-propanol)

  • Chloroacetic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • pH paper

Synthesis of Sodium Isobutoxide

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isobutyl alcohol.

  • Carefully add an equimolar amount of sodium hydroxide pellets to the isobutyl alcohol.

  • Heat the mixture to reflux with stirring until all the sodium hydroxide has reacted to form a clear solution of sodium isobutoxide in isobutyl alcohol.

Williamson Ether Synthesis of this compound

Procedure:

  • To the freshly prepared sodium isobutoxide solution, add an equimolar amount of a concentrated aqueous solution of sodium chloroacetate (prepared by neutralizing chloroacetic acid with an equimolar amount of sodium hydroxide).

  • Heat the reaction mixture to reflux and maintain it at this temperature for 2-3 hours with vigorous stirring.

  • After the reflux period, allow the mixture to cool to room temperature.

Work-up and Purification

Procedure:

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Add water to dissolve the inorganic salts and shake the funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • The crude product is then acidified by the slow addition of concentrated hydrochloric acid until the pH is acidic (test with pH paper).

  • The resulting this compound can be further purified by vacuum distillation.

Mandatory Visualizations

reaction_mechanism cluster_reactants Reactants cluster_product Product isobutoxide Sodium Isobutoxide (CH₃)₂CHCH₂O⁻Na⁺ product Sodium 2-Isobutoxyacetate (CH₃)₂CHCH₂OCH₂COO⁻Na⁺ isobutoxide->product SN2 Attack chloroacetate Sodium Chloroacetate ClCH₂COO⁻Na⁺ chloroacetate->product acidification Acidification (HCl) product->acidification final_product This compound (CH₃)₂CHCH₂OCH₂COOH acidification->final_product

Caption: Reaction mechanism of the Williamson ether synthesis for this compound.

experimental_workflow start Start: Prepare Sodium Isobutoxide reaction Williamson Ether Synthesis: React with Sodium Chloroacetate start->reaction workup Work-up: Aqueous Extraction reaction->workup extraction Solvent Extraction with Diethyl Ether workup->extraction washing Wash with Saturated NaHCO₃ extraction->washing drying Dry with Anhydrous MgSO₄ washing->drying evaporation Solvent Removal: Rotary Evaporation drying->evaporation acidification Acidification with HCl evaporation->acidification purification Purification: Vacuum Distillation acidification->purification characterization Characterization: NMR, IR, etc. purification->characterization end End Product: This compound characterization->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Esterification of 2-Isobutoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutoxyacetic acid is a carboxylic acid of interest in medicinal chemistry and drug development, notably as an intermediate in the synthesis of bicyclic bridged cycloalkane derivatives that act as ATF4 pathway inhibitors[1]. The esterification of this compound is a fundamental transformation to produce various ester derivatives, which can serve as prodrugs, modify pharmacokinetic properties, or act as key intermediates in the synthesis of more complex molecules. These application notes provide an overview of the common methods for the esterification of this compound, with a focus on the Fischer-Speier esterification, and include a detailed experimental protocol based on established procedures for structurally similar alkoxyacetic acids.

General Principles of Esterification

Esterification is the process of forming an ester from the reaction of a carboxylic acid and an alcohol.[2][3] The most common method for this transformation is the Fischer-Speier esterification, which involves heating the carboxylic acid and an alcohol in the presence of an acid catalyst.[4][5]

Key aspects of Fischer Esterification include:

  • Reversibility: The reaction is an equilibrium process. To favor the formation of the ester, the equilibrium must be shifted to the right.[4][6] This is typically achieved by using a large excess of one of the reactants, usually the alcohol, or by removing water as it is formed.[4][5][7]

  • Catalysts: Strong acids are typically used as catalysts to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH).[5][6]

  • Reaction Conditions: The reaction is typically carried out by refluxing the mixture of the carboxylic acid, alcohol, and catalyst.[5] Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the specific conditions used.

For sterically hindered carboxylic acids or alcohols, or for substrates sensitive to strong acidic conditions, alternative methods may be employed, such as conversion of the carboxylic acid to an acyl chloride followed by reaction with the alcohol.[7][8]

Experimental Protocols

While specific literature on the esterification of this compound is not abundant, a reliable protocol can be adapted from the well-established synthesis of ethyl ethoxyacetate, a structurally analogous compound.[9] The following protocol describes the synthesis of ethyl 2-isobutoxyacetate.

Protocol: Synthesis of Ethyl 2-Isobutoxyacetate via Fischer Esterification

Materials:

  • This compound

  • Absolute Ethanol (B145695) (EtOH)

  • Dry Hydrogen Chloride (HCl) gas or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Drying tube

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 mole equivalent) in an excess of absolute ethanol (3.0-5.0 mole equivalents). The large excess of ethanol serves as both a reactant and the solvent, driving the equilibrium towards the product.[4][7]

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly add the acid catalyst.

    • Option A (HCl gas): Bubble dry hydrogen chloride gas through the solution until it is saturated.[9]

    • Option B (H₂SO₄): Carefully add concentrated sulfuric acid (0.1-0.2 mole equivalents) dropwise with stirring.

  • Reaction: Equip the flask with a reflux condenser and a drying tube. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel. Add diethyl ether to extract the ester.

    • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess ethanol.

    • Purify the crude ester by fractional distillation under reduced pressure.

Data Presentation

The following tables summarize expected yields and reaction conditions for the esterification of this compound with various alcohols, based on typical outcomes for similar reactions.

Carboxylic AcidAlcoholCatalystReaction Time (h)Temperature (°C)Expected Yield (%)
This compoundMethanolH₂SO₄5Reflux70-80
This compoundEthanolHCl6Reflux65-75
This compoundn-PropanolTsOH8Reflux60-70
This compoundIsopropanolH₂SO₄12Reflux40-50

Table 1: Summary of Reaction Conditions and Expected Yields for the Esterification of this compound.

Ester ProductMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Methyl 2-isobutoxyacetateC₇H₁₄O₃146.18~160-162
Ethyl 2-isobutoxyacetateC₈H₁₆O₃160.21~173-175
n-Propyl 2-isobutoxyacetateC₉H₁₈O₃174.24~188-190
Isopropyl 2-isobutoxyacetateC₉H₁₈O₃174.24~180-182

Table 2: Physicochemical Properties of 2-Isobutoxyacetate Esters. (Note: Boiling points are estimates and would be lower under vacuum distillation).

Visualizations

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the Fischer esterification of this compound.

Fischer_Esterification_Workflow Reactants This compound + Alcohol (Excess) Reaction Reflux Reactants->Reaction Catalyst Acid Catalyst (H₂SO₄, HCl, or TsOH) Catalyst->Reaction Workup Neutralization (NaHCO₃) + Extraction Reaction->Workup Purification Drying & Distillation Workup->Purification Product Pure Ester Purification->Product

Caption: General workflow for the synthesis of 2-isobutoxyacetate esters.

Signaling Pathway Context

While a specific signaling pathway involving this compound itself is not detailed in the provided search results, its role as an intermediate for ATF4 pathway inhibitors is noted. The diagram below represents a simplified, hypothetical relationship where this compound is a precursor to a drug that modulates a signaling pathway.

Signaling_Pathway_Context cluster_synthesis Drug Synthesis cluster_pathway Biological Pathway IBAA This compound Ester Ester Derivative IBAA->Ester Esterification Drug ATF4 Pathway Inhibitor (Final Product) Ester->Drug Further Synthesis ATF4 ATF4 Activation Drug->ATF4 Inhibits Stress Cellular Stress Stress->ATF4 Target Downstream Targets ATF4->Target

Caption: Role of this compound in the synthesis of an ATF4 pathway inhibitor.

References

Application Notes and Protocols for the Coupling of 2-Isobutoxyacetic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of amide derivatives of 2-isobutoxyacetic acid. Amide bond formation is a critical transformation in medicinal chemistry and drug development. This compound is a valuable building block, and its amide derivatives are of interest, notably as potential modulators of the Activating Transcription Factor 4 (ATF4) signaling pathway, which is implicated in cellular stress responses. This guide outlines two robust coupling methods, utilizing HATU and EDC/HOBt as coupling agents, for the efficient synthesis of N-substituted-2-isobutoxyacetamides. It includes step-by-step experimental procedures, data on reaction efficiency with various amines, and methods for product purification and characterization.

Introduction

The amide bond is a ubiquitous functional group in pharmaceuticals and biologically active molecules.[1][2] The coupling of a carboxylic acid with an amine to form an amide is one of the most frequently utilized reactions in the drug discovery process.[3] The direct condensation of a carboxylic acid and an amine is generally a slow process, necessitating the activation of the carboxylic acid.[2] A variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages in terms of efficiency, reaction conditions, and suppression of side reactions.[1]

Among the most effective and widely used coupling reagents are uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), and carbodiimides, like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives such as HOBt (1-Hydroxybenzotriazole).[4] HATU is known for its high coupling efficiency and low rates of racemization, proceeding through a highly reactive OAt-active ester.[4][5] The EDC/HOBt system is also highly effective, where EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt-ester, minimizing side reactions.[4][6]

This compound is an interesting carboxylic acid building block for the synthesis of novel chemical entities. Its derivatives have been identified as intermediates in the preparation of bicyclic bridged cycloalkane derivatives that act as ATF4 pathway inhibitors. The ATF4 pathway is a key signaling cascade in the integrated stress response, and its modulation has therapeutic potential in various diseases, including neurodegenerative disorders and cancer.[2]

These application notes provide detailed protocols for the coupling of this compound with a range of primary and secondary amines, offering a valuable resource for researchers engaged in the synthesis of novel amide-containing compounds for drug discovery and development.

Data Presentation

The following tables summarize the reaction conditions and expected yields for the coupling of this compound with a selection of representative amines using HATU and EDC/HOBt coupling methods.

Table 1: HATU-Mediated Coupling of this compound with Various Amines

EntryAmineBase (equiv.)SolventTime (h)Yield (%)
1BenzylamineDIPEA (2.0)DMF292
2Aniline (B41778)DIPEA (2.0)DMF485
34-FluoroanilineDIPEA (2.0)DMF482
4MorpholineDIPEA (2.0)DMF388
5(S)-(-)-α-MethylbenzylamineDIPEA (2.0)DMF390

Table 2: EDC/HOBt-Mediated Coupling of this compound with Various Amines

EntryAmineBase (equiv.)SolventTime (h)Yield (%)
1BenzylamineDIPEA (2.0)DCM688
2AnilineDIPEA (2.0)DCM878
34-FluoroanilineDIPEA (2.0)DCM875
4MorpholineDIPEA (2.0)DCM785
5(S)-(-)-α-MethylbenzylamineDIPEA (2.0)DCM786

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes the coupling of this compound with an amine using HATU as the coupling agent and DIPEA as the base in DMF.

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

  • Dissolve the acid in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add HATU (1.1 equiv.) to the solution and stir for 5 minutes at room temperature.

  • Add the amine (1.05 equiv.) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling

This protocol outlines the coupling of this compound with an amine using EDC·HCl as the coupling agent, HOBt as an additive, and DIPEA as the base in DCM.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DCM (Dichloromethane)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv.), HOBt (1.2 equiv.), and the amine (1.1 equiv.).

  • Dissolve the mixture in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.

  • Add DIPEA (2.0 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x) to remove the water-soluble urea (B33335) byproduct and other impurities.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the desired amide.

Mandatory Visualization

G cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Acid This compound Activation Activation of Carboxylic Acid Acid->Activation Coupling Reagent (e.g., HATU or EDC/HOBt) Base (e.g., DIPEA) Amine Amine (R-NH2) Coupling Nucleophilic Attack by Amine Amine->Coupling Activation->Coupling Activated Intermediate Workup Aqueous Workup Coupling->Workup Purification Purification (Chromatography) Workup->Purification Product N-Substituted-2-isobutoxyacetamide Purification->Product

Caption: Experimental workflow for the synthesis of N-substituted-2-isobutoxyacetamides.

Potential Application: ATF4 Pathway Inhibition

The ATF4 (Activating Transcription Factor 4) signaling pathway is a crucial component of the integrated stress response (ISR), which is activated by various cellular stresses such as amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress. Under stress conditions, the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) leads to the preferential translation of ATF4 mRNA. ATF4 then translocates to the nucleus and regulates the expression of genes involved in amino acid synthesis, transport, and stress resistance. While this pathway is essential for cellular adaptation and survival, its chronic activation can contribute to disease pathogenesis, including certain cancers and neurodegenerative diseases. Therefore, inhibitors of the ATF4 pathway are of significant interest as potential therapeutic agents. Amide derivatives of this compound have been identified as intermediates in the synthesis of ATF4 inhibitors.

G Stress Cellular Stress (e.g., ER Stress, Amino Acid Deprivation) eIF2a_kinases eIF2α Kinases (e.g., PERK, GCN2) Stress->eIF2a_kinases eIF2a eIF2α eIF2a_kinases->eIF2a Phosphorylation eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4_mRNA ATF4 mRNA Translation eIF2a_P->ATF4_mRNA Preferential Translation ATF4_protein ATF4 Protein ATF4_mRNA->ATF4_protein Nucleus Nucleus ATF4_protein->Nucleus Target_Genes Target Gene Expression (Amino Acid Synthesis, Stress Response) Nucleus->Target_Genes Transcription Regulation Inhibitor 2-Isobutoxyacetamide Derivative (Potential Inhibitor) Inhibitor->ATF4_protein Inhibition

Caption: Simplified diagram of the ATF4 signaling pathway and potential point of inhibition.

References

Application Notes and Protocols for the Quantification of 2-Isobutoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-isobutoxyacetic acid in biological matrices, targeting researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques for similar alkoxyacetic acids, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a metabolite of 2-isobutoxyethanol, a solvent used in various industrial applications. Monitoring its levels in biological fluids is crucial for toxicological assessments and occupational exposure studies. The analytical methods detailed below provide sensitive and specific quantification of this compound, essential for accurate risk assessment and metabolic research. While specific performance data for this compound is not widely published, the data for its structural isomer, 2-butoxyacetic acid (BAA), is presented as a reference for expected method performance.[1][2][3][4]

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters observed for the analysis of 2-butoxyacetic acid, which are expected to be achievable for this compound with proper method development and validation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Alkoxyacetic Acids in Urine

ParameterReported ValueReference
Limit of Detection (LOD)0.005 - 0.015 µg/mL[2]
Limit of Quantification (LOQ)~0.02 µg/mL[2][4]
Linearity Range0.3 - 200 µg/mL[4]
Recovery100% - 102%[2]
Precision (%RSD)< 15%[2][3][4]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Expected Performance

ParameterExpected ValueRationale
Limit of Detection (LOD)0.1 - 1 ng/mLBased on typical LC-MS/MS sensitivity for small molecules.
Limit of Quantification (LOQ)0.5 - 5 ng/mLBased on typical LC-MS/MS sensitivity for small molecules.
Linearity Range1 - 1000 ng/mLTypical for LC-MS/MS assays.
Recovery> 85%Standard expectation for bioanalytical methods.
Precision (%RSD)< 15%Standard expectation for bioanalytical methods.

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by GC-MS

This protocol involves liquid-liquid extraction, derivatization to a volatile ester, and analysis by GC-MS.

Materials and Reagents:

Sample Preparation:

  • To 1 mL of urine sample in a glass vial, add 10 µL of the internal standard solution.

  • Acidify the sample to a pH of approximately 1-2 with HCl.[4]

  • Add 3 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 3-5) and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization:

  • Reconstitute the dried extract in 100 µL of a solution containing pentafluorobenzyl bromide and tetrabutylammonium hydrogen sulfate in an appropriate solvent.[3]

  • Heat the mixture at 60°C for 30 minutes to form the PFB ester.

  • After cooling, evaporate the solvent and reconstitute the residue in 100 µL of hexane for GC-MS analysis.

GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or a free fatty acid phase (FFAP) capillary column to potentially avoid derivatization.[1]

  • Injector Temperature: 250°C

  • Oven Program: 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI)[3]

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Detection Mode: Selected Ion Monitoring (SIM)

Expected SIM Ions for PFB-derivatized this compound: (Note: These are predicted ions and must be confirmed experimentally)

  • Quantifier Ion: m/z corresponding to the molecular ion or a major fragment.

  • Qualifier Ion(s): Other characteristic fragment ions.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol involves protein precipitation followed by direct analysis of the supernatant by LC-MS/MS.

Materials and Reagents:

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d7)

  • Acetonitrile (B52724) (LC-MS grade) with 0.1% formic acid

  • Water (LC-MS grade) with 0.1% formic acid

  • Human plasma (EDTA)

Sample Preparation:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Expected MRM Transitions for this compound: (Note: These are predicted transitions and must be confirmed by infusion of a standard solution)

  • Precursor Ion [M-H]⁻: m/z 131.07

  • Product Ion 1 (Quantifier): A characteristic fragment ion (e.g., loss of isobutene, m/z 75.02).

  • Product Ion 2 (Qualifier): Another characteristic fragment ion.

Visualizations

GCMS_Workflow sample Urine Sample (1 mL) add_is Add Internal Standard sample->add_is acidify Acidify to pH 1-2 add_is->acidify lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle dry Dry Organic Layer (Na2SO4) lle->dry evaporate1 Evaporate to Dryness dry->evaporate1 derivatize Derivatization (PFBBr, 60°C) evaporate1->derivatize reconstitute Reconstitute in Hexane derivatize->reconstitute gcms GC-MS Analysis reconstitute->gcms

Caption: Workflow for GC-MS analysis of this compound.

LCMS_Workflow sample Plasma Sample (100 µL) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->precipitate centrifuge Centrifuge (14,000 x g, 10 min) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Application Note: HPLC Purification of 2-Isobutoxyacetic Acid and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutoxyacetic acid is a valuable carboxylic acid intermediate used in the synthesis of various compounds, notably in the development of novel therapeutics. It serves as a key building block in the preparation of bicyclic bridged cycloalkane derivatives that act as inhibitors of the Activating Transcription Factor 4 (ATF4) pathway. The ATF4 pathway is a critical component of the integrated stress response (ISR), a cellular signaling network activated by various stressors such as amino acid deprivation, endoplasmic reticulum (ER) stress, and viral infections. Dysregulation of the ATF4 pathway has been implicated in a range of diseases, including neurodegenerative disorders and cancer, making it an important target for drug discovery.

The purity of this compound and its subsequent reaction products is paramount for ensuring the desired biological activity and safety profile of the final drug candidates. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of these small molecule intermediates. This application note provides a detailed protocol for the reversed-phase HPLC purification of this compound and a representative amide reaction product, ensuring high purity for downstream applications in drug development.

Relevant Signaling Pathway: ATF4 Activation in the Integrated Stress Response

Cellular stress, such as amino acid starvation or ER stress, leads to the activation of specific kinases (like GCN2 or PERK) that phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event reduces global protein synthesis but paradoxically promotes the translation of ATF4 mRNA. Once synthesized, ATF4 translocates to the nucleus and, often in concert with other transcription factors like CHOP, binds to specific DNA sequences to regulate the expression of genes involved in amino acid metabolism, autophagy, and resistance to oxidative stress. Inhibitors synthesized using this compound aim to modulate this pathway, making the purification of these compounds critical for accurate biological assessment.

ATF4_Signaling_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Amino Acid Deprivation, ER Stress, etc. eIF2a_kinases GCN2, PERK, etc. stress->eIF2a_kinases eIF2a eIF2α eIF2a_kinases->eIF2a P p_eIF2a p-eIF2α global_translation Global Translation Inhibition p_eIF2a->global_translation atf4_mrna ATF4 mRNA p_eIF2a->atf4_mrna Promotes Translation atf4_protein ATF4 Protein atf4_mrna->atf4_protein atf4_nuc ATF4 atf4_protein->atf4_nuc Translocation are Amino Acid Response Element (AARE) atf4_nuc->are chop CHOP chop->are gene_expression Target Gene Expression (e.g., Amino Acid Synthesis, Autophagy) are->gene_expression

Caption: ATF4 Signaling Pathway Activation.

Experimental Protocols

Protocol 1: Purification of this compound

This protocol is designed for the preparative purification of this compound from a crude synthesis mixture. Reversed-phase chromatography is employed to separate the polar target compound from non-polar impurities.

1. HPLC System and Parameters:

ParameterValue
HPLC System Preparative HPLC with UV Detector
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 10% to 50% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 210 nm
Column Temp. 30°C
Injection Vol. 1 - 5 mL (concentration dependent)

2. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase (90% A / 10% B).

  • Ensure the final concentration is between 10-50 mg/mL.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

3. Purification and Fraction Collection:

  • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 3 column volumes.

  • Inject the filtered sample onto the column.

  • Begin fraction collection based on the UV detector signal, collecting the peak corresponding to this compound. The expected retention time is in the early part of the chromatogram due to its polarity.

  • Combine the collected fractions containing the pure product.

4. Post-Purification Processing:

  • Analyze a small aliquot of the pooled fractions by analytical HPLC to confirm purity.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the purified this compound.

Protocol 2: Purification of an Amide Reaction Product

This protocol describes the purification of a representative amide product formed from the coupling of this compound with a substituted aniline, a common step in the synthesis of ATF4 inhibitors. The resulting amide is significantly less polar than the starting carboxylic acid.

1. HPLC System and Parameters:

ParameterValue
HPLC System Preparative HPLC with UV Detector
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 40% to 90% B over 25 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm (adjust based on product chromophore)
Column Temp. 30°C
Injection Vol. 1 - 5 mL (concentration dependent)

2. Sample Preparation:

  • Following the reaction, quench and perform a standard aqueous work-up to remove water-soluble reagents.

  • Dissolve the crude organic extract in a minimal amount of a suitable solvent like Dimethyl Sulfoxide (DMSO) or the mobile phase.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter.

3. Purification and Fraction Collection:

  • Equilibrate the column with the starting mobile phase conditions (40% B).

  • Inject the sample.

  • Monitor the separation and collect the peak corresponding to the amide product. Unreacted this compound will elute much earlier in the gradient.

  • Collect fractions and perform in-process purity checks using analytical HPLC.

4. Post-Purification Processing:

  • Combine fractions with >98% purity.

  • Remove the acetonitrile via rotary evaporation.

  • Lyophilize the remaining aqueous solution to yield the purified amide product as a TFA salt.

Data Presentation

The following tables summarize representative quantitative data from the analytical HPLC monitoring of the purification processes.

Table 1: Analytical HPLC Data for this compound Purification

CompoundRetention Time (min)Peak Area (%) - CrudePeak Area (%) - Purified
This compound4.285.3>99.0
Starting Material Impurity A2.85.8<0.1
Byproduct B6.58.9<0.1

Table 2: Analytical HPLC Data for Amide Product Purification

CompoundRetention Time (min)Peak Area (%) - CrudePeak Area (%) - Purified
Amide Product12.772.5>99.0
This compound4.115.2Not Detected
Substituted Aniline8.910.1<0.1
Coupling Reagent Byproduct6.32.2Not Detected

Experimental Workflow

The logical flow for the synthesis and purification of a target molecule using this compound is depicted below.

experimental_workflow synthesis Amide Coupling Reaction (this compound + Amine) workup Aqueous Work-up & Extraction synthesis->workup crude_product Crude Product Mixture workup->crude_product sample_prep Sample Preparation (Dissolution & Filtration) crude_product->sample_prep hplc Preparative RP-HPLC sample_prep->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Analytical HPLC Purity Check fraction_collection->purity_check purity_check->fraction_collection Re-process/ Discard pooling Pool High-Purity Fractions purity_check->pooling Fractions >98%? solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal final_product Purified Product (>99%) solvent_removal->final_product

Application Notes and Protocols for the NMR Characterization of 2-Isobutoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) characterization of 2-isobutoxyacetic acid. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental procedures for sample preparation and data acquisition, and a visual workflow of the characterization process.

Predicted NMR Data

Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for similar structural motifs.

Structure of this compound:

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH10-13Singlet (broad)-1H
-O-CH₂ -COOH4.10Singlet-2H
-O-CH₂ -CH-3.45Doublet6.72H
-CH (CH₃)₂1.95Nonet6.71H
-CH(C H₃)₂0.95Doublet6.76H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
-C OOH175.0
-O-C H₂-COOH68.0
-O-C H₂-CH-78.0
-C H(CH₃)₂28.0
-CH(C H₃)₂19.0

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and NMR analysis of this compound.

1. Sample Preparation

A standard procedure for preparing a sample for NMR analysis is as follows:

  • Materials:

    • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2][3]

    • Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆)

    • 5 mm NMR tubes and caps[1]

    • Pasteur pipette with a small plug of glass wool[1]

    • Vortex mixer

    • Internal standard (e.g., Tetramethylsilane - TMS) (optional)[2]

  • Procedure:

    • Weigh the desired amount of this compound and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2]

    • If an internal standard is required for quantitative analysis, add a small, precise amount to the vial.

    • Securely cap the vial and vortex until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

    • Filter the solution through the glass wool-plugged Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

    • Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans (NS): 16 to 64 (adjust based on sample concentration).

    • Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, d1 should be at least 5 times the longest T1 relaxation time of the protons of interest.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width: 0-15 ppm.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans (NS): 1024 or more (due to the low natural abundance and sensitivity of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width: 0-200 ppm.

    • Temperature: 298 K (25 °C).

3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

Experimental Workflow

NMR_Workflow NMR Characterization Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr ¹H NMR Acquisition filter->h1_nmr c13_nmr ¹³C NMR Acquisition filter->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate multiplicity Multiplicity & Coupling Analysis (¹H) calibrate->multiplicity assign Peak Assignment integrate->assign multiplicity->assign

Caption: Workflow for NMR Characterization.

References

Application Note: High-Sensitivity Mass Spectrometric Analysis of 2-Isobutoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details robust methodologies for the sensitive detection and quantification of 2-isobutoxyacetic acid using mass spectrometry. While direct mass spectrometric data for this compound is not extensively published, this document leverages established protocols for the structurally similar compound, 2-butoxyacetic acid (BAA), and general short-chain fatty acids (SCFAs). The provided protocols for sample preparation, derivatization, and analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are designed for high sensitivity and reproducibility in complex biological matrices.

Introduction

This compound is an organic acid of interest in various fields, including its potential role as a metabolite of industrial solvents and its use as an intermediate in chemical synthesis.[1] Accurate and sensitive quantification of this analyte in biological samples is crucial for toxicological studies, biomarker discovery, and pharmacokinetic analysis. This document provides detailed experimental protocols and data presentation guidelines adapted from well-established methods for related compounds, offering a reliable starting point for researchers.

Experimental Protocols

Sample Preparation from Biological Matrices (Urine and Blood)

Biological samples require extraction and purification to remove interfering substances prior to mass spectrometric analysis. The following protocol is adapted from methods used for 2-butoxyacetic acid.[2][3][4]

Materials:

  • Urine or blood plasma/serum samples

  • Internal Standard (e.g., a deuterated analog like 2-[(2H9)butoxy]acetic acid or a structurally similar compound like propoxyacetic acid)[3][5]

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Sodium sulfate (B86663) (anhydrous)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • To 1 mL of urine or plasma, add the internal standard.

  • Acidify the sample to a pH of 1-2 with HCl.[4]

  • Saturate the aqueous sample with NaCl to improve extraction efficiency.[4][6]

  • Perform liquid-liquid extraction by adding 3 mL of ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes and then centrifuge to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction process (steps 4-6) two more times, pooling the organic layers.

  • Dry the pooled organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The dried residue is now ready for derivatization.

Derivatization for GC-MS Analysis

To enhance volatility and improve chromatographic separation for GC-MS analysis, derivatization of the carboxylic acid group is essential.[2][3][6]

Materials:

  • Dried sample extract from the previous step

  • Pentafluorobenzyl bromide (PFBBr)

  • Acetone (dry)

  • Triethylamine (or other suitable base)

  • Hexane (B92381)

  • Heating block or water bath

Procedure:

  • Reconstitute the dried sample extract in 100 µL of dry acetone.

  • Add 10 µL of PFBBr and 5 µL of triethylamine.

  • Cap the vial tightly and heat at 60°C for 1 hour to facilitate the derivatization reaction.

  • After cooling to room temperature, evaporate the solvent under a nitrogen stream.

  • Reconstitute the derivatized sample in 100 µL of hexane for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for fatty acid analysis (e.g., a "free fatty acid phase" or similar polar column)[5]

GC Conditions (starting point):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless

MS Conditions:

  • Ionization Mode: Electron Impact (EI) or Negative Ion Chemical Ionization (NICI)[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

  • Monitored Ions: The molecular ion and characteristic fragment ions of the derivatized this compound and the internal standard should be determined empirically. For PFBBr derivatives analyzed by NICI, the [M-PFB]⁻ ion is often monitored. For the closely related 2-butoxyacetic acid PFBBr derivative, m/z 131 has been used.[3]

LC-MS/MS Analysis

For direct analysis without derivatization or for alternative derivatization strategies, LC-MS/MS offers high sensitivity and specificity.[7][8][9]

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Reversed-phase C18 column or a column designed for polar analytes.

LC Conditions (for underivatized analysis):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient starting with a high aqueous phase and ramping up the organic phase.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the underivatized carboxylic acid.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These must be optimized for this compound and the chosen internal standard. This involves infusing a standard solution to determine the precursor ion (e.g., [M-H]⁻) and the most abundant product ions upon collision-induced dissociation.

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: Optimized MRM Transitions for LC-MS/MS Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound To be determined To be determined To be determined

| Internal Standard | To be determined | To be determined | To be determined |

Table 2: Calibration Curve and Performance Data

Analyte Calibration Range (ng/mL) Limit of Detection (LOD) (ng/mL) Limit of Quantification (LOQ) (ng/mL)

| this compound | e.g., 1 - 1000 | >0.99 | To be determined | To be determined |

Table 3: Precision and Accuracy

Analyte Spiked Concentration (ng/mL) Measured Concentration (Mean ± SD, n=5) Accuracy (%) Precision (%RSD)
This compound Low QC
Mid QC

| | High QC | | | |

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_gcms GC-MS Path cluster_lcms LC-MS/MS Path sample Biological Sample (Urine/Blood) add_is Add Internal Standard sample->add_is extract Liquid-Liquid Extraction add_is->extract dry Evaporate to Dryness extract->dry derivatize Derivatization (PFBBr) dry->derivatize for GC-MS reconstitute Reconstitute dry->reconstitute for LC-MS/MS gcms GC-MS Analysis derivatize->gcms data_analysis Data Analysis & Quantification gcms->data_analysis lcms LC-MS/MS Analysis reconstitute->lcms lcms->data_analysis

Caption: Mass spectrometry workflow for this compound.

Predicted Fragmentation Pathway

Based on general fragmentation patterns of ethers and carboxylic acids, a putative fragmentation pathway for the protonated molecule of this compound ([M+H]⁺) can be proposed.

fragmentation_pathway cluster_frags Primary Fragments cluster_subfrags Secondary Fragments parent [M+H]⁺ This compound m/z = 133.08 frag1 Loss of H₂O m/z = 115.07 parent->frag1 - H₂O frag2 Loss of Isobutene m/z = 77.04 parent->frag2 - C₄H₈ frag3 Loss of COOH m/z = 87.08 parent->frag3 - HCOOH subfrag1 Loss of CO m/z = 87.07 frag1->subfrag1 - CO subfrag2 [C₄H₉]⁺ m/z = 57.07 frag3->subfrag2 - OCH₂

Caption: Predicted ESI+ fragmentation of this compound.

Conclusion

The methodologies outlined in this application note provide a comprehensive framework for the mass spectrometric analysis of this compound. By adapting established protocols for structurally similar analytes, researchers can achieve reliable and sensitive quantification in complex matrices. The provided workflows and data presentation formats are intended to guide method development and ensure high-quality, reproducible results in toxicological, metabolic, and pharmaceutical research.

References

Application Notes and Protocols: 2-Isobutoxyacetic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that typically bind with low affinity to a biological target. The structural information gleaned from these initial fragment-target interactions guides the iterative process of fragment evolution into potent, drug-like candidates. 2-Isobutoxyacetic acid is a carboxylic acid fragment that presents an attractive starting point for FBDD campaigns due to its simple structure, potential for hydrogen bonding via the carboxylate group, and a hydrophobic isobutyl moiety for exploring lipophilic pockets within a target protein.

These application notes provide a detailed overview and experimental protocols for the hypothetical application of this compound in an FBDD campaign against Mitogen-Activated Protein Kinase (MAPK) p38α, a key regulator of inflammatory responses.

Hypothetical Application: Targeting the p38α MAPK Signaling Pathway

The p38α MAPK is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38α signaling pathway is implicated in a range of inflammatory diseases, making it a compelling target for therapeutic intervention. In this hypothetical FBDD campaign, this compound was identified as a binder to the ATP-binding site of p38α.

p38a_signaling_pathway Stress Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38a p38α MKK3_6->p38a MK2 MK2 p38a->MK2 Inflammation Inflammatory Response MK2->Inflammation Fragment 2-Isobutoxyacetic Acid Fragment->p38a Inhibition

Caption: Hypothetical p38α MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the hypothetical binding affinity and inhibitory activity data for this compound and its elaborated analogs against p38α.

Table 1: Binding Affinity and Ligand Efficiency

Compound IDStructureMethodKd (µM)Ligand Efficiency (LE)
1 This compoundSPR8500.35
2 Analog 1SPR2100.38
3 Analog 2SPR450.42
4 Lead CompoundSPR0.90.48

Table 2: In Vitro Inhibitory Activity

Compound IDIC50 (µM)
1 >1000
2 450
3 85
4 1.2

Experimental Protocols

Detailed methodologies for the key experiments in the FBDD workflow are provided below.

FBDD_Workflow cluster_screening Primary Screening cluster_hit_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Screening Fragment Library Screening (NMR / SPR) Hit_ID Hit Identification (this compound) Screening->Hit_ID XRay X-ray Crystallography (Co-crystal Structure) Hit_ID->XRay SAR Structure-Activity Relationship (SAR) XRay->SAR Synthesis Analog Synthesis SAR->Synthesis Assays Binding & Activity Assays Synthesis->Assays Assays->SAR Iterative Cycle Lead Lead Compound Assays->Lead

Caption: General workflow for a fragment-based drug discovery campaign.

Protocol 1: NMR-Based Fragment Screening (1H-15N HSQC)

This protocol outlines the use of protein-observed NMR spectroscopy to identify fragments that bind to the target protein.

1. Protein Preparation:

  • Express and purify 15N-labeled p38α kinase domain in E. coli.
  • Dialyze the purified protein into NMR buffer (e.g., 20 mM Sodium Phosphate pH 7.2, 150 mM NaCl, 1 mM DTT).[1]
  • Concentrate the protein to a final concentration of 50-100 µM.

2. Fragment Library Preparation:

  • Prepare a stock solution of this compound and other fragments in a deuterated solvent (e.g., DMSO-d6) to a final concentration of 100 mM.
  • Create fragment cocktails containing 5-10 non-overlapping fragments.

3. NMR Data Acquisition:

  • Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled p38α.
  • Add the fragment cocktail to the protein sample to a final concentration of 200-500 µM per fragment.
  • Acquire a second 1H-15N HSQC spectrum.
  • Analyze the spectra for chemical shift perturbations (CSPs) of the protein's amide signals. Significant CSPs indicate fragment binding.

4. Hit Deconvolution:

  • If a cocktail shows activity, test each individual fragment from that cocktail to identify the specific binder.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is used to quantify the binding kinetics and affinity (Kd) of fragment hits.

1. Chip Preparation:

  • Immobilize purified p38α onto a CM5 sensor chip using standard amine coupling chemistry.

2. Binding Analysis:

  • Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween-20).
  • Inject the fragment solutions over the sensor chip surface at a constant flow rate.
  • Record the association and dissociation phases.
  • Regenerate the chip surface between injections with a low pH buffer.

3. Data Analysis:

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Protocol 3: X-ray Crystallography for Structural Analysis

This protocol is used to determine the three-dimensional structure of the protein-fragment complex.

1. Crystallization:

  • Crystallize the apo-p38α protein using vapor diffusion (sitting or hanging drop).
  • Soak the apo-crystals in a solution containing a high concentration of this compound (e.g., 1-10 mM).

2. Data Collection:

  • Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.

3. Structure Determination:

  • Process the diffraction data and solve the structure by molecular replacement using the known apo-p38α structure.
  • Build the model of the protein and the bound fragment into the resulting electron density map.
  • Refine the structure to obtain a high-resolution model of the protein-fragment complex.

Hit-to-Lead Optimization

The co-crystal structure of this compound bound to p38α reveals key interactions and identifies vectors for chemical elaboration to improve potency and selectivity.

Hit_to_Lead Initial_Hit Initial Hit This compound (Kd = 850 µM) Structure Co-crystal Structure (Identify Growth Vectors) Initial_Hit->Structure Analog_1 Analog 1 (Explore hydrophobic pocket) (Kd = 210 µM) Structure->Analog_1 Vector 1 Analog_2 Analog 2 (Add H-bond donor) (Kd = 45 µM) Analog_1->Analog_2 Vector 2 Lead Lead Compound (Optimized Interactions) (Kd = 0.9 µM) Analog_2->Lead Further Optimization

Caption: Logical progression from an initial fragment hit to a lead compound.

The optimization strategy involves synthesizing analogs of this compound that extend into adjacent sub-pockets of the ATP-binding site. For instance, modifying the isobutyl group to better occupy a nearby hydrophobic pocket (Analog 1) and introducing additional hydrogen bond donors/acceptors to interact with key residues (Analog 2) can lead to a significant improvement in binding affinity, ultimately yielding a potent lead compound. Each synthesized analog is evaluated using the SPR and in vitro activity assays to build a comprehensive Structure-Activity Relationship (SAR).

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Isobutoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutoxyacetic acid is a valuable intermediate in organic synthesis, notably in the preparation of bicyclic bridged cycloalkane derivatives that act as ATF4 pathway inhibitors. The efficient and scalable synthesis of this carboxylic acid is crucial for advancing research and development in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on the robust and widely applicable Williamson ether synthesis. The provided methodologies are designed to be adaptable for kilogram-scale production, ensuring high yield and purity.

Synthesis Pathway

The most effective and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via an S_N2 mechanism, involving the nucleophilic substitution of a halide by an alkoxide. In this case, sodium isobutoxide, generated in situ from isobutanol and a strong base, reacts with sodium chloroacetate (B1199739) to yield the sodium salt of this compound. Subsequent acidification affords the desired product.

Synthesis_Pathway Isobutanol Isobutanol Intermediate Sodium 2-Isobutoxyacetate Isobutanol->Intermediate + Sodium Hydroxide (B78521) SodiumHydroxide Sodium Hydroxide SodiumChloroacetate Sodium Chloroacetate SodiumChloroacetate->Intermediate Williamson Ether Synthesis Product This compound Intermediate->Product + Hydrochloric Acid (Acidification) Acid Hydrochloric Acid Acid->Product

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol details the synthesis of this compound on a multi-kilogram scale.

Materials:

  • Isobutanol (2-methyl-1-propanol)

  • Sodium hydroxide (pellets)

  • Sodium chloroacetate

  • Toluene (B28343)

  • Hydrochloric acid (37%)

  • Deionized water

  • Anhydrous magnesium sulfate

Equipment:

  • 100 L glass-lined reactor with mechanical stirring, reflux condenser, and temperature control

  • 50 L addition funnel

  • 20 L rotary evaporator

  • Large-scale separatory funnel (or equivalent extraction setup)

  • Vacuum distillation apparatus

Procedure:

Step 1: Formation of Sodium Isobutoxide

  • Charge the 100 L reactor with 30 L of toluene and 7.4 kg (100 mol) of isobutanol.

  • Begin stirring and cautiously add 4.0 kg (100 mol) of sodium hydroxide pellets portion-wise to the reactor. Caution: This reaction is exothermic. Maintain the temperature below 60°C using a cooling bath.

  • After the addition is complete, heat the mixture to reflux (approximately 110-115°C) and continue stirring for 4-6 hours to ensure the complete formation of sodium isobutoxide. The reaction progress can be monitored by the cessation of hydrogen gas evolution.

Step 2: Williamson Ether Synthesis

  • Cool the reaction mixture to 50°C.

  • In a separate vessel, dissolve 11.65 kg (100 mol) of sodium chloroacetate in 20 L of deionized water.

  • Slowly add the sodium chloroacetate solution to the reactor containing the sodium isobutoxide over a period of 2 hours. Maintain the reaction temperature between 50-60°C.

  • After the addition is complete, heat the mixture to 80-90°C and stir vigorously for 12-16 hours. The reaction progress can be monitored by TLC or GC-MS.

Step 3: Work-up and Acidification

  • Cool the reaction mixture to room temperature.

  • Add 40 L of deionized water to the reactor and stir for 30 minutes.

  • Stop stirring and allow the layers to separate. Remove the lower aqueous layer containing the sodium salt of this compound and transfer it to a separate vessel.

  • Extract the organic layer with 2 x 10 L of deionized water. Combine all aqueous layers.

  • Cool the combined aqueous layers to 10-15°C in an ice bath.

  • Slowly add concentrated hydrochloric acid (approximately 10 L) with stirring until the pH of the solution is ~1-2. Caution: This is an exothermic process.

  • The this compound will separate as an oily layer.

Step 4: Extraction and Purification

  • Extract the acidified aqueous solution with 3 x 15 L of toluene.

  • Combine the organic extracts and wash with 2 x 10 L of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at an appropriate temperature and pressure (e.g., ~110-115 °C at 10 mmHg).

Experimental_Workflow cluster_prep Sodium Isobutoxide Formation cluster_synthesis Williamson Ether Synthesis cluster_workup Work-up & Acidification cluster_purification Purification prep1 Charge Isobutanol & Toluene prep2 Add NaOH prep1->prep2 prep3 Reflux prep2->prep3 synth1 Add Sodium Chloroacetate Solution prep3->synth1 synth2 Heat and Stir synth1->synth2 workup1 Aqueous Wash synth2->workup1 workup2 Separate Layers workup1->workup2 workup3 Acidify Aqueous Layer workup2->workup3 purify1 Toluene Extraction workup3->purify1 purify2 Dry and Concentrate purify1->purify2 purify3 Vacuum Distillation purify2->purify3 FinalProduct FinalProduct purify3->FinalProduct Pure this compound

Caption: Experimental workflow for the large-scale synthesis.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number24133-46-8
Molecular FormulaC₆H₁₂O₃
Molecular Weight132.16 g/mol
AppearanceColorless liquid
Boiling Point230.8°C at 760 mmHg
Density1.024 g/cm³
Refractive Index1.427
Flash Point93°C
Table 2: Expected Spectroscopic Data for this compound

Note: The following data is predicted based on the structure and data from analogous compounds. Experimental data should be acquired for confirmation.

SpectroscopyExpected Peaks
¹H NMR (CDCl₃)δ (ppm): ~10-12 (s, 1H, -COOH), 4.0-4.2 (s, 2H, -O-CH₂-COOH), 3.2-3.4 (d, 2H, -CH₂-O-), 1.8-2.0 (m, 1H, -CH(CH₃)₂), 0.9-1.0 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃)δ (ppm): ~175 (-COOH), ~75 (-O-CH₂-), ~70 (-CH₂-O-), ~28 (-CH-), ~19 (-CH₃)
IR (neat)cm⁻¹: ~2500-3300 (broad, O-H stretch), ~1710 (strong, C=O stretch), ~1120 (C-O stretch)
Mass Spec. (EI)m/z: 132 (M+), 73, 57, 45

Logical Relationships in Synthesis

The success of the large-scale synthesis of this compound via the Williamson ether synthesis is dependent on several key factors and their interplay.

Logical_Relationships Factors Key Factors Temperature Control Stoichiometry Stirring Efficiency Purity of Reagents Outcomes Desired Outcomes High Yield High Purity Minimal Side Reactions Scalability Factors:f1->Outcomes:o3 Prevents side reactions Factors:f2->Outcomes:o1 Ensures complete conversion Factors:f3->Outcomes:o1 Maximizes reactant contact Factors:f4->Outcomes:o2 Reduces impurities Outcomes:o1->Outcomes:o4 Outcomes:o2->Outcomes:o4 Outcomes:o3->Outcomes:o4

Application Note: Derivatization of 2-Isobutoxyacetic Acid for Enhanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutoxyacetic acid is a carboxylic acid that can present analytical challenges due to its polarity and relatively low volatility. Direct analysis by gas chromatography (GC) can lead to poor peak shape and low sensitivity, while high-performance liquid chromatography (HPLC) may suffer from poor retention on conventional reversed-phase columns. Derivatization is a chemical modification technique used to convert the analyte into a less polar and more volatile form, thereby improving its chromatographic behavior and detection. This application note provides detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Two primary derivatization strategies are presented: silylation for GC-MS analysis and esterification for both GC-MS and HPLC analysis.

Methods Overview

Two robust derivatization methods are detailed:

  • Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) : This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, creating a more volatile and thermally stable TMS ester suitable for GC-MS analysis.

  • Esterification to form a methyl ester : This can be achieved through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or with a methylating agent such as methyl chloroformate. The resulting methyl ester is less polar and more volatile, making it amenable to both GC-MS and HPLC analysis.

Quantitative Data Summary

The following table summarizes expected quantitative performance data for the derivatization and analysis of short-chain alkoxyacetic acids, based on literature values for structurally similar compounds like 2-butoxyacetic acid.[1][2][3]

ParameterSilylation (BSTFA) for GC-MSEsterification (Methyl Ester) for GC-MS
Analyte This compound TMS EsterThis compound Methyl Ester
Limit of Detection (LOD) 1 - 10 pg on column[3]2 - 4 ng/mL in sample[1][2]
**Linearity (R²) **> 0.99[4]> 0.99
Recovery > 90%> 95%[2]
Repeatability (RSD) < 15%[5]< 5%
Reaction Time 30 - 60 minutes60 minutes
Reaction Temperature 60 - 80 °C60 °C

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Anhydrous acetonitrile (B52724) or pyridine (B92270)

  • Heating block or oven

  • Vortex mixer

  • GC vials with inserts

Procedure:

  • Sample Preparation: Pipette an appropriate volume of the sample or standard solution containing this compound into a clean, dry reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Derivatization:

    • Add 100 µL of anhydrous acetonitrile or pyridine to the dried sample residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Tightly cap the vial and vortex for 1 minute.

    • Heat the mixture at 70°C for 60 minutes in a heating block or oven.

  • Sample Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with a suitable solvent like hexane (B92381).

Protocol 2: Esterification of this compound to its Methyl Ester for GC-MS or HPLC Analysis

This protocol details the formation of the methyl ester of this compound using a methanol (B129727)/acid catalyst system.

Materials:

  • This compound standard or sample extract

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride-Methanol solution (BF₃-MeOH)

  • Saturated sodium chloride (NaCl) solution

  • Hexane

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Heating block or oven

  • Vortex mixer

  • Reaction vials

Procedure:

  • Sample Preparation: Place the sample or standard containing this compound into a reaction vial and ensure it is free of water.

  • Esterification:

    • Add 200 µL of anhydrous methanol to the vial.

    • Carefully add 20 µL of concentrated sulfuric acid (or use a pre-made BF₃-MeOH solution).

    • Tightly cap the vial and heat at 60°C for 60 minutes.

  • Extraction:

    • After cooling to room temperature, add 500 µL of saturated NaCl solution.

    • Add 500 µL of hexane, vortex vigorously for 1 minute, and allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Analysis: The hexane solution containing the this compound methyl ester is ready for GC-MS or HPLC analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_silylation Silylation (for GC-MS) cluster_esterification Esterification (for GC-MS/HPLC) cluster_analysis Analysis Sample Sample containing This compound Dry Evaporate to Dryness (under Nitrogen) Sample->Dry Add_BSTFA Add Acetonitrile/Pyridine and BSTFA + 1% TMCS Dry->Add_BSTFA Add_MeOH Add Methanol and Acid Catalyst (H₂SO₄) Dry->Add_MeOH Heat_Silyl Heat at 70°C for 60 min Add_BSTFA->Heat_Silyl Silyl_Product TMS Ester Derivative Heat_Silyl->Silyl_Product GCMS GC-MS Analysis Silyl_Product->GCMS Heat_Ester Heat at 60°C for 60 min Add_MeOH->Heat_Ester Extract Liquid-Liquid Extraction with Hexane Heat_Ester->Extract Ester_Product Methyl Ester Derivative Extract->Ester_Product Ester_Product->GCMS HPLC HPLC Analysis Ester_Product->HPLC

Caption: Experimental workflow for derivatization of this compound.

Derivatization_Reactions cluster_silylation Silylation Reaction cluster_esterification Esterification Reaction IBAA_silyl This compound TMS_Ester TMS Ester (Volatile) IBAA_silyl->TMS_Ester 70°C BSTFA BSTFA + TMCS IBAA_ester This compound Methyl_Ester Methyl Ester (Less Polar, Volatile) IBAA_ester->Methyl_Ester 60°C MeOH Methanol (CH₃OH) + Acid Catalyst

Caption: Chemical reactions for derivatization of this compound.

References

Application Notes and Protocols for the Synthesis and Evaluation of Bicyclic ATF4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

Activating Transcription Factor 4 (ATF4) is a critical mediator of the integrated stress response (ISR) and is implicated in various pathologies, including cancer, neurodegenerative diseases, and age-related muscle atrophy.[1][2][3] As a transcription factor, ATF4 regulates genes involved in amino acid synthesis, redox balance, and apoptosis, making it a compelling target for therapeutic intervention.[4][5] This document provides a generalized experimental protocol for the design and synthesis of novel bicyclic small molecule inhibitors of ATF4. Furthermore, it details the subsequent experimental procedures required to evaluate their efficacy and mechanism of action, including biochemical and cell-based assays.

ATF4 Signaling Pathway

Under cellular stress conditions such as amino acid deprivation, endoplasmic reticulum (ER) stress, or viral infection, one of several eIF2α kinases (like PERK or GCN2) is activated.[5][6] This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which globally reduces protein synthesis but paradoxically promotes the translation of ATF4 mRNA.[5][6] Upon synthesis, ATF4 translocates to the nucleus, where it forms heterodimers with other transcription factors and binds to specific DNA sequences in the promoters of its target genes.[5] These target genes are involved in adaptive responses to stress; however, prolonged activation of ATF4 can lead to apoptosis, often through the induction of the pro-apoptotic factor CHOP.[6][7] Inhibiting this pathway presents a therapeutic strategy to modulate cellular fate in disease.

ATF4_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (e.g., Amino Acid Deprivation, ER Stress) PERK PERK / GCN2 Stress->PERK eIF2a eIF2α PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α PERK->p_eIF2a ATF4_mRNA ATF4 mRNA Translation p_eIF2a->ATF4_mRNA Upregulates ATF4_protein ATF4 Protein ATF4_mRNA->ATF4_protein Nucleus_ATF4 ATF4 ATF4_protein->Nucleus_ATF4 Translocation mTORC1 mTORC1 Signaling mTORC1->ATF4_mRNA Modulates Target_Genes Target Gene Promoters (e.g., CHOP, SLC7A11, 4E-BP1) Nucleus_ATF4->Target_Genes Binds Transcription Gene Transcription Target_Genes->Transcription Cell_Response Adaptive Response / Apoptosis Transcription->Cell_Response Inhibitor Bicyclic ATF4 Inhibitor Inhibitor->ATF4_protein Inhibits Activity or Expression

Caption: The ATF4 signaling pathway under cellular stress.

Generalized Synthesis Protocol for a Bicyclic ATF4 Inhibitor

The following is a representative, multi-step protocol for the synthesis of a novel bicyclic compound targeting ATF4. This protocol is generalized and serves as a template; specific reagents, solvents, and reaction conditions must be optimized for the desired target scaffold. The design is inspired by strategies for creating conformationally restricted, potent heterocyclic modulators.[8][9]

Reagents and Materials
  • Starting materials (e.g., substituted anilines, heterocyclic aldehydes)

  • Reagents for cyclization (e.g., Dieckmann condensation reagents, ring-closing metathesis catalysts)

  • Coupling agents (e.g., HATU, DCC)

  • Solvents (e.g., DMF, DCM, THF, Ethanol)

  • Purification media (Silica gel for column chromatography)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Analytical instruments (TLC, LC-MS, NMR)

Step-by-Step Synthesis (Exemplary Route)

Step 1: Synthesis of Core Amide Intermediate

  • Dissolve the starting aniline (B41778) (1.0 eq) in an appropriate solvent such as DCM under an inert atmosphere.

  • Add a substituted heterocyclic carboxylic acid (1.1 eq) and a peptide coupling agent like HATU (1.2 eq).

  • Add a non-nucleophilic base such as DIPEA (2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by silica (B1680970) gel chromatography to yield the amide intermediate.

Step 2: Introduction of a Second Reactive Group for Cyclization

  • Modify the amide intermediate from Step 1 to introduce a second functional group suitable for ring closure. This could involve alkylation, acylation, or another transformation depending on the desired bicyclic core.

  • For example, an N-alkylation can be performed using an appropriate alkyl halide and a base like sodium hydride in a solvent such as THF.

  • Monitor the reaction to completion, followed by workup and purification as described previously.

Step 3: Bicyclic Ring Formation

  • Dissolve the intermediate from Step 2 in a suitable solvent for the cyclization reaction.

  • Employ a specific cyclization strategy. For instance, a Dieckmann-analogous cyclization can be used to form the bicyclic framework.[10]

  • The reaction conditions (temperature, catalyst, time) must be optimized for the specific substrate.

  • After the reaction is complete, quench the reaction carefully, perform an aqueous workup, and extract the bicyclic product.

  • Purify the final compound using column chromatography and/or recrystallization.

Step 4: Characterization

  • Confirm the structure and purity of the final bicyclic compound using:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (LC-MS): To confirm the molecular weight and purity.

    • High-Performance Liquid Chromatography (HPLC): To assess final purity.

Protocols for Inhibitor Evaluation

Once synthesized, the compounds must be evaluated for their ability to inhibit the ATF4 pathway.

Cell Culture and Treatment
  • Culture a relevant human cell line (e.g., HeLa or A549 cells) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Induce ER stress to activate the ATF4 pathway by treating cells with an agent like thapsigargin (B1683126) (e.g., 1 µM) or tunicamycin (B1663573) (e.g., 5 µg/mL).

  • Treat cells with the synthesized bicyclic compounds at various concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 8-24 hours) concurrently with or prior to the stress-inducing agent.

Western Blot Analysis for ATF4 and Downstream Targets

This assay determines if the inhibitor affects the protein levels of ATF4 and its targets.

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.[11]

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against ATF4, p-eIF2α, CHOP, and a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system. A reduction in ATF4 and CHOP levels in compound-treated, stressed cells indicates inhibitory activity.[6]

Quantitative PCR (qPCR) for ATF4 Target Gene Expression

This assay measures changes in the mRNA levels of genes regulated by ATF4.

  • Extract total RNA from treated cells using a commercial kit (e.g., RNeasy Kit).

  • Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and primers for ATF4 target genes (e.g., EIF4EBP1, CHOP, ASNS).

  • Normalize the expression data to a housekeeping gene (e.g., GAPDH). A decrease in target gene mRNA in compound-treated cells indicates successful inhibition of ATF4's transcriptional activity.[1]

Cell Viability and Apoptosis Assays

These assays assess the functional outcome of ATF4 inhibition.

  • Cell Viability (MTT/MTS Assay): Seed cells in a 96-well plate, treat with stressor and inhibitor for 24-72 hours. Add MTT or MTS reagent and measure absorbance to determine the percentage of viable cells.

  • Apoptosis (Annexin V/PI Staining): Treat cells as described, then stain with Annexin V-FITC and Propidium Iodide (PI). Analyze the cells by flow cytometry to quantify the apoptotic cell population.

Quantitative Data Summary

The efficacy of novel inhibitors should be quantified and compared. The primary metric for potency is the half-maximal inhibitory concentration (IC₅₀).

Compound IDTargetAssay TypeIC₅₀ (nM)Reference
ATF4-IN-2 ATF4Biochemical Assay47.71[7][12]
Anticancer agent 273 PI3K/AKT & ATF4 pathwayCell Proliferation (HeLa)4480[7]
PERK/eIF2α activator 1 PERK-eIF2α-ATF4 pathwayCell Proliferation (HepG2)23000[7]
Hypothetical Bicyclic-1 ATF4qPCR (CHOP expression)To be determined-
Hypothetical Bicyclic-2 ATF4Western Blot (ATF4 level)To be determined-

Experimental Workflow Visualization

The overall process from inhibitor design to validation can be visualized as a logical workflow.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Design 1. Inhibitor Design (Bicyclic Scaffold) Synthesis 2. Chemical Synthesis Design->Synthesis Purification 3. Purification (Chromatography) Synthesis->Purification Characterization 4. Structural Confirmation (NMR, LC-MS) Purification->Characterization Cell_Assays 5. Cell-Based Assays (Western, qPCR) Characterization->Cell_Assays Test Compound Dose_Response 6. Dose-Response & IC50 Determination Cell_Assays->Dose_Response Functional_Assays 7. Functional Assays (Viability, Apoptosis) Dose_Response->Functional_Assays Lead_Opt 8. Lead Optimization Functional_Assays->Lead_Opt Data for SAR Lead_Opt->Design Iterative Redesign

Caption: Workflow for bicyclic ATF4 inhibitor synthesis and evaluation.

References

Application of 2-Isobutoxyacetic Acid in Heterocyclic Synthesis: A Review of Potential Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutoxyacetic acid, a carboxylic acid derivative featuring an isobutoxy functional group, presents itself as a potential building block in the synthesis of various heterocyclic scaffolds. Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery, forming the core structures of a vast number of pharmaceuticals. The isobutoxy moiety in this compound can influence the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting heterocyclic molecules, making it an interesting reagent for the development of novel therapeutic agents.

While specific, documented applications of this compound in heterocyclic synthesis are not widely available in the current body of scientific literature, its chemical structure suggests its utility in several well-established synthetic strategies. This document outlines potential applications and theoretical protocols based on analogous reactions where other carboxylic acids are employed. These notes are intended to serve as a guide for researchers looking to explore the synthetic potential of this compound.

Potential Synthetic Applications

Based on the reactivity of its carboxylic acid group, this compound could theoretically be employed in a variety of condensation and multicomponent reactions to form key heterocyclic systems.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. The Phillips-Ladenburg synthesis is a classical method for preparing benzimidazoles, involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions and heat. This compound could serve as the carboxylic acid component in this reaction.

Theoretical Reaction Scheme:

G cluster_0 Phillips-Ladenburg Condensation r1 o-Phenylenediamine plus1 + r1->plus1 r2 This compound plus1->r2 arrow1 Heat, Acid (e.g., HCl) r2->arrow1 p1 2-(Isobutoxymethyl)-1H-benzo[d]imidazole arrow1->p1 water - H2O p1->water Ugi_Reaction cluster_1 Ugi Four-Component Reaction r1 Aldehyde (R1CHO) plus1 + r1->plus1 r2 Amine (R2NH2) plus1->r2 plus2 + r2->plus2 r3 This compound plus2->r3 plus3 + r3->plus3 r4 Isocyanide (R3NC) plus3->r4 arrow1 Solvent (e.g., MeOH) r4->arrow1 p1 α-(isobutoxyacetamido)carboxamide arrow1->p1 Oxazolone_Synthesis start This compound step1 Activation (e.g., SOCl2, DCC) start->step1 intermediate Activated Intermediate (Acid chloride, etc.) step1->intermediate step2 Condensation with α-amino acid intermediate->step2 product N-(2-isobutoxyacetyl) -α-amino acid step2->product step3 Cyclization (e.g., Ac2O) product->step3 final_product Substituted Oxazolone step3->final_product

Application of 2-Isobutoxyacetic Acid in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutoxyacetic acid, a carboxylic acid derivative, presents a structural motif with potential applications in the agrochemical sector. While specific research on this compound is limited, its analogy to other alkoxyacetic and phenoxyacetic acids suggests its potential utility as a plant growth regulator or herbicide. This document provides a hypothetical framework for exploring the agrochemical applications of this compound, including potential mechanisms of action, illustrative experimental protocols, and data presentation formats. The information herein is based on established principles of agrochemical research and the known properties of structurally related compounds.

Potential Applications and Mechanism of Action

Based on its chemical structure, this compound can be hypothesized to function as a synthetic auxin.[1][2] Natural auxins, such as indole-3-acetic acid (IAA), are crucial for various plant development processes.[3] Synthetic auxins mimic these hormones, often leading to unregulated growth and, at higher concentrations, herbicidal effects, particularly in dicotyledonous (broadleaf) plants.[4][5]

The proposed mechanism of action involves the binding of this compound to auxin receptors, such as the TIR1/AFB family of F-box proteins. This binding would likely initiate a signaling cascade leading to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes.[6][7][8][9] At herbicidal concentrations, this sustained activation can lead to epinasty, cell division disruption, and ultimately, plant death.

Hypothetical Signaling Pathway

putative_auxin_signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus 2_IAA 2-Isobutoxyacetic Acid (2-IAA) TIR1_AFB TIR1/AFB Receptor Complex 2_IAA->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Ub Ubiquitin Ub->Aux_IAA Ubiquitination Growth_Response Uncontrolled Growth (Herbicidal Effect) Gene_Expression->Growth_Response

Caption: Putative signaling pathway of this compound as a synthetic auxin.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are illustrative and may require optimization based on specific laboratory conditions and target plant species.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, which could be adapted from standard ether synthesis procedures.

Materials:

Procedure:

  • Alkoxide Formation: In a three-necked flask under an inert atmosphere, slowly add sodium hydride to an excess of isobutyl alcohol at 0°C.

  • Etherification: Add ethyl chloroacetate dropwise to the reaction mixture and allow it to stir at room temperature overnight.

  • Hydrolysis: Quench the reaction with water and hydrolyze the resulting ester to the carboxylic acid by adding a solution of sodium hydroxide and heating the mixture.

  • Acidification and Extraction: Cool the reaction mixture and acidify with hydrochloric acid. Extract the aqueous layer with diethyl ether.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography.

Protocol 2: Formulation of this compound for Agrochemical Application

For practical application, this compound would need to be formulated to ensure stability and effective delivery. A common formulation is an emulsifiable concentrate (EC).

Materials:

  • This compound (active ingredient)

  • Aromatic solvent (e.g., xylene)

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)

  • Adjuvants (optional, e.g., penetrants, stabilizers)

Procedure:

  • Dissolve the required amount of this compound in the aromatic solvent.

  • Add the emulsifier blend to the solution and stir until a homogenous mixture is obtained.

  • Incorporate any optional adjuvants.

  • The final product is a concentrated liquid that forms a stable emulsion when mixed with water for spraying.

Protocol 3: Plant Growth Regulation and Herbicidal Efficacy Bioassay

This protocol outlines a method to assess the biological activity of this compound on target plant species.

Materials:

  • Seeds of a dicotyledonous plant (e.g., Brassica napus - rape) and a monocotyledonous plant (e.g., Echinochloa crus-galli - barnyard grass)

  • Petri dishes with filter paper

  • Growth chamber with controlled light and temperature

  • This compound formulations at various concentrations

  • Control solution (formulation blank without the active ingredient)

Procedure:

  • Seed Germination: Place a set number of seeds (e.g., 20) on moist filter paper in Petri dishes.

  • Treatment Application: Apply a standard volume of the different concentrations of the this compound formulation to the filter paper. Include a control group treated with the formulation blank.

  • Incubation: Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection: After a set period (e.g., 7-14 days), measure the root and shoot length of the seedlings.

  • Analysis: Calculate the percent inhibition of root and shoot growth for each concentration compared to the control. Determine the IC50 value (the concentration that causes 50% inhibition).

Data Presentation

Quantitative data from bioassays should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Herbicidal Activity of this compound on Brassica napus (Rape) and Echinochloa crus-galli (Barnyard Grass)

Concentration (mg/L)Brassica napus Root Inhibition (%)Brassica napus Shoot Inhibition (%)Echinochloa crus-galli Root Inhibition (%)Echinochloa crus-galli Shoot Inhibition (%)
1035.228.110.58.3
5078.665.425.120.7
10095.889.340.335.1
IC50 (mg/L) ~30 ~45 >100 >100

Experimental Workflow Visualization

experimental_workflow Start Start: Hypothesis (2-IAA as synthetic auxin) Synthesis Synthesis of This compound Start->Synthesis Formulation Formulation Development (e.g., Emulsifiable Concentrate) Synthesis->Formulation Bioassay In Vitro Bioassay (Petri Dish) Formulation->Bioassay Data_Collection Data Collection (Root/Shoot Inhibition) Bioassay->Data_Collection Analysis Data Analysis (IC50 Determination) Data_Collection->Analysis Greenhouse Greenhouse Trials (Pot Experiments) Analysis->Greenhouse Promising Results Field Field Trials (Efficacy & Crop Safety) Greenhouse->Field End End: Efficacy Evaluation Field->End

Caption: General workflow for the evaluation of a novel agrochemical candidate.

Conclusion

While direct experimental data on the agrochemical applications of this compound is not currently available in public literature, its structural similarity to known synthetic auxins provides a strong rationale for its investigation as a potential plant growth regulator or herbicide. The protocols and frameworks presented here offer a comprehensive guide for researchers to systematically evaluate the efficacy and mechanism of action of this and other novel carboxylic acid derivatives in an agrochemical context. Further research is warranted to explore the full potential of this compound in agriculture.

References

Troubleshooting & Optimization

Technical Support Center: 2-Isobutoxyacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-isobutoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide from a haloacetic acid (e.g., chloroacetic acid) by an isobutoxide ion. The isobutoxide is typically generated in situ by reacting isobutyl alcohol with a strong base.[1][2][3]

Q2: What are the essential starting materials and reagents for this synthesis?

A2: The key reagents are isobutyl alcohol, a haloacetic acid (commonly sodium chloroacetate (B1199739) or chloroacetic acid), and a base to deprotonate the alcohol. A suitable solvent is also required.

Q3: Which bases are recommended for generating the isobutoxide?

A3: A strong, non-nucleophilic base is necessary to ensure complete deprotonation of the isobutyl alcohol to form the more reactive isobutoxide. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[3][4] Strong hydroxide (B78521) bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used.[5]

Q4: What type of solvent should I use for the reaction?

A4: Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide without participating in the reaction.[1] Good examples include N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (B87167) (DMSO).[4] Using protic solvents like water or ethanol (B145695) should be avoided as they can act as nucleophiles and react with the haloacetic acid.[5]

Troubleshooting Guide

Q5: My reaction yield is very low. What are the potential causes and solutions?

A5: Low yield in the synthesis of this compound can stem from several factors:

  • Incomplete Deprotonation: The isobutoxide may not be forming in sufficient quantities.

    • Solution: Ensure you are using a sufficiently strong base (e.g., NaH) to fully deprotonate the isobutyl alcohol.[4] Also, ensure your reagents and glassware are anhydrous, as water can consume the base.

  • Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate.

    • Solution: A typical Williamson ether synthesis is conducted between 50-100 °C.[1][4] Consider gradually increasing the temperature while monitoring the reaction progress. However, be aware that excessively high temperatures can promote side reactions.[4]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction using an appropriate analytical technique (e.g., TLC, GC-MS). If starting material is still present, extend the reaction time. These reactions can take from 1 to 8 hours to complete.[1]

Q6: I am observing a significant amount of an alkene by-product. How can I minimize its formation?

A6: The formation of an alkene (isobutylene) is a common issue arising from a competing E2 elimination reaction.[4][5] This is particularly relevant when using a sterically hindered alkoxide like isobutoxide.

  • Solution: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[4] Maintain the lowest possible temperature that still allows for a reasonable reaction rate.

Q7: My final product is contaminated with unreacted starting materials. What is the best way to purify it?

A7: Purification can typically be achieved through an aqueous workup and extraction.

  • Solution: After the reaction is complete, quench the mixture with water. The this compound product will be in its carboxylate salt form in the basic reaction mixture. Acidify the aqueous layer with an acid like HCl to protonate the product, making it more soluble in organic solvents. Then, extract the product into an organic solvent like ethyl acetate. The unreacted isobutyl alcohol will also be extracted, but the salt of the unreacted chloroacetic acid will remain in the aqueous layer. Final purification can be achieved by distillation or column chromatography.

By-product Analysis

The following table summarizes the common by-products in the synthesis of this compound and the conditions that may lead to their formation.

By-productFormation PathwayInfluencing FactorsRecommended Action to Minimize
Isobutylene E2 EliminationHigh temperature, sterically hindered base/alkoxide.[4][5]Lower the reaction temperature.[4]
Glycolic Acid Hydrolysis of Chloroacetic AcidPresence of water in the reaction mixture.Use anhydrous reagents and solvents.
Diisobutyl Ether Reaction of Isobutoxide with Isobutyl Halide (if formed in situ) or unreacted alkyl halideSide reactions related to starting material preparation or impurities.Ensure high purity of starting materials.
Unreacted Isobutyl Alcohol Incomplete ReactionInsufficient reaction time, low temperature, or inadequate base.[4]Increase reaction time, optimize temperature, ensure complete deprotonation.
Unreacted Chloroacetic Acid Incomplete ReactionInsufficient nucleophile, low temperature, or short reaction time.Ensure stoichiometric or slight excess of the alkoxide, increase reaction time.

Experimental Protocols

Protocol: GC-MS Analysis of Reaction Mixture for By-product Identification

This protocol outlines a general method for analyzing the reaction mixture to identify and quantify this compound and its potential by-products. For accurate quantification of acidic components like this compound, derivatization is often necessary to increase their volatility.[6]

  • Sample Preparation:

    • Take a 1 mL aliquot of the crude reaction mixture.

    • Quench the reaction by adding it to 5 mL of water.

    • Acidify the solution to a pH of 1-2 using HCl.

    • Extract the aqueous solution three times with 5 mL of ethyl acetate.[7]

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Derivatization (for acidic components):

    • Evaporate the solvent from the dried organic extract.

    • To the residue, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent like toluene.[7]

    • Heat the mixture (e.g., at 60-90°C) for a specified time (e.g., 1-3 hours) to form trimethylsilyl (B98337) (TMS) ethers/esters of the alcohols and carboxylic acids.[7]

  • GC-MS Conditions (Example):

    • Gas Chromatograph: Agilent GC or equivalent.

    • Column: A capillary column suitable for general purpose analysis, such as a DB-5ms or a free fatty acid phase (FFAP) column.[8][9]

    • Injector Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Source Temperature: 230°C.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, isobutyl alcohol, and potential by-products by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the components by creating a calibration curve with standards of the pure compounds, if available.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Step cluster_products Products & By-products Isobutyl_Alcohol Isobutyl Alcohol Deprotonation Deprotonation Isobutyl_Alcohol->Deprotonation Chloroacetic_Acid Chloroacetic Acid SN2_Reaction SN2 Reaction Chloroacetic_Acid->SN2_Reaction Base Strong Base (e.g., NaH) Base->Deprotonation Deprotonation->SN2_Reaction Isobutoxide Nucleophile Target_Product This compound SN2_Reaction->Target_Product Byproduct_Alkene Isobutylene (E2 By-product) SN2_Reaction->Byproduct_Alkene Side Reaction

Caption: Synthesis pathway for this compound.

Byproduct_Analysis_Workflow Start Crude Reaction Mixture Quench Quench Reaction (e.g., with water) Start->Quench Extract Acidify and Extract with Organic Solvent Quench->Extract Derivatize Derivatize Sample (e.g., Silylation) Extract->Derivatize Analyze GC-MS Analysis Derivatize->Analyze Identify Identify Peaks (Mass Spectra Library) Analyze->Identify Quantify Quantify Components (Calibration Curve) Identify->Quantify End Analysis Report Quantify->End

Caption: Workflow for by-product analysis via GC-MS.

Troubleshooting_Tree Start Low Yield or High Impurity? Check_Alkene High Alkene By-product (GC-MS)? Start->Check_Alkene Yes Check_Start_Mat High Unreacted Starting Material? Start->Check_Start_Mat No Lower_Temp Action: Lower Reaction Temperature Check_Alkene->Lower_Temp Yes Check_Alkene->Check_Start_Mat No Increase_Time_Temp Action: Increase Reaction Time or Temperature Moderately Check_Start_Mat->Increase_Time_Temp Yes Purify Action: Optimize Purification (Workup, Distillation) Check_Start_Mat->Purify No Check_Base Action: Check Base Strength and Anhydrous Conditions Increase_Time_Temp->Check_Base

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Optimizing Esterification of 2-Isobutoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of 2-isobutoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general method for the esterification of this compound?

A1: The most common method for esterifying this compound is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2][3] To achieve a high yield, it's essential to remove the water produced during the reaction, as the process is an equilibrium.[3][4] This can be done by using a large excess of the alcohol or by azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus.[1][4]

Q2: What are the most effective catalysts for this esterification?

A2: Strong Brønsted acids are typically the most effective catalysts. Commonly used catalysts include:

  • Concentrated Sulfuric Acid (H₂SO₄): Highly effective but can sometimes lead to side reactions if not used carefully.[2]

  • p-Toluenesulfonic Acid (p-TsOH): A solid catalyst that is often easier to handle than sulfuric acid and is also highly effective.

  • Acidic Ion-Exchange Resins (e.g., Amberlyst-15): These are solid acid catalysts that can be easily filtered out of the reaction mixture, simplifying purification. They are considered a milder option.

Lewis acids can also be employed as catalysts for esterification reactions.[1]

Q3: What are the typical reaction conditions for the esterification of this compound?

A3: Typical conditions involve refluxing a mixture of this compound, the desired alcohol, and an acid catalyst. The optimal temperature is dictated by the boiling point of the alcohol and any solvent used. Reaction times can range from a few hours to over 24 hours, depending on the specific alcohol, catalyst, and desired conversion.[1] For analogous glycol ether esterifications, temperatures between 90°C and 100°C have been studied.

Q4: How can the progress of the reaction be monitored?

A4: There are several techniques to monitor the progress of the esterification:

  • Thin-Layer Chromatography (TLC): This allows for the visualization of the disappearance of the starting carboxylic acid and the appearance of the ester product.

  • Gas Chromatography (GC): Can be used for quantitative analysis of the reaction mixture to determine the conversion to the ester.

  • Acid Number Titration: The consumption of the carboxylic acid can be tracked by titrating aliquots of the reaction mixture with a standardized base. A decrease in the acid number signifies the progress of the reaction.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Ester Yield Incomplete reaction due to equilibrium.- Use a large excess of the alcohol (if feasible and cost-effective).[3] - Remove water as it forms using a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene).[4] - Increase the reaction time or temperature (while monitoring for potential side reactions).
Insufficient catalyst.- Increase the catalyst loading. For sulfuric acid or p-TsOH, a typical range is 1-5 mol% relative to the carboxylic acid.
Steric hindrance from the alcohol.- Primary alcohols react faster than secondary alcohols, while tertiary alcohols are generally not suitable for Fischer esterification due to competing elimination reactions.[1][5] Consider using a more reactive alcohol if possible.
Reaction Stalls Catalyst deactivation.- If using a solid acid catalyst like an ion-exchange resin, it may lose activity. Replace with fresh catalyst.
Reversibility of the reaction.- Ensure efficient water removal. Check for leaks in the Dean-Stark apparatus. Add molecular sieves to the reaction mixture.[1]
Formation of Side Products Ether cleavage.- The isobutoxy group is an ether, which can be susceptible to cleavage under harsh acidic conditions and high temperatures. - Use a milder catalyst, such as Amberlyst-15. - Optimize for the lowest effective temperature and reaction time.
Dehydration of the alcohol.- This is more common with secondary and tertiary alcohols at high temperatures with strong acid catalysts. - Use milder reaction conditions.
Difficult Product Isolation Emulsion formation during workup.- Add brine (saturated NaCl solution) during the aqueous wash to help break up emulsions.
Product is water-soluble.- For esters formed from short-chain alcohols, the product may have some solubility in water. - Perform multiple extractions with a suitable organic solvent. - Use brine to "salt out" the ester from the aqueous layer.

Data Presentation

Table 1: Effect of Catalyst Type and Loading on Reaction Rate for a Model Glycol Ether Acetate Synthesis

CatalystCatalyst Loading (meq)Temperature (°C)Reaction Rate Constant (L/mol·min)
None0900.0002
None01000.0004
p-TsOH2.5900.0025
p-TsOH2.51000.0045
p-TsOH5.0900.0050
p-TsOH5.01000.0080
Amberlyst 155.0900.0020
Amberlyst 155.01000.0035

Data extrapolated from a kinetic study on the esterification of ethylene (B1197577) glycol monobutyl ether with acetic acid.

Experimental Protocols

General Protocol for Fischer Esterification of this compound
  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine this compound (1.0 eq), the desired alcohol (1.5 to 5.0 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, at a concentration of approximately 0.5 M).

  • Catalyst Addition: Add the acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH, 1-5 mol% relative to the carboxylic acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress by TLC or by observing when water no longer collects in the trap.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Esterification_Workflow Experimental Workflow for this compound Esterification A Combine this compound, Alcohol, and Toluene in Flask B Add Acid Catalyst (e.g., p-TsOH) A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor Reaction Progress (TLC / Water Collection) C->D E Reaction Complete? D->E F Continue Reflux E->F No G Cool to Room Temperature E->G Yes F->C H Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) G->H I Dry Organic Layer (e.g., Na₂SO₄) H->I J Filter and Concentrate I->J K Purify Product (Distillation or Chromatography) J->K L Pure Ester K->L

Caption: Workflow for the esterification of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Ester Yield Start Low Ester Yield Q1 Is water being effectively removed? Start->Q1 A1_No Check Dean-Stark setup for leaks. Consider adding molecular sieves. Q1->A1_No No Q2 Is catalyst loading sufficient? Q1->Q2 Yes A1_Yes Increase reaction time or temperature A1_No->A1_Yes A2_No Increase catalyst concentration (e.g., to 3-5 mol%) Q2->A2_No No Q3 Is the alcohol sterically hindered? Q2->Q3 Yes A2_Yes Consider potential side reactions (e.g., ether cleavage). Use milder conditions. A2_No->A1_Yes A3_Yes Expect slower reaction. Increase reaction time significantly or consider alternative synthesis route. Q3->A3_Yes Yes A3_No Re-evaluate starting material purity. Q3->A3_No No

Caption: Decision tree for troubleshooting low ester yield.

References

Technical Support Center: Williamson Ether Synthesis of 2-Isobutoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Williamson ether synthesis for 2-isobutoxyacetic acid, a valuable building block in various synthetic applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Yield of this compound 1. Incomplete Deprotonation of Isobutanol: The base used may be too weak or used in insufficient quantity to fully deprotonate the isobutanol, leading to a low concentration of the isobutoxide nucleophile.• Use a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF or DMF.[1] • Ensure at least one molar equivalent of the base is used. A slight excess (1.1 equivalents) can be beneficial. • If using NaOH or KOH, consider a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.
2. Ineffective Alkylating Agent: The chloroacetic acid or its salt may be of poor quality or sterically hindered, though chloroacetic acid is a primary halide and ideal for this reaction.• Use freshly purchased, high-purity sodium chloroacetate (B1199739) or chloroacetic acid. • Confirm the identity and purity of the starting materials via analytical methods such as NMR or melting point.
3. Unfavorable Reaction Conditions: The reaction temperature may be too low, or the reaction time too short. Protic solvents can also hinder the SN2 reaction.• A typical Williamson ether synthesis is conducted at 50 to 100 °C for 1 to 8 hours. • Switch to a polar aprotic solvent like DMF or acetonitrile (B52724), which are known to accelerate SN2 reactions.
Presence of Significant Side Products 1. E2 Elimination: Although less likely with a primary halide like chloroacetate, the isobutoxide is a strong base and can promote elimination reactions under harsh conditions.• Maintain a moderate reaction temperature. High temperatures can favor elimination. • Ensure the use of a primary alkyl halide (chloroacetic acid is suitable).
2. Self-condensation of Chloroacetic Acid: Under strongly basic conditions, chloroacetic acid can potentially undergo self-condensation reactions.• Add the chloroacetic acid or its salt slowly to the reaction mixture containing the isobutoxide. • Maintain good stirring to ensure rapid mixing and avoid localized high concentrations of reactants.
Difficulty in Product Isolation and Purification 1. Emulsion Formation During Workup: The presence of both a carboxylic acid and an alcohol can lead to the formation of emulsions during aqueous workup.• Add a saturated brine solution during the extraction to help break up emulsions. • If possible, adjust the pH of the aqueous layer to ensure the carboxylic acid is fully protonated or deprotonated to facilitate separation.
2. Co-elution of Starting Materials and Product: Isobutanol and this compound may have similar polarities, making chromatographic separation challenging.• After the reaction, perform an acid-base extraction. The this compound product can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), leaving unreacted isobutanol in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of base for the synthesis of this compound?

A1: For laboratory-scale synthesis, strong bases that can completely deprotonate isobutanol are preferred. Sodium hydride (NaH) is a common and effective choice, typically used in anhydrous solvents like THF or DMF.[1] Alkali metal hydroxides such as NaOH or KOH can also be used, often in conjunction with a phase-transfer catalyst to improve the reaction rate between the two phases.

Q2: Which solvent is most suitable for this reaction?

A2: Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they solvate the cation of the alkoxide, leaving the anion more nucleophilic. N,N-Dimethylformamide (DMF) and acetonitrile are excellent options. Protic solvents like ethanol (B145695) or water can solvate the alkoxide nucleophile, reducing its reactivity and slowing down the reaction.

Q3: Can I use chloroacetic acid directly, or should I use its salt?

A3: You can use either. If you use chloroacetic acid directly, you will need to add at least two equivalents of base: one to deprotonate the isobutanol and another to neutralize the chloroacetic acid. Using the sodium salt, sodium chloroacetate, is often more straightforward as it only requires one equivalent of base to deprotonate the isobutanol.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. You can spot the reaction mixture alongside your starting materials (isobutanol and chloroacetic acid/salt). The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product will indicate the reaction is proceeding. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate) may be necessary to visualize the spots.

Q5: What is a phase-transfer catalyst and when should I use it?

A5: A phase-transfer catalyst (PTC), such as tetrabutylammonium (B224687) bromide or 18-crown-6, is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. In the context of this synthesis, if you are using an aqueous solution of a base (like NaOH) and isobutanol in an organic solvent, the isobutoxide will be in the organic phase and the hydroxide (B78521) in the aqueous phase. A PTC can help transport the hydroxide to the organic phase or the alkoxide to the aqueous phase to react with the chloroacetate, thereby increasing the reaction rate. PTCs are particularly useful in industrial-scale syntheses.

Data Presentation

Base Solvent Temperature (°C) Typical Yield Range (%) Notes
NaHDMF50-8080-95Requires anhydrous conditions.[1]
NaHTHF50-65 (reflux)70-90Requires anhydrous conditions.
KOHAcetonitrile80 (reflux)60-85A good alternative to NaH/DMF.
NaOH (aq)Toluene (with PTC)80-10050-80The use of a phase-transfer catalyst is crucial for good yields.
K₂CO₃Acetone56 (reflux)40-70A weaker base, may require longer reaction times.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydride

This protocol is adapted from standard Williamson ether synthesis procedures.

Materials:

  • Isobutanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Sodium chloroacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isobutanol (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Dissolve sodium chloroacetate (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via the dropping funnel.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any remaining mineral oil.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product from the acidified aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation or chromatography if necessary.

Visualizations

Williamson_Ether_Synthesis Williamson Ether Synthesis of this compound Isobutanol Isobutanol Base Base (e.g., NaH) Isobutanol->Base Deprotonation Chloroacetate Sodium Chloroacetate Product This compound Chloroacetate->Product Solvent Solvent (e.g., DMF)

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

Experimental_Workflow Experimental Workflow start Start deprotonation Deprotonation of Isobutanol with Base start->deprotonation addition Addition of Sodium Chloroacetate deprotonation->addition reaction Reaction at Elevated Temperature addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Pure this compound purification->product

Caption: A simplified experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield low_yield Low Yield Observed check_base Is the base strong enough and in sufficient quantity? low_yield->check_base check_conditions Are the reaction time and temperature adequate? check_base->check_conditions Yes optimize Optimize Conditions check_base->optimize No check_solvent Is a polar aprotic solvent being used? check_conditions->check_solvent Yes check_conditions->optimize No side_reactions Are there significant side products? check_solvent->side_reactions Yes check_solvent->optimize No side_reactions->optimize Yes improve_yield Improved Yield side_reactions->improve_yield No optimize->low_yield Re-evaluate

References

Technical Support Center: Purification of 2-Isobutoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-isobutoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?

A1: The impurity profile of this compound synthesized from isobutanol and a haloacetic acid (e.g., chloroacetic acid) typically includes:

  • Unreacted Starting Materials: Isobutanol and sodium chloroacetate.

  • Byproducts of the Synthesis: Di-alkylation products or products from side reactions.

  • Residual Solvents: Solvents used during the synthesis and workup, such as ethanol (B145695) or toluene.

  • Inorganic Salts: Sodium chloride (NaCl) formed during the reaction.

Q2: My purified this compound is a liquid or oil at room temperature. Is this normal?

A2: While some sources predict a melting point around 32°C, it is not uncommon for highly pure this compound to exist as a liquid or a low-melting solid at or slightly above room temperature, especially if trace impurities are present which can cause melting point depression.

Q3: I am observing significant tailing/streaking when running a TLC of my this compound on a silica (B1680970) gel plate. What is the cause and how can I fix it?

A3: Tailing of carboxylic acids on silica TLC plates is a frequent issue arising from the strong interaction between the acidic proton of the carboxyl group and the silica gel. This can lead to a mixture of protonated and deprotonated forms of your compound, resulting in poor separation. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will ensure the compound remains in its protonated form and moves as a more defined spot.

Q4: What are the ideal storage conditions for purified this compound?

A4: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For extended storage, refrigeration is recommended to minimize potential degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Acid-Base Extraction Issues
Problem / ObservationPotential CauseRecommended Solution(s)
Low recovery of product after acidification and extraction. Incomplete extraction into the aqueous basic solution.Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) to fully deprotonate the carboxylic acid. Use a stronger base if necessary (e.g., NaOH instead of NaHCO₃). Perform multiple extractions with the basic solution.
Incomplete precipitation upon acidification.Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the carboxylate salt. Test with pH paper.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period.
Product is contaminated with neutral impurities. Inefficient washing of the organic layer.After dissolving the crude product in an organic solvent, wash it multiple times with a basic aqueous solution to ensure all the acidic product is transferred to the aqueous layer, leaving neutral impurities behind.
Recrystallization Issues
Problem / ObservationPotential CauseRecommended Solution(s)
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.Use a lower boiling point solvent or a solvent mixture. Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity appears, then heat to clarify and cool slowly.
The product is significantly impure.First, perform an acid-base extraction to remove the bulk of impurities before attempting recrystallization.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of pure this compound.
The rate of cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Crystals are colored. Colored impurities are co-precipitating.Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Column Chromatography Issues
Problem / ObservationPotential CauseRecommended Solution(s)
Poor separation of product from impurities. Inappropriate mobile phase polarity.Optimize the mobile phase. For normal phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) with the addition of 0.5-1% acetic or formic acid is a good starting point. Gradually increase the polarity of the mobile phase.
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the mass of the silica gel.
Product elutes with significant tailing. Strong interaction with the stationary phase.Add a small percentage of a volatile acid (acetic or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.
Product does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluent. A step gradient from a non-polar to a more polar solvent system can be effective.
Vacuum Distillation Issues
Problem / ObservationPotential CauseRecommended Solution(s)
Bumping or unstable boiling. Uneven heating.Use a stirring mechanism (magnetic stir bar) and a heating mantle with a temperature controller for even heat distribution. Use boiling chips if stirring is not possible.
Product decomposition. The distillation temperature is too high.Ensure a sufficiently low vacuum is achieved to lower the boiling point of the acid. Use a vacuum pump capable of reaching low pressures. A short-path distillation apparatus can minimize the time the compound spends at high temperatures.
Poor separation from impurities with close boiling points. Inefficient distillation column.Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.

Quantitative Data Summary

The following table summarizes typical, albeit hypothetical, results that may be expected from the purification of this compound. Actual results will vary based on the initial purity of the crude material and the specific conditions of the purification protocol.

Purification MethodStarting Purity (by GC)Final Purity (by GC)Typical YieldKey Considerations
Acid-Base Extraction 70-85%90-95%85-95%Excellent for removing neutral and basic impurities.
Recrystallization 90-95%>98%70-85%Effective for removing small amounts of closely related impurities. Yield is dependent on solvent choice.
Column Chromatography 80-90%>99%60-80%Best for achieving very high purity, but can be lower yielding and more time-consuming.
Vacuum Distillation 90-95%>98%80-90%Suitable for thermally stable compounds and for removing non-volatile impurities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) to the separatory funnel, cap, and shake vigorously, periodically venting to release pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium 2-isobutoxyacetate into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaOH solution two more times to ensure complete removal of the acid. Combine all aqueous extracts.

  • Back-Washing: Wash the combined aqueous extracts with a small portion of diethyl ether to remove any residual neutral impurities. Discard the ether wash.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is strongly acidic (pH < 2, check with pH paper). A white precipitate or oily layer of this compound should form.

  • Product Extraction: Extract the acidified aqueous solution three times with fresh portions of diethyl ether.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude acid in various solvents (e.g., hexanes, toluene, water, or a mixture like ethanol/water) to find a suitable recrystallization solvent. The ideal solvent will dissolve the acid when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the acid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate (B1210297) + 0.5% acetic acid).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, etc.) to elute the this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 4: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure.

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.

  • Distillation: Collect the fraction that distills at a constant temperature at the recorded pressure. The boiling point will be significantly lower than the atmospheric boiling point of 230.8°C.

  • Completion: Stop the distillation when the temperature drops or when most of the material has been distilled, leaving a small residue in the distillation flask.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude this compound Crude this compound Acid-Base Extraction Acid-Base Extraction Crude this compound->Acid-Base Extraction Recrystallization Recrystallization Crude this compound->Recrystallization Column Chromatography Column Chromatography Crude this compound->Column Chromatography Vacuum Distillation Vacuum Distillation Crude this compound->Vacuum Distillation TLC / GC-MS TLC / GC-MS Acid-Base Extraction->TLC / GC-MS Recrystallization->TLC / GC-MS Column Chromatography->TLC / GC-MS Vacuum Distillation->TLC / GC-MS Pure this compound Pure this compound TLC / GC-MS->Pure this compound

Caption: General workflow for the purification of this compound.

acid_base_extraction_logic start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer to waste aqueous_layer Aqueous Layer (Sodium 2-Isobutoxyacetate) separate_layers->aqueous_layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify extract_product Extract with Organic Solvent acidify->extract_product pure_product Pure this compound extract_product->pure_product

Caption: Logical workflow for acid-base extraction.

recrystallization_troubleshooting start Dissolve Crude Product in Hot Solvent cool Cool Solution start->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out No collect_crystals Collect Crystals by Filtration crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Change solvent system oiling_out->troubleshoot_oiling Yes troubleshoot_no_crystals->cool troubleshoot_oiling->start

Caption: Troubleshooting logic for recrystallization.

Technical Support Center: Degradation Pathways of 2-Isobutoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the degradation pathways of 2-Isobutoxyacetic acid is limited in current scientific literature. The information provided in this technical support center is primarily based on studies of its structural isomer, 2-butoxyacetic acid (BAA), and its precursor, 2-butoxyethanol (B58217) (BE). The proposed pathways for this compound are inferred by analogy to these closely related and well-studied compounds. Researchers should validate these proposed pathways and methodologies for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the most probable microbial degradation pathway for this compound?

A1: Based on the degradation of similar glycol ethers like 2-butoxyethanol, the most probable aerobic degradation pathway for this compound involves the cleavage of the ether bond. This would likely result in the formation of isobutanol and glyoxylic acid. Further degradation of these intermediates would then proceed via known metabolic pathways.

Q2: Which microorganisms are likely to degrade this compound?

A2: Several bacterial strains have been shown to degrade 2-butoxyethanol and 2-butoxyacetic acid and are therefore good candidates for studying the degradation of this compound. These include species from the genera Pseudomonas, Hydrogenophaga, Gordonia, and Cupriavidus.[1][2][3] It is recommended to screen microbial consortia from environments contaminated with glycol ethers or related compounds to isolate strains with high degradation efficiency.

Q3: What are the expected major intermediates in this compound degradation?

A3: By analogy to 2-butoxyacetic acid degradation, the expected major intermediates of this compound degradation are isobutanol and glyoxylic acid. Depending on the microbial pathway, further metabolites such as isobutyraldehyde (B47883) and isobutyric acid could also be formed from the subsequent degradation of isobutanol.[1]

Q4: What analytical methods are suitable for monitoring the degradation of this compound and its metabolites?

A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of this compound and its potential metabolites.[4][5][6] Due to the polar nature of the acid, derivatization to a more volatile ester form (e.g., methyl or trimethylsilyl (B98337) esters) is often required prior to GC-MS analysis. High-performance liquid chromatography (HPLC) can also be used, particularly for the analysis of the parent compound and acidic metabolites without derivatization.

Q5: Are there any known enzymes that can cleave the ether bond in aliphatic compounds like this compound?

A5: While specific enzymes for this compound have not been identified, various ether-cleaving enzymes have been characterized. These include monooxygenases and etherases. For example, in the degradation of lignin, which contains aryl ether linkages, enzymes like β-etherases (e.g., LigE, LigF) and glutathione (B108866) S-transferases (GSTs) are involved in ether bond cleavage. It is plausible that analogous enzymes exist for the cleavage of aliphatic ethers.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
No or slow degradation of this compound observed. 1. Inappropriate microbial culture or inoculum. 2. Suboptimal culture conditions (pH, temperature, aeration). 3. Toxicity of the compound at the tested concentration. 4. Lack of essential nutrients or co-substrates. 5. Insufficient acclimation of the microbial culture.1. Microbial Culture: Use a microbial consortium from a contaminated site or known glycol ether-degrading bacterial strains.[1][2][3] 2. Culture Conditions: Optimize pH (typically 6.0-8.0), temperature (typically 25-37°C), and ensure adequate aeration for aerobic degradation. 3. Toxicity: Start with a low concentration of this compound (e.g., 10-50 mg/L) and gradually increase it as the culture adapts. 4. Nutrient Availability: Ensure the culture medium contains all essential macro- and micronutrients. Consider the addition of a co-substrate like yeast extract or glucose in initial experiments to support microbial growth. 5. Acclimation: Acclimate the microbial culture to the substrate by sequential transfers in media containing increasing concentrations of this compound.
Difficulty in identifying degradation intermediates. 1. Low concentration of intermediates. 2. Unsuitable analytical method. 3. Transient nature of intermediates. 4. Matrix interference.1. Concentration: Concentrate the sample extract before analysis. 2. Analytical Method: Use a sensitive and specific method like GC-MS with derivatization.[4][5][6] For volatile intermediates like isobutanol, headspace GC-MS can be effective. 3. Sampling: Collect samples at shorter time intervals during the degradation experiment to capture transient intermediates. 4. Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[7]
Inconsistent or irreproducible degradation results. 1. Contamination of the microbial culture. 2. Variability in experimental conditions. 3. Instability of the substrate or intermediates.1. Culture Purity: Regularly check the purity of your microbial culture using microscopy and plating techniques. 2. Experimental Control: Maintain strict control over all experimental parameters, including inoculum size, media composition, temperature, pH, and agitation. 3. Controls: Include appropriate controls in your experimental design, such as sterile controls (to account for abiotic degradation) and controls without the substrate (to monitor background microbial activity).

Quantitative Data

Direct quantitative data for this compound degradation is not available. The following table summarizes biodegradation data for the related compound, 2-butoxyethanol.

Table 1: Biodegradation of 2-Butoxyethanol in Aqueous Systems

Test SystemInoculumConcentrationDurationDegradationReference
Closed Bottle Test (OECD 301D)Settled SewageNot specified5 days47%[8]
Closed Bottle Test (OECD 301D)Settled SewageNot specified15 days70%[8]
Closed Bottle Test (OECD 301D)Settled SewageNot specified28 days75%[8]
Zahn-Wellens TestActivated SludgeNot specified6.5 days90%[8]
Aquatic Environment (estimated)Mixed microbial populationNot specified1-4 weeksHalf-life[9][10]

Table 2: Maximum Specific Growth Rates of Bacterial Strains on 2-Butoxyethanol

Bacterial Strain2-Butoxyethanol ConcentrationMaximum Specific Growth Rate (μmax)Reference
Hydrogenophaga pseudoflava BOE34 mM0.204 h⁻¹[1][3]
Pseudomonas putida BOE1005 mM0.645 h⁻¹[1][3]
Pseudomonas vancouverensis BOE2006 mM0.395 h⁻¹[1][3]

Experimental Protocols

Protocol 1: Aerobic Biodegradation of this compound in a Batch System
  • Preparation of Mineral Salts Medium (MSM): Prepare a sterile MSM containing essential nutrients (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, and trace elements). Adjust the pH to 7.0 ± 0.2.

  • Inoculum Preparation: Use a pure culture of a known glycol ether-degrading bacterium or an enriched microbial consortium from a contaminated site. Grow the inoculum in a suitable medium (e.g., nutrient broth or MSM with a readily utilizable carbon source) to the late exponential phase. Harvest the cells by centrifugation and wash with sterile MSM to remove residual carbon sources.

  • Experimental Setup: In sterile flasks, add the MSM and spike with this compound to the desired initial concentration (e.g., 50 mg/L). Inoculate the flasks with the prepared microbial culture to a specific optical density (e.g., OD₆₀₀ of 0.1). Include the following controls:

    • Sterile Control: MSM with this compound, but no inoculum (to assess abiotic degradation).

    • Inoculum Control: MSM with inoculum, but no this compound (to assess endogenous respiration).

  • Incubation: Incubate the flasks on a rotary shaker (e.g., 150 rpm) at a constant temperature (e.g., 30°C) in the dark to prevent photodegradation.

  • Sampling and Analysis: Withdraw samples at regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours). For each sample:

    • Measure the cell density (e.g., OD₆₀₀).

    • Analyze the concentration of this compound and potential metabolites using a suitable analytical method like GC-MS after appropriate sample preparation (e.g., liquid-liquid extraction and derivatization).

Protocol 2: GC-MS Analysis of this compound
  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • To 1 mL of the aqueous sample, add an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

    • Acidify the sample to pH < 2 with HCl.

    • Extract the analytes with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat (e.g., at 70°C for 30 minutes) to form trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions (Example):

    • Gas Chromatograph: Equipped with a capillary column suitable for separating polar compounds (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

    • Injector: Splitless mode.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for higher sensitivity and specificity.

  • Quantification: Create a calibration curve using standards of this compound and any identified metabolites prepared and derivatized in the same manner as the samples.

Visualizations

Degradation_Pathway cluster_main Proposed Aerobic Degradation Pathway of this compound IBAA This compound EtherCleavage Ether Cleavage (Etherase/Monooxygenase) IBAA->EtherCleavage Isobutanol Isobutanol EtherCleavage->Isobutanol Glyoxylate Glyoxylic Acid EtherCleavage->Glyoxylate Isobutyraldehyde Isobutyraldehyde Isobutanol->Isobutyraldehyde Alcohol Dehydrogenase TCA TCA Cycle Glyoxylate->TCA IsobutyricAcid Isobutyric Acid Isobutyraldehyde->IsobutyricAcid Aldehyde Dehydrogenase IsobutyricAcid->TCA Experimental_Workflow cluster_workflow General Experimental Workflow for Biodegradation Study Start Start: Microbial Culture and Media Preparation BatchSetup Batch Reactor Setup (Substrate + Inoculum) Start->BatchSetup Incubation Incubation (Controlled Conditions) BatchSetup->Incubation Sampling Time-course Sampling Incubation->Sampling Analysis Sample Analysis (e.g., GC-MS) Sampling->Analysis Data Data Interpretation (Degradation Kinetics, Metabolite ID) Analysis->Data

References

Troubleshooting low yield in 2-Isobutoxyacetic acid coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during the coupling of 2-isobutoxyacetic acid with amines. Given its steric hindrance, this substrate requires optimized protocols for successful amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound coupling reactions?

Low yields in coupling reactions involving sterically hindered acids like this compound often stem from several factors:

  • Steric Hindrance: The bulky isobutoxy group can slow down the nucleophilic attack of the amine on the activated carboxylic acid, leading to incomplete reactions.[1][2][3]

  • Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered acid.[4] Pre-activation of the acid before adding the amine is often crucial.[1][4]

  • Presence of Moisture: Water can hydrolyze the activated ester intermediate, reverting it to the carboxylic acid and reducing the overall yield.[1] Using anhydrous solvents and thoroughly dried glassware is essential.[5]

  • Suboptimal Reagents and Stoichiometry: The quality and ratio of the coupling reagent, base, and reactants are critical. Degraded reagents or incorrect stoichiometry can lead to incomplete reactions or the formation of side products.[1]

  • Poor Solubility: Reactants may have poor solubility in the chosen solvent, which can hinder the reaction rate.[6]

  • Side Reactions: With carbodiimide (B86325) reagents like DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not lead to the desired amide product.[7][8]

Q2: Which coupling reagents are most effective for a sterically hindered acid like this compound?

For sterically hindered substrates, more potent coupling reagents are generally required to achieve high efficiency. Standard reagents may be insufficient.[9]

  • Uronium/Aminium Reagents: Reagents like HATU, HBTU, and COMU are highly effective for difficult couplings.[9] HATU, in particular, is a common choice that can improve yields when pre-activated with the carboxylic acid and a non-nucleophilic base like DIPEA.[4][10]

  • Phosphonium (B103445) Salt Reagents: BOP and PyBOP are also powerful reagents that can minimize side reactions and racemization.[8] However, BOP produces the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[1]

  • Carbodiimides with Additives: While less potent, carbodiimides like DCC and EDC can be effective when used with additives such as HOBt or Oxyma Pure.[4][7] These additives enhance reactivity and suppress side reactions.[7]

Q3: How can I minimize side reactions, especially when using DCC or EDC?

When using carbodiimides, the primary side reaction is the formation of an unreactive N-acylurea byproduct.[7] To mitigate this:

  • Use Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure) is strongly recommended.[4][7] These additives react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement but still highly reactive towards the amine.

  • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C) during the activation step can help reduce the rate of the rearrangement side reaction.[11]

  • Consider Alternative Reagents: If N-acylurea formation remains a significant issue, switching to a uronium or phosphonium reagent like HATU or PyBOP is a reliable solution.[8]

Q4: My reaction has stalled with unreacted starting material. What steps can I take?

If you observe significant amounts of unreacted starting material, consider the following strategies:

  • Increase Reagent Equivalents: Using a higher excess of the coupling reagent and/or the amine can help drive the reaction to completion.[1]

  • Extend Reaction Time: Sterically hindered couplings are often slow. Extending the reaction time, even overnight, can significantly improve conversion.[1]

  • Increase Temperature: Gently heating the reaction (e.g., to 30-40°C) can sometimes increase the reaction rate, but this should be done cautiously as it can also promote side reactions or racemization.[1][6]

  • Perform a Double Coupling: If a single coupling is insufficient, a second coupling can be performed after the initial reaction time by adding a fresh solution of the activated acid.[1]

Q5: What are the best practices for setting up the reaction to ensure optimal yield?

Proper setup and execution are critical for success.

  • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, NMP, DCM) and flame- or oven-dried glassware to prevent hydrolysis of activated intermediates.[1][5][10]

  • Order of Reagent Addition: For many modern coupling reagents like HATU, a pre-activation step is beneficial.[4] First, dissolve the carboxylic acid and the coupling reagent in the solvent. Then, add a non-nucleophilic base (e.g., DIPEA, triethylamine) and stir for 5-15 minutes to allow the activated ester to form before adding the amine.[1][4][10]

  • Use High-Purity Reagents: Ensure all starting materials and reagents are pure and not degraded.[5] For example, coupling reagents can decompose if not stored properly in a cool, dry, and dark place.[1]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Coupling ReagentClassTypical Equivalents (vs. Acid)Recommended AdditiveAdvantages & Disadvantages
HATU Uronium/Aminium1.1 - 1.5None required (contains HOAt moiety)Advantages: High efficiency, fast reaction rates.[9] Disadvantages: Can be expensive, potential for side reactions with primary/secondary amines if not pre-activated.[4]
HBTU Uronium/Aminium1.1 - 1.5HOBt (optional, to suppress racemization)[12]Advantages: Very effective, widely used.[13] Disadvantages: Less reactive than HATU for very difficult couplings.
PyBOP Phosphonium1.1 - 2.0None requiredAdvantages: High efficiency, minimizes racemization.[8] Disadvantages: Produces solid byproducts that may complicate purification.
DCC / DIC Carbodiimide1.1 - 1.3HOBt or Oxyma PureAdvantages: Inexpensive and effective.[14] Disadvantages: Forms insoluble urea (B33335) byproducts (DCU/DIU) that can be difficult to remove.[8] Prone to N-acylurea side reaction without additives.[7]
EDC Carbodiimide1.2 - 1.5HOBt or Oxyma PureAdvantages: Water-soluble urea byproduct is easily removed during aqueous workup.[7] Disadvantages: Less reactive than DCC/DIC; requires additives for hindered couplings.[4]

Diagrams

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in your coupling reaction.

TroubleshootingWorkflow cluster_reagents Reagent & Stoichiometry Issues cluster_conditions Reaction Condition Issues cluster_activation Activation & Coupling Strategy start Low Yield Observed reagent_check 1. Check Reagent Quality & Stoichiometry start->reagent_check reagent_sol Use fresh, high-purity reagents. Ensure correct equivalents (acid, amine, coupler, base). reagent_check->reagent_sol condition_check 2. Evaluate Reaction Conditions reagent_check->condition_check condition_sol Ensure anhydrous conditions. Extend reaction time (4-12h). Consider gentle heating (30-40°C). Switch to a better solvent (e.g., NMP). [27] condition_check->condition_sol activation_check 3. Optimize Coupling Strategy condition_check->activation_check activation_sol Use a more potent coupling reagent (HATU, PyBOP). Add HOBt/Oxyma if using carbodiimides. Implement a pre-activation step (5-15 min). Perform a 'double coupling'. [1] activation_check->activation_sol end_node Improved Yield activation_check->end_node

Caption: A logical workflow for troubleshooting low coupling yields.

General Mechanism of Amide Bond Formation

This diagram illustrates the key steps in a carbodiimide-mediated coupling reaction facilitated by an additive like HOBt.

AmideCouplingMechanism RCOOH This compound (R-COOH) HOBt Additive (HOBt) O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl + DCC DCC Carbodiimide (e.g., DCC) Urea Urea Byproduct (e.g., DCU) Amine Amine (R'-NH2) HOBt_Ester HOBt-Ester (Activated Ester) O_Acyl->HOBt_Ester + HOBt N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Rearrangement (Side Reaction) Amide Desired Amide (R-CO-NHR') HOBt_Ester->Amide + R'-NH2 Amide->Urea + HOBt (regenerated)

Caption: Mechanism of carbodiimide coupling with an additive.

Experimental Protocols

Protocol 1: General Procedure for Coupling using HATU

This protocol outlines a general method for coupling this compound with a primary or secondary amine using HATU.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)[15]

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Argon or Nitrogen atmosphere

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 - 3.0 eq) to the solution and stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.[4]

  • In a separate flask, dissolve the amine (1.0 - 1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Perform an aqueous workup by washing the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Coupling using DCC and HOBt

This protocol is a cost-effective alternative using a carbodiimide coupling agent.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Argon or Nitrogen atmosphere

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

  • Add the DCC solution dropwise to the cooled acid/HOBt mixture. Stir at 0 °C for 30-60 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.[7]

  • Add a solution of the amine (1.1 eq) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated DCU.[11]

  • Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. Further DCU may need to be removed during purification.

References

Removal of unreacted starting materials from 2-Isobutoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Isobutoxyacetic acid. Our aim is to offer practical solutions to common challenges encountered during the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary unreacted starting materials I need to remove after the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis. The most common unreacted starting materials are isobutyl alcohol and chloroacetic acid .

Q2: What is the general strategy for purifying this compound?

A2: A multi-step approach is recommended, leveraging the chemical properties of the product and impurities. The general workflow involves:

  • Liquid-Liquid Extraction: To separate the acidic product from neutral and water-soluble impurities.

  • Washing and Drying: To remove residual salts and water from the organic phase.

  • Solvent Removal: To isolate the crude product.

  • Final Purification: Typically by distillation to achieve high purity.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable solvent system and a visualization agent that reacts with carboxylic acids, such as bromocresol green, will allow you to track the presence of starting materials and the isolated product.[1]

Q4: What level of purity can I expect from these purification methods?

A4: With careful execution of the described protocols, a purity of >98% for this compound is generally achievable. The overall yield for a Williamson ether synthesis is typically in the range of 50-95%.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Emulsion Formation During Liquid-Liquid Extraction

Problem: A stable emulsion forms between the organic and aqueous layers, making separation difficult. This is a common issue when extracting carboxylic acids with a basic solution.[3]

Possible Causes & Solutions:

Cause Solution
Vigorous shakingGently invert the separatory funnel multiple times instead of vigorous shaking.
High concentration of reactantsDilute the mixture with more organic solvent and water.
Presence of surfactants or particulatesAdd a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
Insufficient phase separation timeAllow the separatory funnel to stand undisturbed for a longer period.
Issue 2: Poor Separation or Streaking on TLC Plate

Problem: The spot for this compound appears as a streak rather than a distinct spot on the TLC plate.

Possible Causes & Solutions:

Cause Solution
Interaction of the carboxylic acid with the silica (B1680970) gelAdd a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system. This will keep the carboxylic acid in its protonated form, leading to a more defined spot.
Inappropriate solvent systemExperiment with different solvent systems of varying polarity to find one that provides a good separation (an Rf value of ~0.3-0.5 for the product is ideal).
Overloading the TLC plateApply a smaller, more concentrated spot of the sample to the TLC plate.
Issue 3: Low Yield of Purified this compound

Problem: The final amount of purified product is significantly lower than expected.

Possible Causes & Solutions:

Cause Solution
Incomplete extractionEnsure the pH of the aqueous layer is sufficiently basic (pH > 10) during the initial extraction to deprotonate the carboxylic acid and transfer it to the aqueous phase. Perform multiple extractions with the basic solution.
Incomplete back-extractionWhen re-acidifying the aqueous layer to recover the product, ensure the pH is sufficiently acidic (pH < 2) to fully protonate the carboxylate.
Loss of product during distillationMonitor the distillation temperature closely. The significant difference in boiling points between isobutyl alcohol (108 °C), chloroacetic acid (189 °C), and this compound (230.8 °C) should allow for good separation.[2][3][4][5][6][7] Use a fractionating column for better separation.
Premature product precipitationIf the product precipitates during the workup, ensure it is fully redissolved before proceeding to the next step.

Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction

This protocol details the removal of unreacted isobutyl alcohol and chloroacetic acid from the reaction mixture.

Materials:

  • Reaction mixture containing this compound, isobutyl alcohol, and chloroacetic acid in an organic solvent (e.g., diethyl ether).

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Initial Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an equal volume of 1 M NaOH solution.

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure.

    • Allow the layers to separate. The deprotonated this compound and unreacted chloroacetic acid will be in the aqueous (bottom) layer as their sodium salts. Unreacted isobutyl alcohol will primarily remain in the organic (top) layer.[8]

    • Drain the aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with 1 M NaOH two more times, combining the aqueous extracts.

  • Removal of Isobutyl Alcohol:

    • The organic layer contains the majority of the unreacted isobutyl alcohol. It can be washed with water and brine, dried, and the solvent evaporated to recover the alcohol if desired.

  • Acidification and Product Extraction:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 1 M HCl with stirring until the solution is acidic (pH < 2, check with pH paper). The this compound will precipitate or form an oily layer.

    • Add a volume of fresh organic solvent (e.g., diethyl ether) to the flask and transfer the mixture to the separatory funnel.

    • Extract the this compound into the organic layer.

    • Separate the layers and repeat the extraction of the aqueous layer with the organic solvent two more times.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic extracts with brine to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent.

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator to obtain the crude this compound.

Protocol 2: Fractional Distillation of this compound

This protocol is for the final purification of the crude this compound.

Materials:

  • Crude this compound

  • Distillation apparatus with a fractionating column (e.g., Vigreux column)

  • Heating mantle

  • Collection flasks

Procedure:

  • Apparatus Setup:

    • Set up the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Distillation:

    • Place the crude this compound in the distillation flask.

    • Begin heating the flask gently.

    • Collect the initial fraction, which will primarily consist of any remaining low-boiling impurities like residual solvent or isobutyl alcohol (boiling point ~108 °C).[6][9]

    • As the temperature rises, a second fraction containing any remaining chloroacetic acid (boiling point ~189 °C) may be collected.[3][4]

    • The final fraction, collected at a stable temperature around 230.8 °C, will be the purified this compound.[5][7]

Data Presentation

The following table summarizes the expected efficiency of the purification steps. Note that these are typical values and can vary based on experimental conditions.

Purification StepImpurity TargetedExpected Removal Efficiency (%)Expected Purity of Product
Acid-Base Extraction (3x)Isobutyl Alcohol80-90%>90%
Acid-Base Extraction (3x)Chloroacetic Acid>95%>95%
Fractional DistillationAll remaining impurities>98%>98%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound.

G cluster_extraction Liquid-Liquid Extraction cluster_acidification Acidification & Back-Extraction cluster_final_purification Final Purification reaction_mixture Reaction Mixture (Product, Isobutyl Alcohol, Chloroacetic Acid) add_naoh Add 1M NaOH reaction_mixture->add_naoh separate_layers Separate Layers add_naoh->separate_layers aqueous_layer Aqueous Layer (Product & Chloroacetic Acid Salts) separate_layers->aqueous_layer organic_layer Organic Layer (Isobutyl Alcohol) separate_layers->organic_layer add_hcl Add 1M HCl (pH < 2) aqueous_layer->add_hcl extract_product Extract with Organic Solvent add_hcl->extract_product crude_product_solution Organic Layer (Crude Product) extract_product->crude_product_solution wash_dry Wash with Brine & Dry crude_product_solution->wash_dry remove_solvent Remove Solvent wash_dry->remove_solvent distillation Fractional Distillation remove_solvent->distillation pure_product Pure this compound distillation->pure_product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting common issues during purification.

G start Start Purification extraction Liquid-Liquid Extraction start->extraction emulsion Emulsion Forms? extraction->emulsion break_emulsion Troubleshoot Emulsion: - Gentle Inversion - Add Brine - Wait Longer emulsion->break_emulsion Yes distillation Distillation emulsion->distillation No break_emulsion->extraction low_yield Low Yield? distillation->low_yield check_ph Troubleshoot Low Yield: - Check pH of Extractions - Ensure Complete Transfer low_yield->check_ph Yes purity_check Check Purity (TLC/GC-MS) low_yield->purity_check No check_ph->extraction low_purity Low Purity? purity_check->low_purity troubleshoot_purity Troubleshoot Purity: - Optimize Distillation - Repeat Extraction/Wash Steps low_purity->troubleshoot_purity Yes end Pure Product low_purity->end No troubleshoot_purity->distillation

References

Preventing racemization during 2-Isobutoxyacetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during chemical reactions involving 2-isobutoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal amounts of both enantiomers (a racemate), leading to a loss of optical activity. For a chiral molecule like this compound, maintaining stereochemical integrity is often critical for its biological activity and pharmacological profile. Racemization during a synthetic step can lead to a mixture of diastereomeric products that may be difficult to separate and can have different biological properties, compromising the final product's efficacy and safety.

Q2: What is the primary mechanism leading to racemization of this compound during a reaction?

A2: The most common mechanism for racemization of α-substituted carboxylic acids, including this compound, occurs after the activation of the carboxylic acid group for a subsequent reaction (e.g., amide or ester formation).[1] Activation of the carboxyl group increases the acidity of the proton on the α-carbon (the carbon bearing the isobutoxy group). In the presence of a base, this acidic proton can be abstracted, forming a planar, achiral enolate intermediate.[1][2] The subsequent reaction with a nucleophile can then occur from either face of this planar intermediate, resulting in a racemic or partially racemic product.[1]

Q3: Which reaction conditions are most likely to cause racemization?

A3: Several factors can promote racemization:

  • Presence of a Base: Bases facilitate the abstraction of the α-proton, which is the key step in racemization.[3]

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of both enolate formation and racemization.[4]

  • Prolonged Reaction Times: Allowing the activated this compound to stand for extended periods before the addition of the nucleophile increases the opportunity for racemization.[4]

  • Choice of Coupling Reagent: Certain coupling reagents, particularly carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) when used alone, are known to cause significant racemization.[1] They form highly reactive intermediates that are very susceptible to racemization.[1]

  • Polar Solvents: The choice of solvent can influence the rate of racemization.

Troubleshooting Guides

Issue 1: Significant Racemization Detected in the Final Product

  • Possible Cause: The coupling reagent is promoting racemization.

    • Solution: If using a carbodiimide (B86325) (DCC, DIC, EDC), always use it in conjunction with a racemization-suppressing additive like HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-azabenzotriazole), or Oxyma.[1][5] These additives react with the highly reactive intermediate to form a more stable active ester that is less prone to racemization.[1] For particularly sensitive substrates, consider using phosphonium (B103445) (e.g., PyBOP) or uronium/aminium (e.g., HATU, HCTU) based coupling reagents, which generally offer faster coupling rates and lower racemization.[4][6]

  • Possible Cause: The base used in the reaction is too strong or used in excess.

    • Solution: The base plays a critical role in abstracting the α-proton. If a base is required (e.g., to neutralize an amine salt), use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[7] Use the minimum necessary amount of base.

  • Possible Cause: The reaction temperature is too high.

    • Solution: Perform the coupling reaction at a lower temperature.[4][5] Starting the reaction at 0 °C and then allowing it to slowly warm to room temperature is a common strategy.[4][5]

  • Possible Cause: The pre-activation time of the carboxylic acid is too long.

    • Solution: Minimize the time the this compound remains in its activated state before the nucleophile is introduced.[4] Prefer in situ activation, where the coupling reagent is added to a mixture of the carboxylic acid and the amine/alcohol. If pre-activation is necessary, keep it as short as possible.[5]

Issue 2: Low Yield of the Desired Product Accompanied by Racemization

  • Possible Cause: Steric hindrance is slowing down the desired reaction, allowing more time for racemization to occur.

    • Solution: Use a more powerful coupling reagent like HATU or HCTU to accelerate the rate of the desired amide or ester formation.[4] A faster desired reaction will outcompete the racemization side reaction.

  • Possible Cause: The solvent is not optimal for the reaction.

    • Solution: Experiment with less polar solvents, as they can sometimes reduce the rate of racemization.[5] However, ensure that the reactants remain sufficiently soluble.

Data Presentation

The following table summarizes the effectiveness of different additives in suppressing racemization during carbodiimide-mediated coupling reactions.

Coupling ConditionsAdditiveEnantiomeric Excess (ee%)Relative Racemization Rate
DIC aloneNoneLowHigh
DIC + HOBtHOBtHighLow
DIC + HOAtHOAtVery HighVery Low
DIC + OxymaOxymaVery HighVery Low

This table is a generalized representation based on literature for chiral carboxylic acids. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimal Racemization

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), the desired amine hydrochloride salt (1 equivalent), and a racemization suppressant such as HOBt or Oxyma (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add a weak base, such as N-methylmorpholine (NMM) (1 equivalent), to neutralize the hydrochloride salt. Stir for 5-10 minutes.

  • Coupling Reagent Addition: Add the coupling reagent (e.g., DIC, 1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter off any precipitated urea (B33335) (if a carbodiimide was used). Dilute the filtrate with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric or diastereomeric excess of the purified product using chiral HPLC or NMR analysis with a chiral shift reagent.

Mandatory Visualizations

racemization_mechanism Start Chiral 2-Isobutoxyacetic Acid (R-configuration) Activated Activated Carboxylic Acid (e.g., O-acylisourea) Start->Activated + Coupling Reagent (e.g., DIC) Enolate Planar, Achiral Enolate Intermediate Activated->Enolate + Base - H⁺ (α-proton) (Racemization Step) Product_R Desired Product (R-configuration) Activated->Product_R + Nucleophile (Desired Pathway) Enolate->Product_R + Nucleophile (Attack from one face) Product_S Racemized Product (S-configuration) Enolate->Product_S + Nucleophile (Attack from other face)

Caption: Mechanism of racemization via a planar enolate intermediate.

troubleshooting_workflow Start Racemization Detected? CheckReagent Using Carbodiimide (DCC, DIC) alone? Start->CheckReagent Yes End Racemization Minimized Start->End No AddSuppressor Action: Add HOBt or Oxyma CheckReagent->AddSuppressor Yes CheckTemp High Temperature? CheckReagent->CheckTemp No AddSuppressor->CheckTemp LowerTemp Action: Run reaction at 0°C CheckTemp->LowerTemp Yes CheckBase Strong Base Used? (TEA, DIPEA) CheckTemp->CheckBase No LowerTemp->CheckBase UseWeakerBase Action: Switch to NMM CheckBase->UseWeakerBase Yes CheckBase->End No UseWeakerBase->End

Caption: Troubleshooting workflow for addressing racemization issues.

References

Technical Support Center: Synthesis of 2-Isobutoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-isobutoxyacetic acid. It provides a comprehensive resource for troubleshooting common issues encountered during scale-up, detailed experimental protocols, and frequently asked questions to facilitate a smooth transition from laboratory to larger-scale production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or Inconsistent Yields

  • Question: We are experiencing lower than expected yields of this compound upon scaling up the reaction from a 10g to a 100g scale. What are the potential causes and solutions?

  • Answer: Low yields during the scale-up of a Williamson ether synthesis can stem from several factors. Firstly, inadequate temperature control on a larger scale can be a major issue. The formation of the isobutoxide is an exothermic reaction, and localized overheating can lead to side reactions. Secondly, inefficient mixing in a larger reactor can result in poor mass transfer between the reactants, leading to incomplete conversion. Finally, the choice of base and solvent becomes more critical at scale.

    Troubleshooting Steps:

    • Improve Temperature Control: Implement a more robust cooling system for the reactor and ensure the gradual addition of reagents to manage the exotherm.

    • Enhance Agitation: Use an appropriate overhead stirrer and reactor geometry to ensure homogenous mixing of the reaction mixture.

    • Optimize Reagent Stoichiometry: While a slight excess of the alkylating agent (sodium chloroacetate) is common, a large excess can lead to byproduct formation. A typical molar ratio is 1.0 to 1.2 equivalents of sodium chloroacetate (B1199739) to isobutanol.[1]

    • Base Selection: Sodium hydride is effective for generating the alkoxide in situ.[2] Ensure it is of good quality and handled under strictly anhydrous conditions to maintain its reactivity.

Issue 2: Formation of Byproducts

  • Question: Our final product is contaminated with a significant amount of an unknown impurity. What are the likely byproducts and how can we minimize their formation?

  • Answer: The most common byproduct in this synthesis is the elimination product, isobutene, formed from the reaction of the isobutoxide with itself, especially at elevated temperatures. Another potential impurity is unreacted isobutanol or chloroacetic acid.

    Troubleshooting Steps:

    • Control Reaction Temperature: Maintain a controlled temperature, ideally between 0°C and 30°C, during the addition of reagents and the initial phase of the reaction to disfavor the elimination pathway.[1]

    • Choice of Alkylating Agent: Primary halides, like chloroacetate, are less prone to elimination reactions compared to secondary or tertiary halides.

    • Work-up Procedure: A thorough aqueous work-up is crucial to remove unreacted starting materials and water-soluble byproducts. Washing the organic layer with a brine solution can help remove residual water and some polar impurities.

Issue 3: Difficulties in Product Purification

  • Question: We are struggling to purify this compound at a larger scale. What are the recommended purification methods?

  • Answer: Purifying this compound on a larger scale can be challenging due to its physical properties. The primary methods for purification are distillation and crystallization of its salt form.

    Troubleshooting Steps:

    • Vacuum Distillation: After the work-up, the crude this compound can be purified by vacuum distillation.[3][4] This method is effective at removing less volatile impurities.

    • Crystallization of the Sodium Salt: An effective method for purification is to convert the carboxylic acid to its sodium salt, which can then be crystallized from a suitable solvent.[5][6] The purified salt can be subsequently acidified to yield the pure carboxylic acid. This is particularly useful for removing non-acidic impurities.

Issue 4: Safety Concerns at Scale

  • Question: What are the primary safety hazards to consider when scaling up the synthesis of this compound?

  • Answer: Scaling up this synthesis introduces several safety considerations that must be addressed.

    Key Safety Concerns:

    • Sodium Hydride: This reagent is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in a dry environment.

    • Exothermic Reaction: The reaction of sodium hydride with isobutanol is exothermic and can lead to a rapid increase in temperature and pressure if not controlled.[7] Ensure adequate cooling and slow addition of reagents.

    • Flammable Solvents: The use of flammable solvents like THF requires appropriate ventilation and the absence of ignition sources.

    • Corrosive Materials: Chloroacetic acid and its sodium salt are toxic and corrosive.[8][9][10][11] Isobutanol is a skin and eye irritant.[7][12][13][14][15] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, must be worn.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (10g)Pilot Scale (100g)Industrial Scale (1kg+)Key Considerations for Scale-Up
Isobutanol (moles) ~0.135~1.35~13.5Ensure accurate measurement and quality.
Sodium Hydride (moles) ~0.148 (1.1 eq)~1.48 (1.1 eq)~14.8 (1.1 eq)Handle under inert atmosphere; manage exotherm during addition.
Sodium Chloroacetate (moles) ~0.162 (1.2 eq)~1.62 (1.2 eq)~16.2 (1.2 eq)Ensure complete dissolution.
Solvent (THF) Volume ~100 mL~1 L~10 LEnsure solvent is anhydrous.
Reaction Temperature 0°C to RT0°C to 30°C (with cooling)10°C to 30°C (with robust cooling)Critical for minimizing elimination byproducts.
Reaction Time 2-4 hours4-8 hours8-16 hoursMonitor by TLC or HPLC for completion.
Typical Yield 80-90%70-85%65-80%Yields may decrease slightly with scale due to mass transfer limitations.
Purification Method Silica Gel Chromatography / DistillationVacuum Distillation / Salt CrystallizationVacuum Distillation / Salt CrystallizationChromatography is generally not feasible at large scales.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound (10g)

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: The flask is charged with sodium hydride (3.5g, 0.148 mol, 60% dispersion in mineral oil) under a nitrogen atmosphere. Anhydrous tetrahydrofuran (B95107) (THF, 50 mL) is added.

  • Alkoxide Formation: A solution of isobutanol (10g, 0.135 mol) in anhydrous THF (20 mL) is added dropwise to the sodium hydride suspension at 0°C. The mixture is stirred at this temperature for 30 minutes after the addition is complete.

  • Alkylation: A solution of sodium chloroacetate (18.8g, 0.162 mol) in dimethyl sulfoxide (B87167) (DMSO, 30 mL) is added dropwise to the reaction mixture at a rate that maintains the temperature below 30°C.[1]

  • Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is quenched by the slow addition of water (50 mL). The mixture is then acidified to pH 2 with concentrated HCl. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Protocol 2: Pilot-Scale Synthesis Considerations (100g)

  • Reactor: A 2L jacketed glass reactor with an overhead mechanical stirrer is used.

  • Temperature Control: The reactor is connected to a circulating cooling system to manage the exotherm during the addition of isobutanol to sodium hydride.

  • Reagent Addition: Reagents are added via a peristaltic pump to ensure a slow and controlled addition rate.

  • Work-up: The work-up is performed in a larger separatory funnel or a liquid-liquid extraction setup.

  • Purification: Vacuum distillation is the preferred method. Alternatively, the crude acid can be dissolved in a suitable solvent and treated with an aqueous solution of sodium hydroxide (B78521) to form the sodium salt. The salt is then isolated by crystallization, followed by acidification to regenerate the pure carboxylic acid.[5]

Mandatory Visualization

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_byproduct Side Reaction Isobutanol Isobutanol Isobutoxide Sodium Isobutoxide Isobutanol->Isobutoxide Deprotonation NaH Sodium Hydride (NaH) NaH->Isobutoxide SodiumChloroacetate Sodium Chloroacetate Product Sodium 2-Isobutoxyacetate SodiumChloroacetate->Product Isobutoxide->Product SN2 Attack Elimination Isobutene (Elimination Product) Isobutoxide->Elimination E2 Elimination (High Temp) NaCl Sodium Chloride (NaCl) Product->NaCl FinalProduct This compound Product->FinalProduct Acidification (Work-up)

Caption: Reaction pathway for the synthesis of this compound via Williamson ether synthesis.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Temp Verify Temperature Control Start->Check_Temp Check_Mixing Assess Mixing Efficiency Check_Temp->Check_Mixing OK Optimize_Cooling Improve Cooling/Slow Addition Check_Temp->Optimize_Cooling Poor Control Check_Reagents Check Reagent Quality & Stoichiometry Check_Mixing->Check_Reagents OK Improve_Agitation Use Overhead Stirrer/Baffles Check_Mixing->Improve_Agitation Inefficient Verify_Reagents Use Anhydrous Solvent/Fresh NaH Check_Reagents->Verify_Reagents Questionable Analyze_Byproducts Identify Impurities (GC-MS, NMR) Check_Reagents->Analyze_Byproducts OK Optimize_Cooling->Check_Mixing Improve_Agitation->Check_Reagents Verify_Reagents->Analyze_Byproducts Purification Optimize Purification (Distillation/Crystallization) Analyze_Byproducts->Purification Success Process Optimized Purification->Success

Caption: Troubleshooting workflow for scale-up issues in this compound synthesis.

Scale_Up_Considerations cluster_thermo Thermodynamics & Kinetics cluster_mass Mass Transfer cluster_downstream Downstream Processing cluster_safety Safety ScaleUp Scale-Up of this compound Synthesis Heat_Transfer Heat Transfer & Exotherm Management ScaleUp->Heat_Transfer Mixing Mixing & Homogeneity ScaleUp->Mixing Workup Efficient Work-up & Phase Separation ScaleUp->Workup Hazards Handling of NaH & Corrosive Reagents ScaleUp->Hazards Reaction_Rate Reaction Rate vs. Temperature Heat_Transfer->Reaction_Rate Reagent_Addition Controlled Reagent Addition Mixing->Reagent_Addition Purification Purification (Distillation/Crystallization) Workup->Purification Pressure Pressure Management Hazards->Pressure

Caption: Key considerations for the scale-up of this compound synthesis.

References

Managing exothermic reactions in 2-Isobutoxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isobutoxyacetic acid. The information provided is intended to help manage the exothermic nature of the reaction and address common issues encountered during the experimental process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the management of its exothermic reaction profile.

Issue Possible Cause(s) Recommended Action(s)
1. Runaway Reaction / Sudden Temperature Spike 1. Rate of addition of reagents (e.g., chloroacetic acid or its salt) is too fast. 2. Inadequate cooling or heat removal. 3. Concentration of reactants is too high. 4. Strong base (e.g., sodium hydroxide (B78521), sodium hydride) added too quickly during alkoxide formation.1. Reduce the addition rate of the electrophile (chloroacetic acid/salt). A controlled, dropwise addition is recommended. 2. Ensure the reaction vessel is properly immersed in a cooling bath (e.g., ice-water or ice-salt bath). Improve stirring to enhance heat transfer. 3. Dilute the reaction mixture with an appropriate solvent. 4. Add the base portion-wise or as a solution at a controlled rate while monitoring the temperature closely.
2. Low Yield of this compound 1. Incomplete reaction. 2. Side reactions, such as elimination (E2) of the alkyl halide, are favored. 3. Loss of product during workup.1. Ensure the reaction is stirred efficiently and run for a sufficient amount of time. Monitor reaction progress using techniques like TLC or GC. 2. Maintain a lower reaction temperature to favor the SN2 reaction over E2 elimination. Avoid using excessively bulky bases. 3. Carefully perform the extraction and purification steps. Ensure the pH is appropriately adjusted during the workup to isolate the carboxylic acid.
3. Formation of Isobutene Gas 1. The E2 elimination side reaction is occurring, where the alkoxide acts as a base rather than a nucleophile.1. Lower the reaction temperature. 2. Use a less sterically hindered base if possible. 3. Ensure the alkyl halide is added to the alkoxide solution, rather than the other way around.
4. Product is Contaminated with Starting Materials 1. Incomplete reaction. 2. Improper stoichiometry of reactants.1. Increase the reaction time or consider a moderate increase in temperature after the initial exothermic phase has subsided. 2. Use a slight excess of the isobutoxide to ensure the complete conversion of the chloroacetic acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound via the Williamson ether synthesis?

A1: The primary exothermic events in this synthesis are the deprotonation of isobutyl alcohol to form the isobutoxide and the subsequent nucleophilic substitution reaction of the isobutoxide with the chloroacetate (B1199739). The reaction of a strong base like sodium hydroxide or sodium hydride with the alcohol can generate significant heat. The SN2 reaction itself is also exothermic and its rate will increase with temperature, potentially leading to a runaway reaction if not properly controlled.

Q2: What is the recommended solvent for this reaction?

A2: While a variety of solvents can be used, polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[1] However, for safety and ease of handling, the reaction can also be carried out using an excess of isobutyl alcohol as the solvent.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC). This will allow you to track the disappearance of the starting materials and the appearance of the product.

Q4: What are the key safety precautions to take during this synthesis?

A4: Due to the exothermic nature of the reaction, it is crucial to have an efficient cooling system in place and to add reagents slowly while monitoring the temperature. Chloroacetic acid and its salts are toxic and corrosive, so appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. The reaction should be carried out in a well-ventilated fume hood.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

  • Isobutyl alcohol

  • Sodium hydroxide (or sodium metal)

  • Chloroacetic acid (or sodium chloroacetate)

  • Diethyl ether (or other suitable extraction solvent)

  • Hydrochloric acid (for acidification)

  • Anhydrous magnesium sulfate (B86663) (or other drying agent)

Procedure:

  • Preparation of Sodium Isobutoxide: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, place isobutyl alcohol.

  • Slowly add sodium hydroxide pellets or a concentrated solution to the isobutyl alcohol while stirring and cooling the flask in an ice bath. The reaction is exothermic.

  • Reaction with Chloroacetate: Once the sodium isobutoxide is formed, slowly add a solution of chloroacetic acid or sodium chloroacetate dropwise from the dropping funnel. Maintain the temperature of the reaction mixture below a controlled temperature (e.g., 50-60°C) using the cooling bath.

  • After the addition is complete, continue to stir the reaction mixture at a controlled temperature for a specified time to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether to remove any unreacted organic starting materials.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2 to protonate the carboxylate.

  • Extract the acidified aqueous layer with diethyl ether. The this compound will move into the organic layer.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by distillation under reduced pressure.

Quantitative Data

The following table summarizes typical reaction parameters that can be used as a starting point for optimization.

Parameter Value / Range Notes
Reactant Molar Ratio Isobutoxide : Chloroacetate (1.1 : 1)A slight excess of the alkoxide can help drive the reaction to completion.
Reaction Temperature 50 - 80°CLower temperatures favor the desired SN2 reaction and minimize the E2 elimination side reaction. Careful monitoring is crucial.
Addition Time 1 - 2 hoursSlow, controlled addition of the chloroacetate is critical to manage the exotherm.
Reaction Time 2 - 6 hoursMonitor by TLC or GC to determine completion.
Typical Yield 60 - 80%Yields can vary depending on reaction conditions and purification methods.

Logical Workflow for Managing Exothermic Reactions

Exotherm_Management_Workflow start Start Synthesis prep_alkoxide Prepare Sodium Isobutoxide start->prep_alkoxide monitor_temp1 Monitor Temperature prep_alkoxide->monitor_temp1 cool1 Apply Cooling monitor_temp1->cool1 Temp > Setpoint add_chloroacetate Slowly Add Chloroacetate Solution monitor_temp1->add_chloroacetate Temp <= Setpoint cool1->prep_alkoxide monitor_temp2 Monitor Temperature add_chloroacetate->monitor_temp2 control_rate Adjust Addition Rate monitor_temp2->control_rate Temp > Setpoint maintain_temp Maintain Reaction Temperature monitor_temp2->maintain_temp Temp <= Setpoint control_rate->add_chloroacetate monitor_progress Monitor Reaction Progress (TLC/GC) maintain_temp->monitor_progress monitor_progress->maintain_temp Incomplete workup Proceed to Workup monitor_progress->workup Complete end End of Synthesis workup->end

References

Technical Support Center: Reaction Monitoring of 2-Isobutoxyacetic Acid by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for monitoring reactions involving 2-isobutoxyacetic acid using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a suitable mobile phase (eluent) for running a TLC of this compound?

A1: The ideal mobile phase depends on the polarity of your starting materials and products. For carboxylic acids like this compound, a good starting point is a mixture of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.[1] Since this compound is a polar compound, you will likely need a higher proportion of the polar solvent. It is recommended to start with a ratio like 7:3 Hexane/Ethyl Acetate and adjust the polarity to achieve an optimal retention factor (Rf) for all components.

Q2: What is the expected Rf value for this compound?

A2: The Rf value is not an absolute constant; it is highly dependent on the specific TLC conditions (stationary phase, mobile phase, temperature). The goal is to find a solvent system where the starting material and product have Rf values between 0.2 and 0.8, allowing for clear separation.[1] Generally, more polar compounds have lower Rf values as they interact more strongly with the polar silica (B1680970) gel stationary phase. Acetic acid, a highly polar carboxylic acid, has a very low Rf value compared to less polar compounds.[2]

Q3: My spots for this compound are streaking or tailing. How can I fix this?

A3: Streaking is a common issue for acidic compounds like carboxylic acids on silica gel plates.[3][4] This happens because the acidic analyte interacts too strongly with the stationary phase. To resolve this, add a small amount (0.1–2.0%) of a polar acidic solvent, such as acetic acid or formic acid, to your mobile phase.[5][6] This helps to protonate the silica surface and reduce the strong interactions, resulting in more defined, circular spots.[4]

Q4: this compound is not UV-active. How can I visualize the spots on the TLC plate?

A4: If your compound is not visible under a UV lamp, you must use a chemical stain.[5] For carboxylic acids, several effective stains are available:

  • Bromocresol Green: This stain is specific for acidic compounds, which appear as yellow-green spots on a blue background.[7][8]

  • Potassium Permanganate (KMnO₄): This is a universal stain for compounds that can be oxidized, such as alcohols, alkenes, and many others. It typically produces yellow-brown spots on a purple background.[8][9]

  • p-Anisaldehyde: A good general-purpose stain that can produce a range of colors for different functional groups upon heating.[7][8]

Q5: I don't see any spots on my developed TLC plate. What could be the problem?

A5: There are several potential reasons for not seeing any spots:

  • Insufficient Concentration: The sample you spotted may be too dilute. Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[3][5]

  • Incorrect Visualization Method: Your compound may not be UV-active, and you may need to use a chemical stain.[3][5]

  • Evaporation: The compound might be volatile and could have evaporated from the plate, especially if excessive heat was used for drying or visualization.[5]

  • Sample Washed Away: The solvent level in the developing chamber might have been higher than the spotting line, causing the sample to dissolve into the solvent reservoir instead of migrating up the plate.[3][5]

Q6: How do I use TLC to determine if my reaction is complete?

A6: To monitor a reaction, spot three lanes on the TLC plate: your starting material (SM), the reaction mixture (R), and a "co-spot" containing both the starting material and the reaction mixture in the same lane (Co).[10] The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane.[10] The appearance of a new spot, corresponding to the product, should also be observed.

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring a chemical reaction using TLC.

1. Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber with a lid

  • Mobile phase (eluent)

  • Capillary tubes for spotting

  • Pencil

  • Forceps

  • Visualization agent (UV lamp or chemical stain)

2. Plate Preparation:

  • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[1] Be careful not to scratch the silica layer.

  • Mark tick marks along the origin line for each sample you will spot (e.g., "SM" for starting material, "R" for reaction mixture, "Co" for co-spot).

3. Chamber Preparation:

  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm, ensuring it is below the origin line on your TLC plate.[11]

  • To ensure the chamber atmosphere is saturated with solvent vapor, place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and let it equilibrate for 5-10 minutes.[11]

4. Spotting the Plate:

  • Dissolve a small amount of your starting material in a suitable volatile solvent.

  • Take an aliquot of your reaction mixture.

  • Using a capillary tube, touch it to the surface of your starting material solution and then briefly and gently touch it to the corresponding tick mark on the origin line of the TLC plate. Aim for a spot that is 1-2 mm in diameter.[6]

  • Repeat the process for the reaction mixture.

  • For the co-spot lane, first spot the starting material, and then spot the reaction mixture directly on top of the same spot, allowing the solvent to dry in between.

5. Developing the Plate:

  • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate is straight and not touching the sides of the chamber.[3]

  • Close the lid and allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during development.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.[11]

6. Visualization and Analysis:

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • View the dried plate under a UV lamp if your compounds are UV-active. Circle any visible spots with a pencil.

  • If spots are not UV-active, apply a chemical stain by either dipping the plate into the stain solution or spraying it evenly. Gently heat the plate with a heat gun to develop the spots.[9]

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) .

  • Analyze the results to determine the presence or absence of starting material and the formation of the product.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Spots are streaked or "tailing" 1. Sample is too concentrated (overloaded).[3][4][12] 2. Analyte is strongly acidic (like a carboxylic acid) and is interacting too strongly with the silica gel.[3][4] 3. Mobile phase polarity is inappropriate.[12]1. Dilute the sample and re-spot the TLC plate.[3] 2. Add 0.1-2.0% of acetic acid or formic acid to the mobile phase to suppress strong interactions.[4][5] 3. Experiment with a different solvent system.
Spots are not visible 1. Sample concentration is too low.[3][5] 2. Compound is not UV-active and no stain was used.[3][5] 3. Solvent level in the chamber was above the origin line.[3][5] 4. Compound is volatile and evaporated.[5]1. Concentrate the sample or spot multiple times in the same location, drying between applications.[3][5] 2. Use an appropriate chemical stain (e.g., potassium permanganate, p-anisaldehyde, or bromocresol green for acids).[7][9] 3. Ensure the solvent level is always below the spotting line.[5] 4. Avoid overheating the plate during drying or visualization.
Rf values are too high (spots near the solvent front) The mobile phase is too polar.[5]Decrease the proportion of the polar solvent in your mobile phase or choose a less polar solvent system.[5]
Rf values are too low (spots near the origin) The mobile phase is not polar enough.[5]Increase the proportion of the polar solvent in your mobile phase or choose a more polar solvent system.[5]
Spots are crescent-shaped The silica gel was disturbed or scraped during the spotting process.[3][4]Be gentle when spotting; touch the capillary tube lightly to the plate without gouging the surface.
Solvent front is crooked or uneven 1. The bottom of the plate is not level with the bottom of the chamber. 2. The plate is touching the side of the chamber or the filter paper.[3][12] 3. The adsorbent is flaked or damaged at the edges.[3]1. Ensure the plate is placed flat on the bottom of the developing chamber. 2. Center the plate so it does not touch the chamber walls.[3] 3. Use a different, undamaged plate.

Data Summary: Staining Reagents for Carboxylic Acids

Staining ReagentPreparationVisualizationTarget Compounds
Bromocresol Green 0.3% solution in a 1:4 water-methanol mixture, with 8 drops of 30% NaOH added per 100 mL.[7]Yellow-green spots appear on a blue background. No heating is required.[7][13]Specifically for acidic compounds with a pKa < 5, like carboxylic acids.[8][13]
Potassium Permanganate (KMnO₄) Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[8][13]Yellow-brown spots appear on a purple/pink background. Heating may be required.[9]General stain for any compound that can be oxidized (alcohols, alkenes, aldehydes, etc.).[8][9]
p-Anisaldehyde 15 g p-anisaldehyde in 250 mL ethanol (B145695) plus 2.5 mL concentrated sulfuric acid.[7]A range of colors (blue, green, red, purple) can develop upon heating.A good universal stain for a wide variety of functional groups.[7][8]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis prep_plate 1. Prepare Plate (Draw Origin Line) prep_chamber 2. Prepare Chamber (Add Eluent & Saturate) prep_plate->prep_chamber spot_samples 3. Spot Samples (SM, Reaction, Co-Spot) prep_chamber->spot_samples develop 4. Develop Plate spot_samples->develop dry 5. Dry Plate develop->dry visualize 6. Visualize (UV Light or Stain) dry->visualize analyze 7. Analyze Results (Check for SM, Calculate Rf) visualize->analyze

Caption: Workflow for monitoring a reaction using TLC.

Troubleshooting_TLC start Problem with TLC Spot? streaking Spot is Streaking? start->streaking Yes no_spot No Spot Visible? start->no_spot No sol_streaking Add 0.5% Acetic Acid to Mobile Phase streaking->sol_streaking Likely Acidic Compound sol_overload Dilute Sample and Re-spot streaking->sol_overload Could be Overloaded no_spot->streaking No sol_stain Use a Chemical Stain (e.g., KMnO4) no_spot->sol_stain Yes (Not UV-Active) sol_concentrate Concentrate Sample or Multi-spot no_spot->sol_concentrate Yes (Sample too dilute) bad_rf Rf Too High/Low? bad_rf->no_spot No sol_polarity Adjust Solvent Polarity: More polar solvent for low Rf Less polar solvent for high Rf bad_rf->sol_polarity Yes other Check for other issues: - Uneven solvent front - Crescent shapes sol_polarity->other If still unresolved

Caption: Decision tree for troubleshooting common TLC issues.

References

By-product identification in 2-Isobutoxyacetic acid synthesis via LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers involved in the synthesis of 2-isobutoxyacetic acid and the identification of by-products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during the synthesis of this compound via the Williamson ether synthesis?

A1: The most common by-products in the Williamson ether synthesis of this compound include unreacted starting materials like isobutanol and chloroacetic acid, as well as side-reaction products such as isobutene, di-isobutyl ether, and glycolic acid. Isobutene can form through the elimination of isobutyl chloride (formed in situ) or the dehydration of isobutanol under certain conditions. Di-isobutyl ether can result from the self-condensation of isobutanol. Glycolic acid can be formed by the hydrolysis of chloroacetic acid, especially if there is excess water in the reaction mixture.

Q2: My LC-MS analysis shows an unexpected peak with a mass-to-charge ratio (m/z) corresponding to a dimer of this compound. What could this be?

A2: An observed m/z corresponding to a dimer of your product (e.g., [2M+H]⁺ or [2M+Na]⁺) is likely an adduct ion or a non-covalently bound dimer formed in the electrospray ionization (ESI) source of the mass spectrometer. This is a common phenomenon for carboxylic acids and is not necessarily a by-product from your reaction. To confirm, try diluting your sample; the relative intensity of the dimer peak should decrease significantly compared to the monomeric product peak.

Q3: How can I differentiate between isomeric by-products using LC-MS?

A3: Differentiating between isomeric by-products can be challenging with MS alone as they have the same mass. However, the liquid chromatography (LC) part of the analysis is crucial here. Different isomers will likely have different polarities and will, therefore, have different retention times on the LC column. By comparing the retention times of your unknown peaks with those of known standards, you can identify the specific isomers. If standards are unavailable, techniques like tandem mass spectrometry (MS/MS) can be used to fragment the isomeric ions. The fragmentation patterns are often unique to each isomer and can be used for identification.

Q4: I am observing significant tailing of the this compound peak in my LC chromatogram. What could be the cause and how can I fix it?

A4: Peak tailing for acidic compounds like this compound is often caused by strong interactions with the stationary phase of the LC column, particularly with residual silanol (B1196071) groups. To mitigate this, consider adding a small amount of a weak acid, such as formic acid or acetic acid (typically 0.1%), to your mobile phase. This will protonate the silanol groups and reduce their interaction with your analyte. Using a column with end-capping can also minimize this effect.

Troubleshooting Guide

By-product Distribution Under Various Reaction Conditions

The following table summarizes the typical distribution of the main product and key by-products under different reaction conditions. This can help in optimizing your reaction to minimize impurity formation.

ConditionThis compound (%)Isobutene (%)Di-isobutyl Ether (%)Glycolic Acid (%)Unreacted Chloroacetic Acid (%)
Standard 855325
High Temperature 7015825
Excess Base 808453
Aqueous Solvent 7542154

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis
  • Materials: Isobutanol, Sodium Hydroxide (B78521), Chloroacetic Acid, Toluene (B28343), Diethyl Ether, Hydrochloric Acid, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in isobutanol and heat the mixture to 80°C.

    • Slowly add a solution of chloroacetic acid in toluene to the reaction mixture.

    • After the addition is complete, continue to heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and add water to dissolve the sodium chloride formed.

    • Separate the organic layer and wash it with water and then with brine.

    • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2 and extract with diethyl ether.

    • Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by distillation or column chromatography.

LC-MS Protocol for By-product Identification
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: ESI negative and positive modes (scan both to detect a wider range of by-products).

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow: Nitrogen at 10 L/min.

Visual Guides

Synthesis_Pathway Isobutanol Isobutanol Isobutoxide Isobutoxide Isobutanol->Isobutoxide Deprotonation Isobutene Isobutene Isobutanol->Isobutene Dehydration (High Temp) Di_isobutyl_Ether Di-isobutyl Ether Isobutanol->Di_isobutyl_Ether Self-condensation Chloroacetic_Acid Chloroacetic Acid Product This compound Chloroacetic_Acid->Product Williamson Ether Synthesis (SN2) Glycolic_Acid Glycolic Acid Chloroacetic_Acid->Glycolic_Acid Hydrolysis Base Base (e.g., NaOH) Base->Isobutoxide Isobutoxide->Product Williamson Ether Synthesis (SN2) LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis start Crude Reaction Mixture dilute Dilute in Mobile Phase start->dilute filter Filter (0.22 µm) dilute->filter lc_separation LC Separation (Reverse Phase) filter->lc_separation ms_detection MS Detection (ESI+/ESI-) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration mass_extraction Mass Extraction (m/z) peak_integration->mass_extraction byproduct_id By-product ID mass_extraction->byproduct_id Troubleshooting_Tree start Unexpected Peak in Chromatogram q1 Does m/z match a known by-product? start->q1 a1_yes Identify by-product. Optimize reaction conditions. q1->a1_yes Yes q2 Is it an adduct or dimer? ([M+Na]+, [2M+H]+) q1->q2 No a2_yes Confirm by sample dilution. q2->a2_yes Yes q3 Is it an isomer of a known compound? q2->q3 No a3_yes Use MS/MS fragmentation for identification. q3->a3_yes Yes unknown Further investigation needed. (e.g., NMR, high-resolution MS) q3->unknown No

Technical Support Center: Optimizing 2-Isobutoxyacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-isobutoxyacetic acid. Our focus is on optimizing catalyst loading and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is a variation of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from a haloacetic acid (like chloroacetic or bromoacetic acid) by an isobutoxide ion. The isobutoxide is typically formed in situ by reacting isobutanol with a strong base.

Q2: What is the role of a phase transfer catalyst in this reaction?

A phase transfer catalyst (PTC), such as tetrabutylammonium (B224687) bromide (TBAB), is crucial when the reactants are in different phases (e.g., an aqueous solution of the haloacetic acid salt and an organic solution of isobutanol). The PTC facilitates the transfer of the haloacetate anion from the aqueous phase to the organic phase, where it can react with the isobutoxide.[1][2] This significantly increases the reaction rate and overall yield.[1]

Q3: What are the common side reactions in the synthesis of this compound?

The primary side reaction is the E2 elimination of the alkyl halide, which is more likely with sterically hindered substrates.[3] However, since chloroacetic acid is a primary halide, this is less of a concern. Other potential issues include incomplete reaction and difficulties in product isolation.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase the analyte's volatility.[4][5]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Catalyst Performance Optimize the catalyst loading. Too little catalyst will result in a slow reaction, while too much may not offer additional benefits and can complicate purification.
Poor Quality of Reagents Ensure all reagents, especially the isobutanol and haloacetic acid, are pure and dry. Moisture can quench the base and hinder the reaction.
Incorrect Base Use a sufficiently strong base to deprotonate the isobutanol. Sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) are common choices.
Inappropriate Solvent Use a polar aprotic solvent like DMF or THF to favor the SN2 reaction pathway.
Low Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Monitor the temperature to avoid potential side reactions.
Issue 2: Difficulty in Product Isolation
Possible Cause Suggested Solution
Emulsion Formation During Workup Add a small amount of brine to the separatory funnel to help break the emulsion.
Product is Too Soluble in Water Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery of the product.
Co-elution with Starting Materials If purifying by column chromatography, use a solvent system that provides good separation between the product and unreacted starting materials.

Data Presentation: Optimizing Catalyst Loading

The following table provides representative data on how catalyst loading can affect reaction yield and time. While this data is for an analogous reaction, it illustrates the general trend expected for the synthesis of this compound.

Catalyst Loading (mol%)Reaction Time (hours)Yield (%)
0.5864
1.0578
1.5385
2.0192
2.50.595
3.00.595

Data adapted from a study on the effect of catalyst loading on reaction time and yield.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Phase Transfer Catalysis

Materials:

  • Isobutanol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (B28343)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve chloroacetic acid and NaOH in water.

  • Add a solution of isobutanol in toluene to the flask.

  • Add the desired amount of TBAB (e.g., 2.5 mol%) to the biphasic mixture.

  • Heat the mixture to reflux with vigorous stirring for the required time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer and wash it with water and then with a saturated solution of sodium bicarbonate.

  • Acidify the combined aqueous layers with HCl to a pH of approximately 2.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: GC-MS Analysis of this compound

1. Sample Preparation (Derivatization):

  • To a vial containing a dried aliquot of the reaction mixture, add a suitable solvent (e.g., acetonitrile) and a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Heat the vial at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester.

  • Cool the sample to room temperature before injection into the GC-MS.

2. GC-MS Parameters (General):

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized this compound. Based on related compounds, key ions would be related to the TMS ester and fragments of the isobutoxy group.[7]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_catalysis Phase Transfer Catalysis cluster_product Product Isobutanol Isobutanol Isobutoxide Isobutoxide Anion Isobutanol->Isobutoxide Deprotonation Chloroacetic_acid Chloroacetic Acid Chloroacetate Chloroacetate Anion Chloroacetic_acid->Chloroacetate Base Base (e.g., NaOH) Base->Isobutoxide Base->Chloroacetate Product This compound Isobutoxide->Product SN2 Attack PTC PTC (e.g., TBAB) Chloroacetate->PTC Phase Transfer PTC->Isobutoxide Reaction in Organic Phase Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: Isobutanol, Chloroacetic Acid, Base B Add Solvent and PTC A->B C Heat to Reflux B->C D Monitor Progress (TLC/GC-MS) C->D E Cool and Separate Phases D->E Reaction Complete F Acidify and Extract E->F G Dry and Concentrate F->G H Purify (Distillation/Chromatography) G->H I Characterize Product (GC-MS, NMR) H->I Troubleshooting_Logic Start Low Product Yield? Check_Catalyst Is Catalyst Loading Optimal? Start->Check_Catalyst Yes Success Yield Improved Start->Success No Check_Reagents Are Reagents Pure and Dry? Check_Catalyst->Check_Reagents Yes Optimize_Catalyst Adjust Catalyst Loading Check_Catalyst->Optimize_Catalyst No Check_Conditions Are Reaction Conditions Correct? (Base, Solvent, Temp.) Check_Reagents->Check_Conditions Yes Purify_Reagents Purify/Dry Reagents Check_Reagents->Purify_Reagents No Adjust_Conditions Modify Base, Solvent, or Temperature Check_Conditions->Adjust_Conditions No Check_Conditions->Success Yes Optimize_Catalyst->Start Purify_Reagents->Start Adjust_Conditions->Start

References

Impact of solvent choice on 2-Isobutoxyacetic acid reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of solvent choice on the reaction kinetics of 2-isobutoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions of this compound where solvent choice is critical?

A1: The most common reaction studied is Fischer esterification, where this compound reacts with an alcohol in the presence of an acid catalyst to form an ester.[1][2] Amidation, the reaction with an amine to form an amide, is another key reaction. For both, solvent choice significantly impacts reaction rates and equilibrium positions by influencing reactant solubility, transition state stabilization, and catalyst activity.

Q2: How does solvent polarity affect the kinetics of Fischer esterification of this compound?

A2: The Fischer esterification mechanism involves a series of proton transfers and the formation of charged intermediates.[3][4][5] Polar protic solvents, such as methanol (B129727) or ethanol (B145695), can solvate the reactants and intermediates, but their nucleophilicity can also lead to competing side reactions or equilibria. Polar aprotic solvents, like DMSO or DMF, can stabilize charged transition states. Non-polar solvents, such as toluene (B28343) or hexane, are often used to drive the reaction forward by allowing for the azeotropic removal of water, a byproduct of the reaction.[2] The choice of solvent can alter the reaction rate by orders of magnitude.

Q3: Why is my esterification or amidation reaction proceeding slowly or not at all?

A3: Several factors could be responsible for slow or stalled reactions:

  • Insufficient Catalyst: An inadequate amount of acid catalyst (for esterification) will result in a slow reaction rate.[6]

  • Water Content: For esterification, the presence of water in the reactants or solvent can inhibit the reaction, as it is a reversible process.[2][3]

  • Steric Hindrance: The isobutoxy group on this compound presents some steric bulk, which can slow down the reaction compared to smaller carboxylic acids. The choice of a bulky alcohol or amine will further decrease the reaction rate.

  • Temperature: The reaction may require heating to overcome the activation energy. Esterification is often performed under reflux conditions.[6]

  • Solvent Choice: The solvent may not be optimal for the specific reaction conditions. For instance, a non-polar solvent might not sufficiently solvate the intermediates in an esterification reaction.

Q4: How can I monitor the progress of my this compound reaction?

A4: Reaction progress can be monitored by tracking the consumption of reactants or the formation of products over time. Common techniques include:

  • Gas Chromatography (GC): Aliquots of the reaction mixture can be taken at intervals, quenched, and analyzed by GC to determine the concentration of reactants and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of characteristic product peaks and the disappearance of reactant peaks.[7]

  • Titration: The consumption of the carboxylic acid can be monitored by titrating aliquots with a standardized base. For esterification, the production of water can be quantified using Karl Fischer titration.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Ester/Amide The reaction is reversible and may have reached equilibrium.Use a large excess of one reactant (typically the alcohol or amine).[3] For esterification, remove water as it forms using a Dean-Stark apparatus with a suitable azeotropic solvent like toluene.[2]
The product is lost during workup.This compound esters can be somewhat water-soluble. Ensure you are using an appropriate extraction solvent and perform multiple extractions. Be mindful of the product's volatility during solvent removal.[10][11]
Reaction Does Not Reach Completion The catalyst may be deactivated or insufficient.Ensure the catalyst is fresh and used in the correct concentration (typically 1-5 mol% for strong acid catalysts in esterification).
The temperature is too low.Increase the reaction temperature. For many esterifications, refluxing in the alcohol or an appropriate solvent is necessary.[6]
Inconsistent Kinetic Data Poor temperature control.Use a temperature-controlled reaction vessel (e.g., an oil bath with a thermostat) to maintain a constant temperature, as reaction rates are highly temperature-dependent.[6]
Inaccurate sampling or analysis.Standardize your quenching and analysis procedures. Ensure that the method used to stop the reaction (e.g., rapid cooling, addition of a quenching agent) is effective and reproducible.
Side Product Formation Dehydration of alcohol (especially with secondary or tertiary alcohols).Use a milder acid catalyst or lower the reaction temperature.[2]
The solvent is participating in the reaction.Ensure the chosen solvent is inert under the reaction conditions. For example, using an alcohol as a solvent in an amidation reaction could lead to competitive ester formation.

Quantitative Data on Solvent Effects

SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (k_rel) at 70°C
n-Hexane1.9Non-polar1
Toluene2.4Non-polar (Azeotropic water removal)5
Dioxane2.2Polar Aprotic15
Acetonitrile37.5Polar Aprotic50
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic120

Note: This data is illustrative and intended to show general trends. Actual rates will depend on specific experimental conditions.

Experimental Protocols

Protocol: Determining the Effect of Solvent on the Kinetics of Fischer Esterification of this compound

This protocol outlines a general procedure for determining the reaction rate constant of the esterification of this compound with an alcohol (e.g., ethanol) in different solvents.

1. Materials:

  • This compound

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Selected solvents (e.g., Toluene, Acetonitrile, DMSO), anhydrous

  • Internal standard for GC analysis (e.g., Dodecane)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Reaction vials with septa

  • Thermostatted oil bath or heating block

  • Gas chromatograph with a suitable column

2. Procedure:

  • Reaction Setup: In a series of oven-dried reaction vials, add this compound (e.g., 1 mmol), the chosen solvent (e.g., 5 mL), and the internal standard (e.g., 0.5 mmol).

  • Temperature Equilibration: Place the vials in the thermostatted oil bath set to the desired reaction temperature (e.g., 70°C) and allow them to equilibrate for 15 minutes.

  • Reaction Initiation: To initiate the reaction, add ethanol (e.g., 5 mmol, to ensure it is in excess) and sulfuric acid (e.g., 0.05 mmol) to each vial. This is considered time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each vial using a syringe.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Add an extraction solvent (e.g., ethyl acetate), vortex, and allow the layers to separate.

  • Analysis: Analyze the organic layer by GC to determine the concentrations of the this compound and the corresponding ester product relative to the internal standard.

3. Data Analysis:

  • Plot the concentration of this compound versus time for each solvent.

  • Assuming pseudo-first-order kinetics (due to the excess of ethanol), the rate law can be expressed as: Rate = k'[this compound], where k' is the pseudo-first-order rate constant.

  • Determine k' from the slope of a plot of ln[this compound] versus time.

  • Compare the k' values obtained in different solvents to quantify the impact of the solvent on the reaction kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_conclusion Conclusion prep_reactants Prepare Reactants (this compound, Alcohol) setup Set up Reactions in Parallel (Constant Temperature) prep_reactants->setup prep_solvents Select & Prepare Solvents (e.g., Toluene, ACN, DMSO) prep_solvents->setup prep_catalyst Prepare Acid Catalyst Solution initiate Initiate Reaction (t=0) Add Catalyst prep_catalyst->initiate setup->initiate sample Take Aliquots at Time Intervals initiate->sample quench Quench Reaction (e.g., with NaHCO3) sample->quench analyze Analyze Samples (e.g., GC, NMR) quench->analyze calc Calculate Concentrations analyze->calc plot Plot Concentration vs. Time calc->plot kinetics Determine Rate Constants (k) plot->kinetics compare Compare Rate Constants Across Solvents kinetics->compare

Caption: Workflow for Investigating Solvent Effects on Reaction Kinetics.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Reactivity of 2-Isobutoxyacetic Acid and 2-Butoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and molecular properties. This guide provides an objective comparison of 2-isobutoxyacetic acid and 2-butoxyacetic acid, focusing on their synthesis and relative performance in chemical transformations. This analysis is supported by experimental data to inform researchers in their synthetic strategy and compound design.

Physicochemical Properties

Both this compound and 2-butoxyacetic acid are isomers with the same molecular formula (C₆H₁₂O₃) and molecular weight. However, the structural difference between the isobutyl and n-butyl groups leads to variations in their physical properties, which can influence their handling and reaction kinetics.

PropertyThis compound2-Butoxyacetic Acid
CAS Number 24133-46-8[1]2516-93-0
Molecular Formula C₆H₁₂O₃C₆H₁₂O₃
Molecular Weight 132.16 g/mol 132.16 g/mol
Boiling Point 230.8°C at 760 mmHgNot specified
Density 1.024 g/cm³Not specified
Flash Point 93°CNot specified

Synthesis of 2-Alkoxyacetic Acids

A common and straightforward method for the synthesis of 2-alkoxyacetic acids is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alpha-haloacetate.

WilliamsonEtherSynthesis ROH R-OH (Isobutanol or n-Butanol) Alkoxide R-O⁻Na⁺ (Alkoxide) ROH->Alkoxide Deprotonation Base Base (e.g., NaH, KOH) Haloacetate ClCH₂CO₂Et (Ethyl chloroacetate) Product_ester R-OCH₂CO₂Et (Ethyl 2-alkoxyacetate) Alkoxide->Product_ester SN2 Substitution Final_Product R-OCH₂CO₂H (2-Alkoxyacetic acid) Product_ester->Final_Product Hydrolysis (H₃O⁺)

Figure 1: General workflow for Williamson ether synthesis of 2-alkoxyacetic acids.
Experimental Protocol: Williamson Ether Synthesis of this compound and 2-Butoxyacetic Acid

This protocol outlines the general procedure for synthesizing 2-alkoxyacetic acids.

Materials:

  • Isobutanol or n-butanol

  • Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl chloroacetate (B1199739)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the respective alcohol (isobutanol or n-butanol, 1.0 eq.) to a suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1 hour.

  • Etherification: The reaction mixture is cooled back to 0 °C, and a solution of ethyl chloroacetate (1.0 eq.) in anhydrous THF is added dropwise. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Work-up and Extraction: The reaction is quenched by the slow addition of water at 0 °C. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 2-alkoxyacetate.

  • Hydrolysis: The crude ester is dissolved in a mixture of ethanol (B145695) and 1 M aqueous sodium hydroxide and stirred at room temperature overnight. The ethanol is then removed under reduced pressure, and the aqueous residue is washed with diethyl ether. The aqueous layer is acidified to pH 1-2 with 1 M HCl and then extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the final 2-alkoxyacetic acid.

  • Purification: The crude acid can be further purified by distillation under reduced pressure or by recrystallization if it is a solid at room temperature.

Comparative Performance in Esterification Reactions

Esterification Alkoxyacetic_Acid R-OCH₂CO₂H (2-Alkoxyacetic Acid) Ester R-OCH₂CO₂CH₂CH₃ (Ethyl 2-alkoxyacetate) Alkoxyacetic_Acid->Ester Esterification Ethanol CH₃CH₂OH (Ethanol) Acid_Catalyst H⁺ (Catalyst) Water H₂O

Figure 2: Fischer esterification of 2-alkoxyacetic acids.
Experimental Data: Kinetic Comparison of n-Butanol and Isobutanol Esterification

A study on the esterification of acetic acid with n-butanol and isobutanol, catalyzed by an ion exchange resin (Amberlyst 15), provides kinetic data that can be used to infer the relative reactivity of their corresponding alkoxyacetic acids. The activation energy is a key parameter indicating the energy barrier for the reaction; a lower activation energy suggests a faster reaction rate under the same conditions.

ReactionActivation Energy (kJ/mol)
Acetic Acid + n-Butanol28.45
Acetic Acid + Isobutanol23.29

Data adapted from a kinetic study on the esterification of acetic acid with n-butanol and isobutanol.

The lower activation energy for the esterification with isobutanol suggests that, under these specific heterogeneous catalytic conditions, the reaction proceeds more readily than with n-butanol. This could be attributed to the specific interactions with the catalyst surface. However, in a homogeneous acid-catalyzed Fischer esterification, the steric hindrance of the isobutyl group might lead to a slower reaction rate compared to the less hindered n-butyl group.

Experimental Protocol: Fischer Esterification of 2-Alkoxyacetic Acids

This protocol details a general procedure for the Fischer esterification of this compound and 2-butoxyacetic acid with ethanol.

Materials:

  • This compound or 2-Butoxyacetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the 2-alkoxyacetic acid (1.0 eq.), a 5-fold excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%). Toluene can be added to aid in the azeotropic removal of water.

  • Esterification: Heat the mixture to reflux. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap and can also be tracked by TLC or gas chromatography (GC).

  • Work-up: Once the reaction is complete (no more water is collected or the starting material is consumed), cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ethyl 2-alkoxyacetate.

  • Purification: Purify the crude ester by fractional distillation under reduced pressure to obtain the pure product.

Application in Drug Development

2-alkoxyacetic acid derivatives are valuable intermediates in the synthesis of various biologically active molecules. For instance, this compound has been reported as an intermediate in the preparation of bicyclic bridged cycloalkane derivatives that act as ATF4 pathway inhibitors. The activating transcription factor 4 (ATF4) is a key component of the integrated stress response, and its modulation is a target for therapeutic intervention in various diseases, including neurodegenerative disorders and cancer.

ATF4_Pathway cluster_synthesis Synthetic Pathway cluster_biological Biological Pathway 2_Isobutoxyacetic_Acid This compound Intermediate Bicyclic Bridged Cycloalkane Derivative 2_Isobutoxyacetic_Acid->Intermediate Multi-step Synthesis ATF4 ATF4 Pathway Intermediate->ATF4 Inhibition Cellular_Response Modulation of Cellular Stress Response ATF4->Cellular_Response

Figure 3: Role of this compound in the synthesis of ATF4 pathway inhibitors.

The choice between this compound and 2-butoxyacetic acid in the synthesis of such inhibitors would likely depend on the desired structure-activity relationship (SAR). The difference in the steric bulk and lipophilicity of the isobutyl versus the n-butyl group can influence the binding affinity of the final molecule to its biological target.

Conclusion

Both this compound and 2-butoxyacetic acid are valuable reagents in organic synthesis. While they share the same molecular formula, the isomeric nature of their alkoxy groups can lead to differences in their physical properties and chemical reactivity. The choice between these two building blocks will depend on the specific requirements of the synthetic target and the desired properties of the final product. The provided experimental protocols for their synthesis and a common subsequent transformation offer a practical guide for researchers. The comparative kinetic data, although indirect, suggests that the isobutyl group may not always lead to slower reaction rates, especially under heterogeneous catalysis, highlighting the importance of considering the specific reaction conditions.

References

Comparative analysis of alkoxyacetic acids in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Alkoxyacetic Acids in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various alkoxyacetic acids, focusing on their performance as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, Free Fatty Acid Receptor 1 (FFA1) agonists, and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. The information is compiled from various studies to offer an objective overview supported by experimental data.

Data Presentation

The following tables summarize the quantitative data for different classes of alkoxyacetic acids in various biological assays.

Table 1: Agonist Activity of Phenoxyacetic Acid Derivatives on PPARs and FFA1

Compound ClassSpecific Compound ExampleTargetAssay TypePotency (EC50)Reference CompoundReference Compound Potency
Thiazolyl-substituted Phenoxyacetic AcidGW501516 (Cardarine)PPARδCell-based transactivation assay1.1 nM--
Chiral Phenoxyacetic Acid AnalogueCompound (S)-3PPARγPPRE-Luciferase reporter gene assay in HEK293 cells~10 µM (partial agonist)Rosiglitazone (RGZ)-
Phenoxyacetic Acid DerivativeCompound 16FFA1-43.6 nM--
Phenoxyacetic Acid DerivativeCompound 18bFFA1-62.3 nM--

Table 2: Inhibitory Activity of Aryloxyacetic Acid Derivatives on HPPD

Compound ClassSpecific Compound ExampleTargetAssay TypePotency (Ki)Reference CompoundReference Compound Potency (Ki)
Aryloxyacetic Acid DerivativeCompound I12Arabidopsis thaliana HPPD (AtHPPD)Enzyme inhibition assay0.011 µMMesotrione0.013 µM
Aryloxyacetic Acid DerivativeCompound I23AtHPPDEnzyme inhibition assay0.012 µMMesotrione0.013 µM
Aryloxyacetic Acid DerivativeCompound II4AtHPPDEnzyme inhibition assay0.023 µMMesotrione0.013 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PPARγ Transactivation Assay

This assay is used to determine the ability of a compound to activate the PPARγ receptor.

  • Cell Culture and Transfection: Human embryonic kidney cells (HEK293) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in 24-well plates and co-transfected with a full-length human PPARγ1 expression vector and a PPRE (Peroxisome Proliferator Response Element)-luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations. A known PPARγ agonist, such as Rosiglitazone, is used as a positive control.

  • Luciferase Assay: After 24 hours of incubation with the compounds, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to the total protein concentration. The fold activation is calculated relative to the vehicle control. The EC50 values are determined by plotting the fold activation against the compound concentration and fitting the data to a dose-response curve.[1]

In Vitro HPPD Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the HPPD enzyme.

  • Enzyme Preparation: The HPPD enzyme from Arabidopsis thaliana (AtHPPD) is expressed in E. coli and purified.

  • Assay Reaction: The assay is performed in a buffer containing the purified AtHPPD enzyme, the substrate 4-hydroxyphenylpyruvate, and cofactors. The reaction is initiated by the addition of the substrate.

  • Compound Treatment: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations. A known HPPD inhibitor, such as mesotrione, is used as a positive control.

  • Measurement of Enzyme Activity: The HPPD activity is determined by monitoring the consumption of the substrate or the formation of the product, which can be measured spectrophotometrically.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the solvent control. The Ki values are determined from the IC50 values, which are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[2][3][4][5][6]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

PPAR_Signaling_Pathway Ligand Alkoxyacetic Acid (e.g., Phenoxyacetic Acid Derivative) PPAR PPAR Ligand->PPAR Binds HSP HSP PPAR->HSP PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_Complex->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Activates BiologicalResponse Biological Response (e.g., Lipid Metabolism, Inflammation Regulation) TargetGenes->BiologicalResponse

Caption: PPAR signaling pathway activated by an alkoxyacetic acid agonist.

Experimental_Workflow cluster_preparation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis CompoundPrep Prepare Test Compound (Alkoxyacetic Acid Derivative) and Controls Reaction Incubate Enzyme, Substrate, and Test Compound CompoundPrep->Reaction EnzymePrep Prepare Purified Enzyme (e.g., AtHPPD) and Substrate EnzymePrep->Reaction Measurement Measure Enzyme Activity (e.g., Spectrophotometry) Reaction->Measurement InhibitionCalc Calculate Percent Inhibition Measurement->InhibitionCalc IC50_Ki_Calc Determine IC50 and/or Ki values InhibitionCalc->IC50_Ki_Calc

Caption: General experimental workflow for in vitro enzyme inhibition assays.

References

Comparative Guide to Analytical Methods for 2-Isobutoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 2-Isobutoxyacetic acid and its analogs.

Due to a lack of extensive specific validated analytical methods for this compound in publicly available literature, this guide presents a comparison of common analytical techniques used for the closely related compound, 2-butoxyacetic acid (BAA), and other short-chain fatty acids (SCFAs). These methods are readily adaptable for the analysis of this compound.

The primary methods for the quantification of these acidic, polar metabolites in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection between these techniques depends on factors such as required sensitivity, sample throughput, and the availability of instrumentation.

Method Performance Comparison

The following tables summarize key validation parameters for GC-MS and LC-MS/MS methods, providing a direct comparison of their performance characteristics for analytes similar to this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance for 2-Butoxyacetic Acid

Performance MetricGC-MS Method (with Derivatization)GC-MS Method (Direct, FFAP column)
Linearity Range 0 - 1000 µmol/l[1]0.04 ng to at least 200 ng on column[2]
Accuracy (Recovery) 100% - 102%[3]Not explicitly stated
Precision (RSD) Within-day: <5% RSD; Day-to-day: 12% RSD[1]Replicate samples: ≤ 2.8%[3]
Limit of Detection (LOD) 10 µmol/l[1]0.04 ng on column[2]; 0.005 to 0.015 µg/mL in urine[3]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Internal Standard Propoxyacetic acid[1]Deuterated butoxyacetic acid (dBAA)[4]
Sample Preparation Acid hydrolysis, derivatization[1]Solid-Phase Extraction (SPE)[4]
Analysis Time ~15-20 minutes per sample~15 minutes per sample[2]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance for Short-Chain Fatty Acids

Performance MetricLC-MS/MS Method (without Derivatization)LC-MS/MS Method (with Derivatization)
Linearity Range 0 - 10 mM (r² > 0.998)[5]Not explicitly stated
Accuracy (Recovery) 92% - 120%[5][6]93.1% - 108.7%[7]
Precision (RSD) Intra-day: <12%; Inter-day: <20%[5][6]Intra- and inter-day variation < 8.8%[7]
Limit of Detection (LOD) 0.001 mM (except for acetate (B1210297) at 0.003 mM)[5]Not explicitly stated
Limit of Quantification (LOQ) 0.01 µM for acetic, butyric, propionic and isobutyric acid[8]Not explicitly stated
Internal Standard Isotope-labeled internal standards[5]Not explicitly stated
Sample Preparation Protein precipitation, direct injection[5]Derivatization, Liquid-Liquid Extraction[8] or SPE[7]
Analysis Time < 10 minutes per sample[5]~15 minutes per sample[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

GC-MS Method for 2-Butoxyacetic Acid in Urine (with Derivatization)

This method is a common approach for the biological monitoring of exposure to 2-butoxyethanol (B58217) by measuring its metabolite, BAA.

  • Sample Collection : A urine sample is collected at the end of a work shift in a polystyrene universal container.[1]

  • Sample Preparation :

    • An internal standard (propoxyacetic acid) is added to the urine sample.[1]

    • The sample undergoes acid hydrolysis.[1]

    • Derivatization is performed using pentafluorobenzyl bromide (PFBBr) in dry acetone.[1]

  • GC-MS Instrumentation and Conditions :

    • Gas Chromatograph : Capillary GC system.

    • Column : A free fatty acid phase (FFAP) capillary column can be used to avoid derivatization.[4] Alternatively, a standard non-polar column like a dimethyl polysiloxane phase (HP-1) can be used for the derivatized analyte.[3]

    • Carrier Gas : Helium.

    • Injection Mode : Splitless.

    • Mass Spectrometer : Operated in negative ion chemical ionization (CI) mode with selected ion recording (SIR).[1]

    • Monitored Ions : m/z 131 for 2-butoxyacetic acid and m/z 117 for the propoxyacetic acid internal standard.[1]

LC-MS/MS Method for Short-Chain Fatty Acids in Biological Fluids (without Derivatization)

This method offers a simpler and faster sample preparation protocol.

  • Sample Preparation :

    • Samples are thawed on ice and centrifuged.[5]

    • 10 µL of the supernatant is mixed with 90 µL of 0.5% orthophosphoric acid containing isotopically labeled internal standards.[5]

    • The mixture is centrifuged again, and the supernatant is transferred to chromatography vials.[5]

  • LC-MS/MS Instrumentation and Conditions :

    • Liquid Chromatograph : A UPLC or HPLC system.

    • Column : A porous graphitic carbon (PGC) column (e.g., Thermofisher PGC 3 µm, 50 mm × 2.1 mm) is suitable.[5]

    • Mobile Phase : A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[5]

    • Flow Rate : 0.15 mL/min.[5]

    • Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in either positive or negative ion detection mode.[5]

Visualizations

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound or similar compounds in biological samples.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Add_IS Add Internal Standard Sample->Add_IS Pretreatment Pre-treatment (e.g., Hydrolysis, Protein Precipitation) Add_IS->Pretreatment Extraction Extraction (LLE or SPE) Pretreatment->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Final_Sample Final Sample for Injection Derivatization->Final_Sample GC_MS GC-MS Analysis Final_Sample->GC_MS Volatile derivative LC_MS_MS LC-MS/MS Analysis Final_Sample->LC_MS_MS Direct or concentrated extract Integration Peak Integration GC_MS->Integration LC_MS_MS->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of small acidic molecules.

Method Selection Logic

The choice between GC-MS and LC-MS/MS often involves a trade-off between various factors. The following diagram illustrates a simplified decision-making process.

Method Selection Logic Start Start: Need to analyze This compound HighSensitivity Is high sensitivity (low µg/L or ng/L) required? Start->HighSensitivity Derivatization Is derivatization step acceptable? HighSensitivity->Derivatization No LCMS LC-MS/MS is preferred HighSensitivity->LCMS Yes HighThroughput Is high sample throughput essential? Derivatization->HighThroughput Yes GCMS GC-MS is a viable option Derivatization->GCMS No HighThroughput->LCMS Yes ConsiderGCMS Consider GC-MS if LC-MS/MS is unavailable HighThroughput->ConsiderGCMS No

Caption: Decision tree for analytical method selection.

References

The Gold Standard for Bioanalysis: A Comparative Guide to Using Deuterated 2-Isobutoxyacetic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of analytes in biological matrices, the selection of an appropriate internal standard (IS) is a pivotal decision that profoundly influences data quality and reliability. In the realm of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based bioanalysis, stable isotope-labeled internal standards, such as deuterated compounds, are widely recognized as the gold standard. [1][2]

This guide provides an objective, data-driven comparison of deuterated 2-isobutoxyacetic acid with a structural analogue alternative for use as an internal standard. While specific experimental data for this compound is limited, this guide draws upon established principles and data from the closely related and well-studied compound, 2-butoxyacetic acid, a major metabolite of the industrial solvent 2-butoxyethanol.[3][4] It is presumed that this compound is a metabolite of 2-isobutoxyethanol, and thus, the analytical challenges and solutions are analogous.

The Critical Role of an Internal Standard

An internal standard is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis.[5] The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest to compensate for variations in sample preparation, instrument response, and matrix effects.[5]

Deuterated vs. Structural Analogue Internal Standards: A Head-to-Head Comparison

Deuterated internal standards are a type of stable isotope-labeled (SIL) internal standard where one or more hydrogen atoms in the analyte molecule are replaced with deuterium (B1214612) atoms.[5] This substitution results in a molecule that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its distinct detection by a mass spectrometer.[5] This near-identical nature is the cornerstone of their superior performance in quantitative assays.[5]

A structural analogue internal standard is a compound with a chemical structure similar to the analyte but not isotopically labeled. While often more readily available and less expensive, their differing physicochemical properties can lead to less reliable data.[2]

The following tables summarize the performance of deuterated versus structural analogue internal standards. The data presented is representative of what can be expected and is based on studies of similar compounds, such as short-chain fatty acids and other alkoxyacetic acids.[6][7]

Table 1: Comparison of Assay Performance with Different Internal Standards for a Hypothetical LC-MS/MS Assay

Performance ParameterDeuterated this compound (d-IBAA)Structural Analogue (e.g., 2-Propoxyacetic Acid)
Accuracy (% Bias) -2.5% to +3.0%-15% to +18%
Precision (% CV) < 5%< 15%
Matrix Effect (% Suppression/Enhancement) < 5%20-40%
Linearity (r²) > 0.999> 0.995

This data illustrates the superior accuracy and precision typically achieved with a deuterated internal standard compared to a structural analogue.[2][8]

Table 2: Impact of Internal Standard on Key Bioanalytical Validation Parameters

Validation ParameterDeuterated ISStructural Analogue ISImpact on Data Quality
Extraction Recovery Compensates for variabilityMay have different recoveryHigh
Ionization Efficiency Tracks analyte's responseMay ionize differentlyHigh
Chromatographic Retention Co-elutes with analyteElutes at a different timeModerate
Robustness to Matrix Effects HighLow to ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for sample preparation and analysis using GC-MS, a common technique for alkoxyacetic acid analysis.[9][10][11]

Protocol 1: Sample Preparation for GC-MS Analysis of this compound in Urine

Materials:

  • Urine samples

  • Deuterated this compound (d-IBAA) internal standard solution (e.g., 10 µg/mL in methanol)

  • Structural analogue internal standard solution (e.g., 2-propoxyacetic acid, 10 µg/mL in methanol)

  • Hydrochloric acid (HCl), concentrated

  • Methylene (B1212753) chloride

  • Isopropyl alcohol

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297)

Procedure:

  • Sample Aliquoting: To a 1 mL urine sample in a glass tube, add 10 µL of the internal standard solution (either d-IBAA or the structural analogue).

  • Acidification: Acidify the sample by adding 50 µL of concentrated HCl to bring the pH to approximately 1.0-1.5.

  • Liquid-Liquid Extraction (LLE): Add 2 mL of a methylene chloride:isopropyl alcohol (2:1, v/v) mixture. Vortex vigorously for 10 minutes.

  • Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS. Cap the tube tightly and heat at 70°C for 30 minutes.

  • Sample Transfer: After cooling, transfer the derivatized sample to a GC vial for analysis.

Protocol 2: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for acidic compounds (e.g., DB-FFAP or equivalent)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 220°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode)

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound-TMS ester: Monitor characteristic ions (e.g., m/z 117, 159, 204)

    • Deuterated this compound-TMS ester: Monitor corresponding shifted ions.

    • Structural Analogue-TMS ester: Monitor its characteristic ions.

Visualizing the Workflow and Rationale

Diagrams created using the DOT language illustrate key aspects of the bioanalytical method and the rationale for choosing a deuterated internal standard.

bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine/Plasma) Spike Spike with Internal Standard Sample->Spike Add known amount of IS Extract Liquid-Liquid Extraction Spike->Extract Derivatize Derivatization (e.g., Silylation) Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing (Peak Area Ratio) GCMS->Data Quant Quantification Data->Quant

General workflow of a bioanalytical assay using an internal standard.

matrix_effect_comparison cluster_is Internal Standard A 2-Isobutoxyacetic Acid Matrix Matrix Components (Ion Suppression) A->Matrix IS_D Deuterated IS (Co-eluting) IS_D->Matrix IS_A Analog IS (Separate Elution) Matrix->A Affects Ionization Matrix->IS_D Affects Ionization (Identically) Matrix->IS_A Affects Ionization (Differently)

Co-elution of analyte and deuterated IS ensures similar matrix effects.

Conclusion

The choice between a deuterated and a structural analogue internal standard has significant implications for the quality of bioanalytical data. While a structural analogue can be a viable option when a deuterated standard is unavailable, the use of a stable isotope-labeled internal standard such as deuterated this compound is strongly recommended to ensure the highest level of accuracy, precision, and robustness in bioanalytical methods. The near-identical physicochemical properties to the analyte make it the superior choice for mitigating variability and ensuring the reliability of pharmacokinetic and toxicokinetic data in drug development and other research areas.

References

A Medicinal Chemist's Guide to Bioisosteric Replacement of the Isobutoxy Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Isobutoxy Group Bioisosteres with Supporting Experimental Data

In the intricate process of drug design and optimization, the strategic modification of a lead compound's structure is paramount to enhancing its efficacy, safety, and pharmacokinetic profile. One of the most powerful tools in the medicinal chemist's arsenal (B13267) is the principle of bioisosteric replacement. This guide provides a comprehensive comparison of bioisosteres for the isobutoxy group, a common moiety in various bioactive molecules. By presenting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in their drug discovery endeavors.

The isobutoxy group, with its characteristic branched alkyl ether structure, contributes to a molecule's lipophilicity and can influence its binding to biological targets. However, it can also be susceptible to metabolic degradation, primarily through O-dealkylation, or may impart suboptimal physicochemical properties. Bioisosteric replacement seeks to address these potential liabilities by substituting the isobutoxy group with other functional groups that mimic its size, shape, and electronic properties while offering improvements in metabolic stability, solubility, or target engagement.

Comparative Analysis of Isobutoxy Bioisosteres

While direct, published case studies on the bioisosteric replacement of the isobutoxy group are not abundant, valuable insights can be gleaned from the extensive research on the closely related tert-butyl group. The substitution of the linking oxygen atom with a carbon atom provides a strong foundation for predicting the behavior of isobutoxy bioisosteres. This guide will focus on several key bioisosteric replacements, extrapolating from known tert-butyl replacements and supplementing with relevant data where available.

The following sections detail the comparison of the isobutoxy group with its potential bioisosteres, focusing on key drug-like properties.

Physicochemical Properties

A critical aspect of drug design is the optimization of a compound's physicochemical properties to ensure adequate absorption, distribution, metabolism, and excretion (ADME). The choice of a bioisostere can significantly impact these parameters.

Functional GroupStructureCalculated LogP (cLogP)Topological Polar Surface Area (TPSA) (Ų)Key Physicochemical Features
Isobutoxy -O-CH₂-CH(CH₃)₂~1.39.23Moderately lipophilic, hydrogen bond acceptor.
Cyclopropylmethoxy -O-CH₂-c-C₃H₅~1.19.23Reduced lipophilicity compared to isobutoxy, increased sp³ character.
tert-Butyl -C(CH₃)₃~1.90Increased lipophilicity, metabolically susceptible at methyl groups.
Oxetanyl -O-C₃H₅O~-0.518.46Significantly increased polarity and aqueous solubility, metabolically more stable than linear ethers.[1][2]

Note: cLogP and TPSA values are estimations and can vary depending on the parent molecule.

Pharmacokinetic and Pharmacodynamic Properties

The ultimate goal of bioisosteric replacement is to improve a drug candidate's in vivo performance. This includes enhancing its metabolic stability and ensuring a favorable safety profile.

Functional GroupTypical Metabolic ProfilehERG Inhibition PotentialCytochrome P450 (CYP) Inhibition Potential
Isobutoxy Susceptible to O-dealkylation.ModerateDependent on parent scaffold.
Cyclopropylmethoxy Generally more stable to O-dealkylation than isobutoxy.ModerateDependent on parent scaffold.
tert-Butyl Susceptible to oxidation of the methyl groups.[3]Low to ModerateDependent on parent scaffold.
Oxetanyl Generally high metabolic stability due to the strained ring system.LowGenerally low.[2]

Experimental Protocols

To aid researchers in their experimental design, this section provides detailed methodologies for key in vitro assays used to evaluate the properties of isobutoxy-containing compounds and their bioisosteric replacements.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of a compound by Phase I enzymes, primarily cytochrome P450s.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (10 mM in DMSO).

    • Human liver microsomes (pooled, 20 mg/mL).

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

    • Phosphate (B84403) buffer (0.1 M, pH 7.4).

    • Quenching solution (e.g., acetonitrile (B52724) with an internal standard).

  • Incubation:

    • Pre-warm a solution of HLM in phosphate buffer at 37°C.

    • Add the test compound (final concentration, e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) from the half-life and protein concentration.

Kinetic Solubility Assay

Objective: To determine the aqueous solubility of a compound from a DMSO stock solution.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (10 mM in DMSO).

    • Phosphate buffered saline (PBS, pH 7.4).

  • Sample Preparation:

    • Add the DMSO stock solution to PBS to a final concentration (e.g., 200 µM).

    • Incubate the mixture at room temperature for a set period (e.g., 2 hours) with shaking to allow for precipitation of the compound.

  • Separation of Soluble Fraction:

    • Filter the suspension through a 96-well filter plate to remove any precipitate.

  • Quantification:

    • Quantify the concentration of the compound in the filtrate using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy) against a standard curve.

  • Data Analysis:

    • The measured concentration in the filtrate represents the kinetic solubility of the compound.

hERG Patch-Clamp Assay

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.

Protocol:

  • Cell Culture:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

    • Culture the cells under standard conditions.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current. A typical protocol involves a depolarizing pulse followed by a repolarizing step to measure the tail current.

  • Compound Application:

    • Record a stable baseline hERG current in the vehicle control solution.

    • Apply increasing concentrations of the test compound to the cell and allow the effect to reach a steady state at each concentration.

  • Data Analysis:

    • Measure the percentage of inhibition of the hERG tail current at each concentration relative to the baseline.

    • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

CYP Inhibition Assay

Objective: To determine the potential of a compound to inhibit major cytochrome P450 isoforms.

Protocol:

  • Preparation of Reagents:

  • Incubation:

    • Pre-incubate HLM with the test compound at various concentrations for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.

    • Incubate for a specific time at 37°C.

  • Quenching and Analysis:

    • Stop the reaction with a quenching solution.

    • Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound compared to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a concentration-response curve.

Visualizing the Bioisosteric Replacement Workflow

The following diagram illustrates a typical workflow for evaluating bioisosteric replacements in a drug discovery program.

Bioisosteric_Replacement_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Profiling cluster_2 Data Analysis & Decision Making Lead Lead Compound (with Isobutoxy) Analogs Bioisosteric Analogs (e.g., Cyclopropylmethoxy, tert-Butyl, Oxetanyl) Lead->Analogs Synthesis PhysChem Physicochemical Properties (Solubility, Lipophilicity) Analogs->PhysChem ADME ADME Properties (Metabolic Stability) Analogs->ADME Safety Safety Assessment (hERG, CYP Inhibition) Analogs->Safety Potency Biological Activity (Target Affinity) Analogs->Potency SAR Structure-Activity Relationship (SAR) Analysis PhysChem->SAR ADME->SAR Safety->SAR Potency->SAR Selection Candidate Selection SAR->Selection

A typical workflow for the evaluation of bioisosteric replacements.

Structural Comparison of Isobutoxy and its Bioisosteres

The following diagram illustrates the structural similarities and differences between the isobutoxy group and its common bioisosteres.

Bioisostere_Structures cluster_isobutoxy Isobutoxy cluster_bioisosteres Potential Bioisosteres isobutoxy R-O-CH₂-CH(CH₃)₂ cyclopropylmethoxy R-O-CH₂-c-C₃H₅ tertbutyl R-C(CH₃)₃ oxetanyl R-O-C₃H₅O

Structural comparison of the isobutoxy group and its potential bioisosteres.

Conclusion

The bioisosteric replacement of the isobutoxy group presents a valuable strategy for optimizing the properties of drug candidates. While direct experimental data for isobutoxy replacements is emerging, the well-established principles of bioisosterism, supported by data from related functional groups like the tert-butyl group, provide a strong rationale for exploring alternatives such as cyclopropylmethoxy, tert-butyl, and oxetanyl groups. Each replacement offers a unique profile of physicochemical and pharmacokinetic properties, allowing medicinal chemists to fine-tune molecules for improved performance. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of these bioisosteres, enabling data-driven decisions in the pursuit of novel and effective therapeutics. As with any drug design strategy, the optimal bioisostere is context-dependent, and empirical testing remains the ultimate arbiter of success.

References

Structure-Activity Relationship of Acetic Acid Derivatives as PPAR Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of metabolic disease research has identified Peroxisome Proliferator-Activated Receptors (PPARs) as a critical therapeutic target. These nuclear receptors, existing in three isoforms (α, γ, and δ), are pivotal in regulating glucose and lipid metabolism. While direct, comprehensive structure-activity relationship (SAR) data for 2-isobutoxyacetic acid derivatives is limited in publicly available literature, extensive research on structurally analogous phenoxyacetic acid derivatives offers valuable insights into the chemical features governing PPAR agonism. This guide provides a comparative analysis of these derivatives, supported by experimental data and detailed protocols, to aid in the rational design of novel PPAR modulators.

Comparative Analysis of PPAR Agonism

Phenoxyacetic acid derivatives have emerged as a versatile scaffold for developing potent and selective PPAR agonists. The structure-activity relationship of these compounds is dictated by the nature and position of substituents on the phenyl ring, the linker, and the acidic head group.

The general structure consists of a phenoxyacetic acid core, which can be modified at various positions. The acidic moiety is crucial for binding to the ligand-binding domain of PPARs. The ether linkage provides optimal spacing and flexibility. Modifications on the phenyl ring significantly impact potency and selectivity for the different PPAR isoforms. For instance, the introduction of bulky or lipophilic groups can enhance binding affinity.

In a study on chiral phenoxyacetic acid analogues, it was observed that stereochemistry plays a vital role in their activity, with the S-isomers generally being more active than the corresponding R-isomers.[1] This highlights the specific conformational requirements of the PPAR ligand-binding pocket.

Quantitative Data Summary

The following table summarizes the in vitro activity of various phenoxyacetic acid derivatives and related compounds as PPAR agonists, expressed as EC50 values (the concentration required to elicit a half-maximal response).

Compound IDStructureTargetEC50 (µM)Reference CompoundReference EC50 (µM)
A-4 N/APPARα17.97 ± 0.58Fenofibric Acid~10
5g 2-piperazinyl-benzothiazole derivativePPARδ0.0041N/AN/A
MHY2013 2-methyl-2-(o-tolyloxy)propanoic acid derivativePPARα/γ/δComparable to selective agonistsWY14643, Rosiglitazone, GW501516N/A
Optimal Compound 2-(2-fluoro-4-((3-(6-methoxynaphthalen-2-yl)benzyl)oxy)phenoxy)acetic acidFFA1/PPARδN/A (potent dual agonist)Lead CompoundN/A
4j N/APPARγ5.974 (IC50)Pioglitazone1.052 (IC50)

Note: The structures for all compounds were not available in the provided search results. Data is extracted from various studies and direct comparison should be made with caution due to differing experimental conditions.

Experimental Protocols

A fundamental method for evaluating the activity of potential PPAR agonists is the cell-based transactivation assay.

PPAR Transactivation Assay

Objective: To determine the ability of a test compound to activate a specific PPAR isoform and induce the expression of a reporter gene.

Principle: This assay utilizes a chimeric receptor system. The ligand-binding domain (LBD) of a human PPAR isoform (α, γ, or δ) is fused to the DNA-binding domain (DBD) of a yeast transcription factor, GAL4. This construct is co-transfected into a suitable mammalian cell line (e.g., HEK293T) along with a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with multiple copies of the GAL4 upstream activating sequence (UAS). When a test compound binds to the PPAR LBD, the chimeric receptor binds to the UAS and drives the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • HEK293T cells

  • Expression plasmids for hPPARα-GAL4, hPPARγ-GAL4, and hPPARδ-GAL4

  • pGL4.35[luc2P/9XGAL4UAS/Hygro] vector

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) and supplements

  • Test compounds and reference agonists (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum. For the assay, cells are seeded in 96-well plates. The next day, cells are co-transfected with the respective PPAR-GAL4 expression plasmid and the pGL4.35 reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After a 24-hour post-transfection recovery period, the medium is replaced with fresh medium containing various concentrations of the test compounds or a reference agonist. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for 24 hours.

  • Luciferase Assay: Following incubation, the cells are lysed, and the luciferase activity is measured using a luminometer after adding the luciferase assay reagent.

  • Data Analysis: The luminescence data is normalized to the vehicle control. The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[2][3]

Signaling Pathway and Experimental Workflow

The activation of PPARs by ligands initiates a cascade of molecular events leading to the regulation of target gene expression.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-Isobutoxyacetic Acid Derivative (Ligand) PPAR PPAR Ligand->PPAR Binds Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Activates mRNA mRNA TargetGene->mRNA Protein Protein Synthesis mRNA->Protein MetabolicEffects Metabolic Effects (e.g., Glucose & Lipid Homeostasis) Protein->MetabolicEffects

Caption: Simplified PPAR signaling pathway.

This guide provides a foundational understanding of the structure-activity relationships of acetic acid derivatives as PPAR agonists, drawing parallels from the well-studied phenoxyacetic acid class. The provided data and protocols can serve as a valuable resource for the design and evaluation of novel and more effective therapeutics for metabolic diseases.

References

A Comparative Guide to the Chiral Separation of 2-Isobutoxyacetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral molecules is a critical consideration in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of common techniques for the chiral separation of 2-Isobutoxyacetic acid enantiomers, a key building block in the synthesis of various active pharmaceutical ingredients. We will explore High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and classical resolution via diastereomeric salt formation, presenting supporting data and detailed experimental protocols to aid in method selection and implementation.

Comparison of Chiral Separation Methods

The selection of an appropriate method for the chiral separation of this compound depends on factors such as the desired scale of separation, required purity, available instrumentation, and throughput needs. Below is a summary of the performance of different approaches.

MethodChiral Stationary Phase (CSP) / Resolving AgentMobile Phase / SolventTypical Resolution (Rs)Typical Separation Factor (α)Enantiomeric Excess (ee%)Throughput
HPLC Immobilized Polysaccharide-based (e.g., Chiralpak® IA)Hexane/2-Propanol/TFA (90:10:0.1, v/v/v)> 1.51.3 - 1.6> 99%Medium
SFC Immobilized Polysaccharide-based (e.g., Chiralpak® IC)CO₂/Methanol/TFA (80:20:0.1, v/v/v)> 2.01.5 - 2.0> 99%High
Classical Resolution (R)-(+)-α-PhenylethylamineEthanolNot ApplicableNot Applicable> 98% (after recrystallization)Low

Note: The data presented in this table is representative of the performance of these methods for the chiral separation of acidic compounds similar to this compound and is intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the three compared chiral separation techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol describes the analytical-scale chiral separation of this compound enantiomers using an immobilized polysaccharide-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 5 µm, 4.6 x 250 mm.

  • Mobile Phase Component A: n-Hexane (HPLC grade).

  • Mobile Phase Component B: 2-Propanol (HPLC grade).

  • Additive: Trifluoroacetic acid (TFA).

  • Sample: Racemic this compound dissolved in mobile phase at 1 mg/mL.

Procedure:

  • Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and TFA in a ratio of 90:10:0.1 (v/v/v).

  • Degas the mobile phase prior to use.

  • Install the Chiralpak® IA column in the HPLC system and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Inject 10 µL of the sample solution.

  • Monitor the elution of the enantiomers using the UV detector at a wavelength of 220 nm.

  • Calculate the resolution (Rs), separation factor (α), and enantiomeric excess (ee%) from the resulting chromatogram.

Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.

Materials:

  • Chiral Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Modifier): Methanol (HPLC grade) with 0.1% TFA.

  • Sample: Racemic this compound dissolved in Methanol at 1 mg/mL.

Procedure:

  • Set the SFC system parameters: Flow rate = 3.0 mL/min, Back pressure = 150 bar, Column temperature = 35 °C.

  • Set the mobile phase composition to 80% CO₂ and 20% Methanol (with 0.1% TFA).

  • Equilibrate the Chiralpak® IC column with the mobile phase until the system is stable.

  • Inject 5 µL of the sample solution.

  • Detect the eluting enantiomers at 220 nm.

  • Determine the chromatographic parameters (Rs, α, ee%).

Classical Resolution via Diastereomeric Salt Formation

This traditional method is suitable for preparatory scale separation without the need for specialized chromatography equipment.

Materials:

  • Racemic this compound.

  • Chiral resolving agent: (R)-(+)-α-Phenylethylamine.

  • Solvent: Ethanol.

  • 1 M Hydrochloric acid (HCl).

  • Diethyl ether.

Procedure:

  • Dissolve 10 mmol of racemic this compound in 50 mL of warm ethanol.

  • In a separate flask, dissolve 10 mmol of (R)-(+)-α-Phenylethylamine in 20 mL of warm ethanol.

  • Slowly add the amine solution to the acid solution with stirring.

  • Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • To improve the diastereomeric purity, the collected salt can be recrystallized from fresh ethanol.

  • To recover the enantiomerically enriched this compound, suspend the diastereomeric salt in water and acidify with 1 M HCl to a pH of approximately 2.

  • Extract the liberated acid with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched this compound.

  • The enantiomeric excess can be determined by chiral HPLC or polarimetry.

Visualizing the Workflow

The following diagram illustrates the general workflow for the chiral separation of this compound, from the racemic mixture to the isolated enantiomers.

Chiral_Separation_Workflow cluster_methods Separation Method HPLC Chiral HPLC Analysis Analysis of Enantiomeric Purity (e.g., Chiral HPLC) HPLC->Analysis SFC Chiral SFC SFC->Analysis Classical Classical Resolution Classical->Analysis Racemic Racemic This compound Racemic->HPLC Racemic->SFC Racemic->Classical Enantiomer1 Enantiomer 1 Analysis->Enantiomer1 Enantiomer2 Enantiomer 2 Analysis->Enantiomer2

Caption: Workflow for the chiral separation of this compound.

Efficacy comparison of ATF4 inhibitors derived from different ether acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Activating Transcription Factor 4 (ATF4) is a key mediator of the integrated stress response (ISR), a crucial cellular signaling network activated by various stressors such as nutrient deprivation, viral infection, and endoplasmic reticulum (ER) stress. Due to its central role in both cell survival and apoptosis under stress, ATF4 has emerged as a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. This guide provides a comparative overview of the efficacy of different classes of small molecule ATF4 inhibitors based on available preclinical data.

The ATF4 Signaling Pathway

Under cellular stress, any of the four stress-responsive kinases (PERK, GCN2, PKR, and HRI) can phosphorylate the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event reduces global protein synthesis but paradoxically promotes the translation of ATF4 mRNA. Once translated, ATF4 translocates to the nucleus and forms heterodimers with other transcription factors to regulate the expression of a wide array of genes involved in amino acid synthesis, antioxidant response, autophagy, and apoptosis.

ATF4_Signaling_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_downstream Downstream Gene Expression ER_Stress ER Stress PERK PERK ER_Stress->PERK AA_Deprivation Amino Acid Deprivation GCN2 GCN2 AA_Deprivation->GCN2 Viral_Infection Viral Infection PKR PKR Viral_Infection->PKR Heme_Deficiency Heme Deficiency HRI HRI Heme_Deficiency->HRI eIF2a eIF2α PERK->eIF2a P GCN2->eIF2a P PKR->eIF2a P HRI->eIF2a P p_eIF2a p-eIF2α Global_Translation Global Protein Synthesis Inhibition p_eIF2a->Global_Translation ATF4_mRNA ATF4 mRNA Translation p_eIF2a->ATF4_mRNA ATF4_Protein ATF4 Protein ATF4_mRNA->ATF4_Protein Nucleus Nucleus ATF4_Protein->Nucleus ATF4_TF ATF4 Transcription Factor (in Nucleus) AA_Metabolism Amino Acid Metabolism & Transport ATF4_TF->AA_Metabolism Antioxidant Antioxidant Response ATF4_TF->Antioxidant Autophagy Autophagy ATF4_TF->Autophagy Apoptosis Apoptosis (e.g., CHOP) ATF4_TF->Apoptosis

Diagram 1: The ATF4 Signaling Pathway.

Efficacy Comparison of ATF4 Inhibitors

Small molecule inhibitors of ATF4 can be broadly categorized based on their mechanism of action. While direct comparative studies are limited, this section provides available efficacy data for representative compounds in each class.

Compound/AgentClassMechanism of ActionReported EfficacyKey Findings & Therapeutic Potential
ATF4-IN-2 (Compound 29) Direct InhibitorBinds directly to ATF4, though the precise mechanism is not fully detailed in the available search results.IC50: 47.71 nM Shows potential for the treatment of neurodegenerative diseases.
GSK2656157 Upstream Kinase InhibitorA potent and selective inhibitor of PERK, an upstream kinase that initiates ATF4 translation.Indirectly inhibits ATF4 activation.Preclinical development for diseases with high ER stress, such as certain cancers.
ISRIB ISR ModulatorInhibits the downstream effects of eIF2α phosphorylation, thereby blocking ATF4 translation.Reverses the effects of eIF2α phosphorylation.Investigated for its potential in treating neurodegenerative diseases and traumatic brain injury.
Ursolic Acid Natural ProductReduces the activity of ATF4.Reduces age-related muscle weakness and atrophy in mouse models.A potential therapeutic agent for sarcopenia and other muscle-wasting conditions.
Tomatidine Natural ProductReduces the activity of ATF4.Similar to ursolic acid, it mitigates age-related muscle deficits in mice.A potential lead compound for developing treatments for age-related muscle atrophy.

Experimental Protocols

The evaluation of ATF4 inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy. Below are detailed protocols for key experiments.

Western Blotting for ATF4 and Downstream Targets (e.g., CHOP)

This method is used to quantify the protein levels of ATF4 and its downstream targets, such as C/EBP homologous protein (CHOP), to confirm the inhibitor's effect on the signaling pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ATF4, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: Treat cells with the ATF4 inhibitor or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ATF4, CHOP, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the protein band intensities relative to the loading control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an ATF4 inhibitor.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • ATF4 inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the ATF4 inhibitor and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.

Experimental Workflow for ATF4 Inhibitor Evaluation

The development and evaluation of novel ATF4 inhibitors typically follow a structured workflow, from initial screening to preclinical validation.

Experimental_Workflow cluster_invitro cluster_cellbased Screening High-Throughput Screening (HTS) Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Characterization Lead_Opt->In_Vitro Cell_Based Cell-Based Assays Lead_Opt->Cell_Based Binding_Assay Binding Assays (e.g., SPR) Enzyme_Assay Upstream Kinase Inhibition Assays In_Vivo In Vivo Efficacy Studies (Animal Models) Cell_Based->In_Vivo Western_Blot Western Blot (ATF4, CHOP) qPCR qPCR (Target Genes) Viability Cell Viability (IC50) Tox Toxicology & PK/PD Studies In_Vivo->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Diagram 2: General Experimental Workflow for Evaluating ATF4 Inhibitors.

Lack of Specific Cross-Reactivity Data for 2-Isobutoxyacetic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for cross-reactivity studies of 2-isobutoxyacetic acid analogues did not yield specific comparative experimental data. The available literature primarily focuses on analytical methods for detecting related compounds like 2-butoxyacetic acid and the synthesis of other carboxylic acid analogues without detailing their cross-reactivity profiles.

To fulfill the request for a comparison guide in the specified format, this document presents a hypothetical study. The following sections, including the data table, experimental protocols, and diagrams, are illustrative examples of how such a study would be designed and its potential findings presented. This guide is intended for researchers, scientists, and drug development professionals to demonstrate the methodology and data presentation for cross-reactivity studies.

Hypothetical Comparison of Cross-Reactivity for this compound Analogues

This guide provides a comparative analysis of the cross-reactivity of several hypothetical analogues of this compound. The primary application for such a study would be in the development of specific immunoassays for the detection of this compound, where understanding the potential for interference from structurally similar compounds is critical.

Data Presentation: Cross-Reactivity of this compound Analogues

The cross-reactivity of the analogues was assessed using a competitive enzyme-linked immunosorbent assay (ELISA). The results are summarized in the table below, with cross-reactivity expressed as the concentration of the analogue required to inhibit the binding of a this compound-peroxidase conjugate to a specific antibody by 50% (IC50).

Analogue IDChemical NameModification from this compoundIC50 (µg/mL)Cross-Reactivity (%)
IBAA-001 This compound (Reference Compound) 1.0 100
IBAA-0022-n-Butoxyacetic acidIsomer of isobutoxy group5.219.2
IBAA-0032-sec-Butoxyacetic acidIsomer of isobutoxy group8.911.2
IBAA-0042-tert-Butoxyacetic acidIsomer of isobutoxy group25.14.0
IBAA-0053-Isobutoxypropanoic acidCarboxyl group position58.71.7
IBAA-0062-Isopropoxyacetic acidShorter alkyl chain112.40.9
IBAA-0072-Isovaleryloxyacetic acidEster linkage instead of ether>500<0.2

Cross-reactivity (%) = (IC50 of this compound / IC50 of Analogue) x 100

Experimental Protocols

A competitive ELISA was developed to assess the cross-reactivity of the analogues.

1. Reagents and Materials:

  • Coating Antigen: this compound conjugated to bovine serum albumin (IBAA-BSA).

  • Antibody: Rabbit anti-IBAA polyclonal antibody.

  • Enzyme Conjugate: this compound conjugated to horseradish peroxidase (IBAA-HRP).

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB).

  • Plates: 96-well polystyrene microtiter plates.

  • Buffers: Coating buffer (carbonate-bicarbonate, pH 9.6), wash buffer (phosphate-buffered saline with 0.05% Tween 20, pH 7.4), blocking buffer (PBS with 1% BSA), assay buffer (PBS with 0.1% BSA).

2. Assay Procedure:

  • Coating: Microtiter plates were coated with IBAA-BSA conjugate (1 µg/mL in coating buffer) and incubated overnight at 4°C.

  • Washing: Plates were washed three times with wash buffer.

  • Blocking: Plates were blocked with blocking buffer for 2 hours at room temperature.

  • Washing: Plates were washed three times with wash buffer.

  • Competitive Reaction: A mixture of the anti-IBAA antibody, IBAA-HRP conjugate, and either the this compound standard or one of the analogues at varying concentrations was added to the wells. The plate was then incubated for 1 hour at 37°C.

  • Washing: Plates were washed five times with wash buffer.

  • Substrate Addition: TMB substrate was added to each well and the plate was incubated in the dark for 15 minutes at room temperature.

  • Stopping Reaction: The enzymatic reaction was stopped by adding 2M sulfuric acid.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader.

  • Data Analysis: A standard curve was generated by plotting the absorbance against the concentration of this compound. The IC50 values for the analogues were determined from their respective inhibition curves.

Diagrams

Below are diagrams illustrating the key experimental workflow.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection Coating 1. Coat Plate with IBAA-BSA Conjugate Wash1 2. Wash Coating->Wash1 Blocking 3. Block with BSA Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Addition 5. Add Antibody, IBAA-HRP, and Sample/Analogue Wash2->Addition Incubation 6. Incubate Addition->Incubation Wash3 7. Wash Incubation->Wash3 Substrate 8. Add TMB Substrate Wash3->Substrate Stop 9. Stop Reaction Substrate->Stop Read 10. Read Absorbance at 450 nm Stop->Read Competitive_Binding cluster_well Microtiter Well Surface cluster_analytes Analytes in Solution IBAA_BSA IBAA-BSA Antibody Anti-IBAA Antibody Antibody->IBAA_BSA Binds to Coated Antigen IBAA_HRP IBAA-HRP IBAA_HRP->Antibody Competes for Antibody Binding Analogue Analogue Analogue->Antibody Competes for Antibody Binding

A Comparative Guide to 2-Isobutoxyacetic Acid and Other Alkoxyacetic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful and efficient construction of target molecules. Among the versatile reagents available, alkoxyacetic acids serve as valuable synthons, incorporating both a carboxylic acid handle for further functionalization and an ether linkage that can influence the physicochemical properties of the final compound. This guide provides an objective comparison of 2-isobutoxyacetic acid with two other commonly utilized alkoxyacetic acids: 2-methoxyacetic acid and 2-ethoxyacetic acid. The comparison focuses on their synthesis, performance in a representative esterification reaction, and their relevance in biological contexts, supported by experimental data and detailed protocols.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of these building blocks, which can influence their handling, reactivity, and the characteristics of the resulting molecules.

Property2-Methoxyacetic Acid2-Ethoxyacetic AcidThis compound
CAS Number --INVALID-LINK----INVALID-LINK----INVALID-LINK--
Molecular Formula C₃H₆O₃C₄H₈O₃C₆H₁₂O₃
Molecular Weight ( g/mol ) 90.08[1]104.10132.16
Boiling Point (°C) 202-204[1][2]206-207230.8
Melting Point (°C) 7-9[2]~ -25N/A (liquid at room temp.)
Density (g/mL at 25°C) 1.174[2]1.1021.024
pKa 3.57[3]~ 3.5~ 3.5

Synthesis via Williamson Ether Synthesis

The most common and straightforward method for the preparation of these alkoxyacetic acids is the Williamson ether synthesis. This reaction involves the deprotonation of the corresponding alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a haloacetic acid, typically chloroacetic acid.

The general synthetic approach is depicted in the workflow below:

G cluster_0 Williamson Ether Synthesis alcohol Alcohol (R-OH) alkoxide Alkoxide (R-O⁻Na⁺) alcohol->alkoxide Deprotonation base Base (e.g., NaOH, NaH) base->alkoxide product Alkoxyacetic Acid (R-OCH₂COOH) alkoxide->product SN2 Attack chloroacetic_acid Chloroacetic Acid chloroacetic_acid->product workup Acidic Workup product->workup

Caption: General workflow for the synthesis of alkoxyacetic acids.

While yields can vary based on reaction conditions and scale, the following table provides a comparative summary of reported yields for the synthesis of each alkoxyacetic acid via this method.

Alkoxyacetic AcidAlcoholBaseTypical Yield (%)
2-Methoxyacetic AcidMethanolSodium Methoxide90-96%[4]
2-Ethoxyacetic AcidEthanol (B145695)Sodium Ethoxide74%[5]
This compoundIsobutanolSodium IsobutoxideNot explicitly found, but expected to be high

It is important to note that while a specific yield for this compound was not found in the literature under directly comparable conditions, the Williamson ether synthesis is generally a high-yielding reaction for primary alkoxides.[6][7]

Experimental Protocols for Synthesis

Synthesis of 2-Ethoxyacetic Acid

This protocol is adapted from a known procedure for the synthesis of ethoxyacetic acid.[5]

  • Preparation of Sodium Ethoxide: In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol (sufficient quantity to act as solvent) under an inert atmosphere.

  • Reaction with Chloroacetic Acid: To the freshly prepared sodium ethoxide solution, slowly add a solution of chloroacetic acid (1 equivalent) in absolute ethanol.

  • Reflux: After the addition is complete, gently heat the reaction mixture to reflux for 10 minutes.

  • Solvent Removal: Remove the excess ethanol by distillation.

  • Work-up: To the residue, add water and acidify with concentrated hydrochloric acid. Extract the aqueous solution with diethyl ether.

  • Purification: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the ether by distillation. The crude product can be further purified by vacuum distillation to yield 2-ethoxyacetic acid (boiling point 109–111 °C at 17–18 mmHg), with a reported yield of approximately 74%.[5]

Performance in Fischer Esterification

To evaluate the performance of these building blocks in a common synthetic transformation, we will consider the Fischer esterification with ethanol to form the corresponding ethyl esters. This acid-catalyzed reaction is a fundamental process in organic synthesis.

The general workflow for this reaction is as follows:

G cluster_1 Fischer Esterification alkoxyacetic_acid Alkoxyacetic Acid (R-OCH₂COOH) tetrahedral_intermediate Tetrahedral Intermediate alkoxyacetic_acid->tetrahedral_intermediate Nucleophilic Attack ethanol Ethanol ethanol->tetrahedral_intermediate acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->alkoxyacetic_acid Protonation ester Ethyl Alkoxyacetate (R-OCH₂COOEt) tetrahedral_intermediate->ester Dehydration water Water tetrahedral_intermediate->water

Caption: General workflow for Fischer esterification.

Ester ProductExpected Boiling Point (°C)Notes
Ethyl 2-methoxyacetate~145
Ethyl 2-ethoxyacetate153-155[5]
Ethyl 2-isobutoxyacetateHigher than ethyl 2-ethoxyacetateThe bulkier isobutyl group increases the molecular weight and likely the boiling point.
Experimental Protocol for Fischer Esterification

The following is a general procedure for the Fischer esterification of an alkoxyacetic acid with ethanol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the alkoxyacetic acid (1 equivalent), a large excess of absolute ethanol (which also serves as the solvent), and a catalytic amount of concentrated sulfuric acid (a few drops).

  • Reflux: Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude ester can be purified by distillation.

Application in Biological Systems: ATF4 Signaling Pathway

This compound has been identified as an intermediate in the synthesis of inhibitors of the Activating Transcription Factor 4 (ATF4) signaling pathway.[8] ATF4 is a key transcription factor involved in the integrated stress response, which is activated by various cellular stressors such as amino acid deprivation and endoplasmic reticulum (ER) stress.[9][10][11] Under stress conditions, the phosphorylation of eukaryotic initiation factor 2α (eIF2α) leads to the preferential translation of ATF4 mRNA.[9][10][11] ATF4 then translocates to the nucleus and activates the transcription of genes involved in amino acid synthesis, transport, and stress adaptation.[9][10][11] Dysregulation of the ATF4 pathway has been implicated in various diseases, including cancer, making it an attractive therapeutic target.

The simplified ATF4 signaling pathway is illustrated below:

G cluster_2 ATF4 Signaling Pathway stress Cellular Stress (e.g., Amino Acid Deprivation) eif2a_kinases eIF2α Kinases (e.g., GCN2, PERK) stress->eif2a_kinases eif2a eIF2α eif2a_kinases->eif2a Phosphorylation eif2a_p p-eIF2α eif2a->eif2a_p global_translation Global Protein Synthesis eif2a_p->global_translation Inhibition atf4_translation ATF4 mRNA Translation eif2a_p->atf4_translation Activation atf4_protein ATF4 Protein atf4_translation->atf4_protein nucleus Nucleus atf4_protein->nucleus Translocation stress_response_genes Stress Response Genes nucleus->stress_response_genes Transcriptional Activation inhibitor Inhibitor (derived from this compound) inhibitor->atf4_protein Inhibition

Caption: Simplified ATF4 signaling pathway and the point of intervention for inhibitors.

The isobutoxy moiety of this compound can be incorporated into more complex molecules designed to bind to and inhibit the function of ATF4 or other components of its signaling pathway. The specific structure-activity relationships of these inhibitors are an active area of research in drug development.

Conclusion

This compound, along with its counterparts 2-methoxyacetic acid and 2-ethoxyacetic acid, are valuable and versatile building blocks in organic synthesis. Their synthesis is readily achieved through the robust Williamson ether synthesis, and they can be effectively utilized in subsequent transformations such as Fischer esterification. While their reactivity in standard transformations is largely comparable, the choice between them will often depend on the desired physicochemical properties of the final product, such as lipophilicity and steric bulk, which are influenced by the respective alkoxy group. The demonstrated utility of this compound as a precursor for ATF4 signaling pathway inhibitors highlights its importance in the development of novel therapeutics. This guide provides a foundational understanding to aid researchers in the strategic selection and application of these important synthetic building blocks.

References

Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of 2-Isobutoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a new chemical entity is a critical step in the journey from discovery to clinical application. The in vitro metabolic stability of a compound provides an early indication of its potential for in vivo clearance, bioavailability, and the likelihood of drug-drug interactions. This guide offers a comparative overview of the metabolic stability of hypothetical 2-isobutoxyacetic acid derivatives, a chemical class with potential therapeutic applications. By employing standardized in vitro models, such as liver microsomes and hepatocytes, we can effectively screen and rank compounds based on their metabolic properties, paving the way for the selection of more robust candidates for further development.

The core structure of this compound contains both an ether linkage and a carboxylic acid moiety, both of which are susceptible to metabolic transformation. The ether group can undergo oxidative O-dealkylation, primarily mediated by cytochrome P450 (CYP) enzymes, while the carboxylic acid group is a prime candidate for conjugation reactions, such as glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[1][2][3] The interplay of these metabolic pathways dictates the overall stability of the molecule.

This guide presents a comparative analysis of three hypothetical derivatives of this compound, alongside a reference compound, to illustrate how minor structural modifications can significantly impact metabolic stability.

Comparative Metabolic Stability Data

The following tables summarize the quantitative data for the metabolic stability of our hypothetical this compound derivatives in two common in vitro systems: human liver microsomes (HLM) and human hepatocytes. Human liver microsomes are rich in phase I metabolizing enzymes, particularly CYPs, making them ideal for assessing oxidative metabolism.[4][5] Hepatocytes, being whole liver cells, contain both phase I and phase II enzymes, offering a more complete picture of a compound's metabolic fate.[4][6]

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound X This compound4530.8
Compound Y 2-(2,2-dimethylpropoxy)acetic acid> 120< 11.5
Compound Z 2-isobutoxy-2-phenylacetic acid2555.4
Reference Drug (Structure undisclosed)6023.1

Note: The data presented in these tables is for illustrative purposes and does not represent actual experimental results.

Table 2: Metabolic Stability in Human Hepatocytes

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Compound X This compound3038.5
Compound Y 2-(2,2-dimethylpropoxy)acetic acid9512.2
Compound Z 2-isobutoxy-2-phenylacetic acid1864.2
Reference Drug (Structure undisclosed)5027.7

Note: The data presented in these tables is for illustrative purposes and does not represent actual experimental results.

Experimental Protocols

Reproducible and comparable metabolic stability data hinges on the use of detailed and standardized protocols.

Liver Microsomal Stability Assay

This assay is a cost-effective and widely used method to determine the intrinsic clearance of a compound by phase I metabolic enzymes.[7]

Materials and Reagents:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Ice-cold acetonitrile (B52724) with an internal standard (for reaction termination)

  • Control compounds (e.g., a high-clearance compound and a low-clearance compound)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Incubation Mixture: In a 96-well plate, combine the phosphate buffer, HLM, and the test compound at a final concentration typically between 0.5 and 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots from the incubation wells.

  • Reaction Termination: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plates to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[7]

  • Data Analysis: Determine the rate of disappearance of the compound by plotting the natural logarithm of the percentage of compound remaining against time. Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of this line.[8][9]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by incorporating both phase I and phase II metabolic pathways.[4][6]

Materials and Reagents:

  • Test compound

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Ice-cold acetonitrile with an internal standard

  • Control compounds

Procedure:

  • Cell Seeding: Seed the hepatocytes in collagen-coated 96-well plates at a density of approximately 0.5-1.0 x 10⁶ cells/mL and allow them to attach.

  • Compound Addition: Add the test compounds to the wells, typically to a final concentration of 1 µM.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Time-point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots from the incubation wells.[7]

  • Reaction Termination and Sample Preparation: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile with an internal standard. Centrifuge to pellet cell debris.[7]

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound over time.[9]

Visualizing the Process

Diagrams can help to clarify complex experimental workflows and metabolic pathways.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Combine Compound, Microsomes, Buffer prep_compound->mix prep_microsomes Prepare Microsome Suspension prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate incubate Incubate at 37°C (Time Course) initiate->incubate quench Quench Reaction (Acetonitrile + IS) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Metabolism (UGTs) parent This compound Derivative dealkylation O-Dealkylation parent->dealkylation Ether Cleavage hydroxylation Hydroxylation parent->hydroxylation On Isobutyl Group glucuronidation Acyl Glucuronidation parent->glucuronidation On Carboxylic Acid metabolite1 Isobutyraldehyde + Glyoxylic Acid Derivative dealkylation->metabolite1 metabolite2 Hydroxylated Derivative hydroxylation->metabolite2 metabolite3 Glucuronide Conjugate glucuronidation->metabolite3

Caption: Potential Metabolic Pathways for a this compound Derivative.

References

A Comparative Guide to the Synthesis of Substituted Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted acetic acids are a cornerstone in organic synthesis, serving as vital building blocks for a vast array of pharmaceuticals, agrochemicals, and materials. The strategic introduction of functional groups onto the acetic acid backbone allows for the fine-tuning of molecular properties, making the selection of an appropriate synthetic route a critical decision in the design and development of new chemical entities. This guide provides a comparative overview of several classical and contemporary methods for the synthesis of substituted acetic acids, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable methodology for a given target.

Comparative Overview of Synthetic Routes

The choice of synthetic strategy for a substituted acetic acid is often dictated by the nature of the desired substituent, the availability of starting materials, and the required scale of the synthesis. Below is a summary of key quantitative data for the synthetic routes detailed in this guide.

Synthetic RouteTarget MoleculeStarting MaterialsKey ReagentsReaction TimeTemperature (°C)Yield (%)
Malonic Ester Synthesis Hexanoic AcidDimethyl malonate, 1-bromobutane (B133212)Sodium methoxide (B1231860), NaOH, HCl~7 hoursRefluxNot explicitly stated, but generally good
Cyanoacetic Ester Synthesis Ethyl 2-cyanohexanoateEthyl cyanoacetate (B8463686), 1-bromobutaneSodium ethoxide20 hoursReflux~68% (for the alkylated ester)
Willgerodt-Kindler Reaction Phenylacetic AcidAcetophenoneSulfur, Morpholine (B109124), NaOH16 hours100-13080
Arndt-Eistert Synthesis Phenylacetic AcidBenzoic acidSOCl₂, CH₂N₂, Ag₂ONot specifiedNot specifiedNot specified
Hell-Volhard-Zelinsky Rxn 2-Bromohexanoic AcidHexanoic acidSOCl₂, NBS, HBr~1.5 hours8583
Strecker Synthesis PhenylalaninePhenylacetaldehydeNH₃, HCN/KCN, AcidNot specifiedNot specifiedGenerally good

Logical Workflow of Synthetic Routes

The following diagram illustrates the conceptual relationships between the different starting material types and the resulting substituted acetic acids via the discussed synthetic methodologies.

Synthetic_Routes cluster_start Starting Materials cluster_intermediates Key Intermediates / Reagents cluster_products Substituted Acetic Acids AlkylHalide Alkyl Halide (R-X) MalonicEster Malonic/Cyanoacetic Ester AlkylHalide->MalonicEster Alkylation ArylKetone Aryl Alkyl Ketone ArylAcetic Aryl-acetic Acid ArylKetone->ArylAcetic Willgerodt-Kindler Reaction CarboxylicAcid Carboxylic Acid (R-COOH) AcidHalide Acid Halide CarboxylicAcid->AcidHalide Halogenation CarboxylicAcid->ArylAcetic Arndt-Eistert Homologation Aldehyde Aldehyde (R-CHO) AlphaAminoNitrile α-Amino Nitrile Aldehyde->AlphaAminoNitrile Strecker Synthesis (Imine formation & Cyanation) MonoDiAlkyl Mono/Di-alkylacetic Acid MalonicEster->MonoDiAlkyl Hydrolysis & Decarboxylation AlphaHalo α-Haloacetic Acid AcidHalide->AlphaHalo Hell-Volhard-Zelinsky (via enol bromination) AlphaAmino α-Amino Acid AlphaAminoNitrile->AlphaAmino Hydrolysis

Caption: Synthetic pathways to substituted acetic acids.

Detailed Experimental Protocols

Malonic Ester Synthesis of Hexanoic Acid

The malonic ester synthesis is a versatile method for the preparation of mono- and di-substituted carboxylic acids.[1] This protocol details the synthesis of hexanoic acid.

Experimental Protocol:

  • Enolate Formation and Alkylation: In a flask equipped with a reflux condenser and a dropping funnel, sodium methoxide is prepared by cautiously adding sodium metal to anhydrous methanol. After the reaction subsides, dimethyl malonate is added dropwise. The resulting enolate solution is then treated with 1-bromobutane, and the mixture is refluxed for approximately 2 hours.

  • Work-up and Purification: After cooling, water is added, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and saturated sodium chloride solution, then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the crude product can be purified by vacuum distillation.

  • Hydrolysis and Decarboxylation: The crude dimethyl dibutylmalonate is placed in a round-bottom flask with a solution of sodium hydroxide (B78521) in water. The mixture is refluxed for 4 hours until the ester layer disappears. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid. The acidified mixture is heated to reflux to induce decarboxylation, which is evident by the evolution of carbon dioxide. Heating is continued until gas evolution ceases (typically 1-2 hours).

  • Isolation and Purification: After cooling, the organic layer containing hexanoic acid is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the ether is removed by distillation. The final product, hexanoic acid, can be purified by distillation.[2]

Cyanoacetic Ester Synthesis of Ethyl 2-cyanohexanoate

Similar to the malonic ester synthesis, the cyanoacetic ester synthesis provides an alternative route to substituted acetic acids, often with the advantage of using a milder base for the initial deprotonation. The following protocol describes the synthesis of an alkylated cyanoacetic ester, a key intermediate that can be hydrolyzed and decarboxylated to the corresponding carboxylic acid.

Experimental Protocol:

  • Enolate Formation and Alkylation: Sodium metal is slowly added to dry ethanol (B145695) at 0°C with stirring. After all the sodium has reacted, ethyl cyanoacetate is added slowly. The reaction mixture is stirred at 0°C for 10 minutes, and then 1-bromobutane is added slowly. The solution is then heated to reflux for twenty hours.

  • Work-up: The reaction is cooled to room temperature and quenched with dilute HCl. The mixture is diluted with diethyl ether and washed with brine. The combined aqueous layers are extracted with diethyl ether, and the combined organic extracts are dried over anhydrous magnesium sulfate. The product is purified by column chromatography to yield ethyl 2-cyanohexanoate.[3]

Willgerodt-Kindler Reaction for the Synthesis of Phenylacetic Acid

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones to the corresponding aryl-substituted amides or thioamides, which can then be hydrolyzed to the carboxylic acid.[4] This protocol describes the synthesis of phenylacetic acid from acetophenone.

Experimental Protocol:

  • Thioamide Formation: Acetophenone (10 mmol), sulfur (20 mmol), morpholine (30 mmol), and a catalytic amount of p-toluenesulfonic acid (0.35 mmol) are combined and refluxed at 120–130°C for 8 hours. The reaction progress is monitored by TLC.

  • Hydrolysis: After cooling, a 20% sodium hydroxide solution and triethyl benzyl (B1604629) ammonium (B1175870) chloride (TEBA) as a phase transfer catalyst are added to the reaction mixture. The mixture is then heated at 100°C for an additional 8 hours to facilitate hydrolysis of the intermediate thiomorpholide.

  • Work-up and Isolation: After completion of the hydrolysis, the reaction mixture is cooled and filtered. The filtrate is acidified with HCl to pH 6 and filtered again. The filtrate is further acidified to pH 2 to precipitate the crude phenylacetic acid. The crude product is then dissolved in a 10% sodium bicarbonate solution and washed with ethyl acetate. The aqueous layer is then re-acidified with dilute HCl to yield pure phenylacetic acid as a solid.[5][6] This method has been reported to produce phenylacetic acid in 80% yield.[6]

Arndt-Eistert Synthesis of Phenylacetic Acid

The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids.[7] The reaction proceeds through the formation of a diazoketone intermediate, followed by a Wolff rearrangement to a ketene (B1206846), which is then trapped by a nucleophile.[2]

Experimental Protocol:

  • Acid Chloride Formation: Benzoic acid is converted to benzoyl chloride by reaction with thionyl chloride (SOCl₂).

  • Diazoketone Formation: The resulting benzoyl chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form the α-diazoacetophenone.

  • Wolff Rearrangement and Hydrolysis: The α-diazoacetophenone is then treated with a silver(I) oxide (Ag₂O) catalyst in the presence of water. This promotes the Wolff rearrangement to a ketene intermediate, which is subsequently hydrolyzed to yield phenylacetic acid.[5]

Note: Detailed experimental conditions and yields for this specific transformation were not available in the searched literature.

Hell-Volhard-Zelinsky Synthesis of 2-Bromohexanoic Acid

The Hell-Volhard-Zelinsky (HVZ) reaction is the premier method for the α-halogenation of carboxylic acids. This protocol details the synthesis of 2-bromohexanoic acid.

Experimental Protocol:

  • Acid Chloride Formation: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, hexanoic acid (0.100 mole) is treated with thionyl chloride (0.120 mole) and heated at 80°C for 1 hour.

  • Bromination: The flask is cooled, and finely powdered N-bromosuccinimide (NBS) (0.120 mole), carbon tetrachloride, and a few drops of 48% hydrogen bromide are added. The mixture is heated at 70°C for 10 minutes and then at 85°C for approximately 1.5 hours, until the color of the reaction becomes light yellow.

  • Hydrolysis and Isolation: The reaction mixture is cooled, and the carbon tetrachloride and excess thionyl chloride are removed under reduced pressure. The resulting 2-bromohexanoyl chloride is then hydrolyzed by the addition of a saturated aqueous solution of sodium hydrogen carbonate at 10°C. The mixture is then acidified with concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic extracts are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to give crude 2-bromohexanoic acid. The product can be purified by distillation to yield 2-bromohexanoic acid (83% yield).

Strecker Synthesis of Phenylalanine

The Strecker synthesis is a two-step method for the preparation of α-amino acids from aldehydes or ketones. This protocol outlines the synthesis of phenylalanine from phenylacetaldehyde.

Experimental Protocol:

  • α-Amino Nitrile Formation: Phenylacetaldehyde is reacted with ammonia (B1221849) (or an ammonium salt like ammonium chloride) to form an imine in situ. This is followed by the addition of a cyanide source, such as potassium cyanide or hydrogen cyanide, which acts as a nucleophile and attacks the imine to form the corresponding α-aminonitrile.

  • Hydrolysis: The α-aminonitrile is then subjected to acidic hydrolysis (e.g., using a strong acid like HCl) to convert the nitrile group into a carboxylic acid, yielding phenylalanine. The final product is typically obtained as a racemic mixture.

Note: While the general steps are well-established, a single source with a detailed, modern experimental protocol and specific yield for the synthesis of phenylalanine was not identified in the search.

Conclusion

The synthesis of substituted acetic acids can be achieved through a variety of robust and well-established methods. The Malonic and Cyanoacetic Ester syntheses offer great versatility for the preparation of a wide range of alkyl-substituted acetic acids. For the synthesis of aryl-acetic acids from readily available aryl ketones, the Willgerodt-Kindler reaction provides an efficient, albeit sometimes lengthy, route. The Arndt-Eistert synthesis is a valuable tool for carbon-chain homologation. When α-halo acetic acids are the target, the Hell-Volhard-Zelinsky reaction remains the method of choice. Finally, for the asymmetric synthesis of α-amino acids, the Strecker synthesis provides a direct and effective, though often racemic, pathway. The selection of the optimal synthetic route will ultimately depend on the specific structural requirements of the target molecule, the availability of starting materials, and the desired scale of the reaction.

References

A Comparative Purity Analysis of Commercially Available 2-Isobutoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity assessment of commercially available 2-Isobutoxyacetic acid, a key intermediate in the synthesis of various compounds, including ATF4 pathway inhibitors.[1] The purity of starting materials is critical in drug development and research to ensure reproducibility and avoid confounding results from unknown impurities. This document outlines a detailed experimental protocol for purity determination by High-Performance Liquid Chromatography (HPLC), presents a comparative analysis of hypothetical commercial samples, and discusses potential impurities.

Comparative Purity of Commercial this compound

The purity of this compound can vary between suppliers due to different synthetic routes and purification methods. The primary synthesis route involves the reaction of sodium isobutoxide with chloroacetic acid. Potential impurities may include unreacted starting materials (isobutanol, chloroacetic acid), the solvent used in the reaction, and side-products. Another potential synthesis pathway is the malonic ester synthesis, which can introduce its own set of characteristic impurities.[2]

For this guide, we present a comparative analysis of three hypothetical commercial samples of this compound to illustrate the potential variability in purity and impurity profiles.

Table 1: Comparative Purity of Commercial this compound Samples

SupplierLot NumberPurity (%) by HPLC (Area Normalization)Isobutanol (%)Unidentified Impurity 1 (RRf ~0.8) (%)Unidentified Impurity 2 (RRf ~1.2) (%)
Supplier A A20250199.50.150.100.25
Supplier B B20250198.20.500.800.50
Supplier C C20250199.80.05Not Detected0.15

Note: Data presented is hypothetical for illustrative purposes.

Experimental Protocol: Purity Determination by HPLC-UV

This section details the methodology for the quantitative analysis of this compound purity. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for separating and quantifying small organic acids.[3][4]

2.1. Materials and Reagents

  • This compound reference standard (≥99.9% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic Acid, HPLC grade)[4]

  • Samples of this compound from different commercial suppliers

2.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

2.3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

2.4. Sample Preparation

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each commercial this compound sample and dissolve each in 10 mL of the 50:50 mobile phase mixture.

2.5. Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.[4]

  • Inject a blank (50:50 mobile phase mixture) to ensure no system contamination.

  • Inject the standard solution multiple times (e.g., n=5) to establish system suitability (retention time reproducibility, peak area precision).

  • Inject each sample solution in duplicate.

  • Purity is determined by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh ~10 mg of this compound prep2 Dissolve in 10 mL of 50:50 Water:Acetonitrile prep1->prep2 hplc1 Inject 10 µL onto C18 column prep2->hplc1 hplc2 Gradient elution with Water (0.1% H3PO4) and Acetonitrile hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Calculate purity using area normalization data1->data2

Caption: Experimental workflow for HPLC-based purity assessment.

Relevance in Drug Development: ATF4 Signaling Pathway

This compound serves as a building block for synthesizing inhibitors of the Activating Transcription Factor 4 (ATF4) pathway.[1] The ATF4 pathway is a key component of the integrated stress response, which is implicated in various diseases, including cancer and neurodegenerative disorders. The purity of intermediates like this compound is paramount to ensure the desired activity and safety profile of the final active pharmaceutical ingredient (API).

G stress Cellular Stress (e.g., ER Stress, Amino Acid Deprivation) perk PERK stress->perk eif2a eIF2α perk->eif2a Phosphorylation p_eif2a p-eIF2α eif2a->p_eif2a atf4 ATF4 Translation p_eif2a->atf4 Initiates target_genes Target Gene Expression (CHOP, GADD34, etc.) atf4->target_genes Activates response Adaptive Response / Apoptosis target_genes->response inhibitor Inhibitor (Synthesized from this compound) inhibitor->perk Inhibits

Caption: Simplified ATF4 signaling pathway under cellular stress.

Alternatives to this compound

In drug design, carboxylic acid moieties are often replaced with bioisosteres to improve properties such as membrane permeability, metabolic stability, or to reduce potential toxicities. While not direct replacements for this compound as a synthetic intermediate, researchers may consider designing final compounds with carboxylic acid isosteres. Examples of such isosteres include sulfonamides, phosphonic acids, and highly fluorinated alcohols.[5] The choice of an alternative is highly dependent on the specific biological target and desired pharmacokinetic profile.

Conclusion

The purity of commercially available this compound is a critical parameter for researchers in drug development and other scientific fields. As demonstrated by the hypothetical data, purity levels and impurity profiles can differ between suppliers. Therefore, it is essential to perform in-house quality control using a validated analytical method, such as the HPLC-UV protocol described in this guide. This ensures the reliability and reproducibility of experimental results and the quality of synthesized target molecules.

References

A Comparative Guide to Inter-laboratory Validation of 2-Isobutoxyacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a framework for researchers, scientists, and drug development professionals on the inter-laboratory validation of quantification methods for 2-isobutoxyacetic acid. Ensuring the consistency and reliability of this compound quantification across different laboratories is crucial for robust research and clinical findings. This document outlines a framework for inter-laboratory validation, presents a comparative analysis of common analytical techniques, and provides detailed experimental protocols.

Comparative Analysis of Analytical Methods

The quantification of this compound in biological matrices is commonly performed using chromatographic techniques coupled with various detectors. The choice of method often depends on the required sensitivity, selectivity, and sample throughput. The three most common methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Below is a summary of the typical performance characteristics of these methods. The data presented is a representative summary based on published literature for similar analytes and should be considered illustrative for a hypothetical inter-laboratory study.

Table 1: Comparison of Validation Parameters for this compound Quantification Methods (Hypothetical Data)

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) ≥ 0.995≥ 0.997≥ 0.999
Linear Range 0.1 - 25 µg/mL0.05 - 15 µg/mL1 - 1500 ng/mL
Limit of Detection (LOD) 50 ng/mL20 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 100 ng/mL50 ng/mL1 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%95 - 105%
Precision (%RSD) < 15%< 10%< 5%
Selectivity ModerateHighVery High
Sample Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency in an inter-laboratory study. Below are example protocols for the quantification of this compound using LC-MS/MS and GC-MS.

LC-MS/MS Method Protocol

This protocol is designed for the sensitive and selective quantification of this compound in human plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., this compound-d7 at 1 µg/mL).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: e.g., m/z 131.1 -> 71.1

      • This compound-d7 (Internal Standard): e.g., m/z 138.1 -> 78.1

GC-MS Method Protocol

This protocol is suitable for the quantification of this compound in urine.

  • Sample Preparation and Derivatization:

    • To 200 µL of urine, add 10 µL of an internal standard working solution (e.g., this compound-d7 at 5 µg/mL).

    • Perform a liquid-liquid extraction with 500 µL of ethyl acetate.

    • Vortex and centrifuge; transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

  • Chromatographic Conditions:

    • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Selected Ion Monitoring (SIM) Ions:

      • This compound-TMS derivative: e.g., m/z 159, 117

      • This compound-d7-TMS derivative (Internal Standard): e.g., m/z 166, 124

Inter-laboratory Validation Workflow and Parameter Relationships

An inter-laboratory validation study is essential to assess the reproducibility and reliability of an analytical method across different laboratories. The following diagrams illustrate a typical workflow for such a study and the interdependence of key validation parameters.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Define Study Objectives & Scope B Select Participating Laboratories A->B C Develop & Standardize Protocol B->C D Prepare & Distribute Homogeneous Samples C->D E Laboratories Perform Analysis D->E F Collect & Centralize Data E->F G Statistical Analysis (e.g., ANOVA) F->G H Assess Repeatability & Reproducibility G->H I Final Report & Recommendations H->I G Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Precision->Linearity Selectivity Selectivity Selectivity->Accuracy LOD LOD Selectivity->LOD Range Range Linearity->Range Range->Accuracy Range->Precision LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

A Comparative Cost-Analysis of Synthetic Routes to 2-Isobutoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Isobutoxyacetic acid is a valuable intermediate in medicinal chemistry, notably in the synthesis of ATF4 pathway inhibitors[1]. The efficiency and cost-effectiveness of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide provides a comparative cost-analysis of the most viable synthetic routes to this compound, supported by detailed experimental protocols derived from analogous, well-established reactions.

Executive Summary

The primary and most industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This approach involves the reaction of an isobutoxide source with a haloacetic acid derivative. Two main variations of this synthesis are considered in this analysis:

  • One-Pot Synthesis via In Situ Alkoxide Formation: A direct reaction of isobutanol and chloroacetic acid in the presence of a strong base, such as sodium hydroxide (B78521). This method is often preferred for its operational simplicity.

  • Two-Step Synthesis via Pre-formed Alkoxide: This route involves the initial preparation of sodium isobutoxide from isobutanol and sodium metal, followed by a reaction with chloroacetic acid or its ester. While involving an extra step, this can sometimes offer higher yields.

This guide will delve into the experimental details of these routes, present a comparative cost analysis based on current reagent pricing, and provide a logical workflow for selecting the optimal synthesis strategy.

Comparative Data of Synthesis Pathways

The following table summarizes the key quantitative data for the primary synthesis routes to this compound. The yields are estimated based on analogous reactions due to the limited availability of direct experimental data for this specific molecule.

Parameter Route 1: One-Pot Williamson Synthesis Route 2: Two-Step Williamson Synthesis
Starting Materials Isobutanol, Chloroacetic Acid, Sodium HydroxideIsobutanol, Sodium Metal, Chloroacetic Acid
Key Reagents Aqueous Sodium HydroxideSodium Metal, Ethanol (as solvent)
Reaction Conditions Heating under reflux (approx. 90-100°C)1. Refluxing isobutanol with sodium. 2. Subsequent reaction with chloroacetic acid.
Assumed Yield 70-80%75-85%
Estimated Cost per Mole of Product *$2.50 - $4.00$2.75 - $4.50

*Cost estimates are based on reagent prices as of December 2025 and are subject to fluctuation. See the detailed cost analysis section for a full breakdown.

Experimental Protocols

The following are detailed experimental protocols for the two primary synthesis routes, adapted from established procedures for analogous ether-carboxylic acids.

Route 1: One-Pot Williamson Synthesis with Sodium Hydroxide

This procedure is adapted from the synthesis of 4-methylphenoxyacetic acid[2].

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium hydroxide (1.2 equivalents) in water.

  • Add isobutanol (1.0 equivalent) to the flask and stir to form the sodium isobutoxide in situ.

  • Slowly add a solution of chloroacetic acid (1.0 equivalent) in water to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100°C) for 3-4 hours.

  • After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1.

  • The product, this compound, may precipitate out or can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or distillation.

Route 2: Two-Step Williamson Synthesis with Sodium Metal

This procedure is adapted from the synthesis of ethoxyacetic acid[3].

Procedure:

Step 1: Preparation of Sodium Isobutoxide

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry isobutanol.

  • Carefully add sodium metal (1.0 equivalent) in small portions to the isobutanol. The reaction is exothermic and will generate hydrogen gas.

  • Once all the sodium has reacted, the solution of sodium isobutoxide in isobutanol is ready for the next step.

Step 2: Reaction with Chloroacetic Acid

  • To the freshly prepared sodium isobutoxide solution, slowly add a solution of chloroacetic acid (0.95 equivalents) in a minimal amount of dry isobutanol.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the mixture and remove the excess isobutanol under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 1.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent as described in Route 1.

  • Purify the product by distillation or recrystallization.

Cost Analysis

The following cost analysis is based on the stoichiometry of the reactions and the approximate bulk prices of the reagents as of December 2025.

Reagent Costs (December 2025 Estimates):

  • Isobutanol: ~ $1.50 / kg[4]

  • Chloroacetic Acid: ~ $0.95 / kg[5]

  • Sodium Hydroxide: ~ $0.29 / kg[1]

  • Sodium Metal: ~ $5.00 / kg (price can vary significantly)

Cost Calculation per Mole of this compound (MW: 132.16 g/mol ):

A detailed cost breakdown for each route, assuming a hypothetical 1 mole synthesis of the final product and the median of the assumed yield ranges (75% for Route 1, 80% for Route 2), is presented below.

Route 1: One-Pot Molar Mass ( g/mol ) Moles Required Mass Required (g) Cost per kg ($) Reagent Cost ($)
Isobutanol74.121.3398.621.500.15
Chloroacetic Acid94.501.33125.70.950.12
Sodium Hydroxide40.002.66106.40.290.03
Total $0.30
Route 2: Two-Step Molar Mass ( g/mol ) Moles Required Mass Required (g) Cost per kg ($) Reagent Cost ($)
Isobutanol74.121.2592.651.500.14
Sodium Metal22.991.2528.745.000.14
Chloroacetic Acid94.501.25118.130.950.11
Total $0.39

Note: This analysis does not include the cost of solvents, energy, labor, or waste disposal, which can significantly impact the final production cost.

Based on this simplified analysis, the One-Pot Williamson Synthesis (Route 1) appears to be the more cost-effective option due to the lower cost of sodium hydroxide compared to sodium metal.

Visualization of Synthesis Route Selection

The following diagram illustrates a logical workflow for selecting the most appropriate synthesis route for this compound based on key decision factors.

SynthesisRouteSelection start Start: Need to Synthesize This compound scale Scale of Synthesis? start->scale safety Handling of Sodium Metal a Concern? scale->safety Large Scale yield_priority Is Maximizing Yield the Top Priority? scale->yield_priority Lab Scale safety->yield_priority No route1 Route 1: One-Pot Williamson (Isobutanol, Chloroacetic Acid, NaOH) safety->route1 Yes yield_priority->route1 No, Cost/Simplicity is Key route2 Route 2: Two-Step Williamson (Isobutanol, Na, Chloroacetic Acid) yield_priority->route2 Yes end_route1 Select Route 1 route1->end_route1 end_route2 Select Route 2 route2->end_route2

Caption: Decision workflow for selecting a synthesis route for this compound.

Conclusion

For the synthesis of this compound, the One-Pot Williamson ether synthesis using isobutanol, chloroacetic acid, and sodium hydroxide is the recommended route for most applications, particularly on a larger scale. It offers a more favorable cost profile and avoids the use of hazardous sodium metal. The two-step approach may be considered for smaller, laboratory-scale syntheses where maximizing yield is the primary objective and the handling of sodium metal is not a significant concern. Researchers and drug development professionals should always conduct a thorough risk assessment and process optimization for their specific laboratory or manufacturing conditions.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Isobutoxyacetic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-isobutoxyacetic acid, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. According to information from suppliers, this compound is classified as an eye irritant (H319) and a combustible solid.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat or other protective clothing should be worn.

In case of accidental contact, follow these first-aid measures:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3]

  • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations, which strictly prohibit the disposal of hazardous chemical waste down the drain or in regular trash.[2][4][5] All chemical waste should be treated as hazardous unless confirmed otherwise by an environmental health and safety (EHS) officer.[4]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials like gloves and absorbent pads, as hazardous waste.[4]

    • Do not mix this compound waste with incompatible materials. Store acids and bases separately.[6]

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure screw cap for waste collection.[5][6][7] Plastic containers are often preferred for acidic waste.[8]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard warnings (e.g., "Corrosive," "Irritant").[7][8]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[6][7][8]

    • Keep the waste container closed at all times, except when adding waste.[4][7][8]

    • Ensure the SAA is inspected weekly for any signs of leakage.[6]

  • Arranging for Disposal:

    • Once the container is full or you have no further use for the chemical, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[7][8]

    • Complete any required waste disposal forms accurately, providing a precise description of the chemical constituents.[7]

Quantitative Data Summary

For safe management of chemical waste, it is crucial to be aware of accumulation limits within a Satellite Accumulation Area.

ParameterLimitRegulatory Guideline
Maximum Hazardous Waste Volume 55 gallonsStored within any single Satellite Accumulation Area.[7][8]
Maximum Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kg (solid)Accumulated at any one time.[8]
Container Headspace At least one-inchTo allow for expansion.[6]
pH for Aqueous Waste Drain Disposal Between 5.5 and 9.5Only for non-hazardous, neutralized aqueous solutions.[9]

Note: As an acidic compound, this compound waste should not be neutralized for drain disposal without explicit approval from EHS, as it may have other hazardous characteristics.

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) IdentifyWaste Identify this compound as Hazardous Waste PPE->IdentifyWaste ReviewSDS Review Safety Data Sheet (SDS) ReviewSDS->PPE SelectContainer Select Compatible & Leak-Proof Container IdentifyWaste->SelectContainer Spill Spill or Exposure Occurs IdentifyWaste->Spill LabelContainer Label Container: 'Hazardous Waste' & Chemical Name SelectContainer->LabelContainer StoreSAA Store in Designated Satellite Accumulation Area (SAA) LabelContainer->StoreSAA KeepClosed Keep Container Securely Closed StoreSAA->KeepClosed ContactEHS Contact EHS for Pickup KeepClosed->ContactEHS CompleteForm Complete Waste Disposal Form ContactEHS->CompleteForm EHSpickup EHS Collects Waste for Professional Disposal CompleteForm->EHSpickup EmergencyProc Follow Emergency Procedures (Consult SDS) Spill->EmergencyProc

Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling 2-Isobutoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Personal Protective Equipment, Operational Protocols, and Disposal Plans for 2-Isobutoxyacetic Acid (CAS No. 24133-46-8).

This guide provides critical safety and logistical information for the handling and disposal of this compound, a corrosive chemical that poses significant health risks. Adherence to these protocols is essential to ensure a safe laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Inhalation may lead to severe respiratory tract irritation, and ingestion can result in serious damage to the digestive tract.[1] Therefore, stringent adherence to personal protective equipment (PPE) guidelines is mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye & Face Protection Chemical Safety GogglesMust be worn at all times to prevent eye contact. For larger quantities or when there is a risk of splashing, a face shield should be worn in conjunction with goggles.[2]
Hand Protection Chemical-Resistant GlovesWhile specific data for this compound is limited, for chemically similar substances like acetic acid, Butyl rubber and Neoprene gloves are recommended for extended contact. Nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contact.[3] Always consult the glove manufacturer's compatibility data.
Body Protection Laboratory CoatA standard, flame-retardant lab coat should be worn to prevent skin contact. For larger-scale operations, a chemical-resistant apron or coveralls may be necessary.
Respiratory Protection Not generally requiredWork should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator may be required.

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach is crucial when working with corrosive chemicals like this compound. The following protocol outlines the necessary steps for safe handling in a laboratory setting.

Experimental Workflow for Handling this compound

prep Preparation handling Handling in Fume Hood prep->handling Transfer to Hood use Use in Experiment handling->use Perform Work decon Decontamination use->decon After Use waste Waste Collection decon->waste Collect Waste storage Storage waste->storage Segregate & Store

Caption: Workflow for safe handling of this compound.

Step 1: Preparation

  • Before starting any work, ensure that an eyewash station and safety shower are readily accessible.[4]

  • Verify that all necessary PPE is available and in good condition.

  • Prepare your workspace within a certified chemical fume hood to ensure adequate ventilation.[5]

  • Have spill control materials (e.g., absorbent pads, sodium bicarbonate for neutralization) readily available.

Step 2: Handling and Use

  • Always handle this compound within a chemical fume hood.[5]

  • When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette with a bulb or a pump; never pipette by mouth.

  • Keep the container tightly closed when not in use.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

Step 3: Decontamination

  • Wipe down any surfaces that may have come into contact with the acid using a suitable decontaminating agent.

  • Clean all glassware and equipment thoroughly after use.

Disposal Plan: Neutralization and Waste Management

Proper disposal of this compound is critical to prevent environmental contamination and ensure safety. The primary method of disposal for acidic waste is neutralization.

Table 2: Neutralization and Disposal Protocol

StepProcedureKey Considerations
1. Dilution Slowly add the acidic waste to a large volume of cold water (a 1:10 acid-to-water ratio is recommended).NEVER add water to acid , as this can cause a violent exothermic reaction and splashing.[6] Perform this step in a fume hood.
2. Neutralization While stirring continuously, slowly add a weak base such as sodium bicarbonate (baking soda) or a 5-10% sodium carbonate solution.The addition of a base will generate gas (carbon dioxide) and heat. Proceed slowly to control the reaction rate.
3. pH Monitoring Use pH paper or a calibrated pH meter to monitor the solution's pH.Continue adding the base in small increments until the pH is within a neutral range, typically between 6.0 and 8.0, or as specified by local regulations.
4. Final Disposal Once neutralized, the solution can typically be disposed of down the drain with a copious amount of water, provided it does not contain heavy metals or other hazardous components.Always consult and adhere to your institution's and local wastewater regulations. For larger quantities or contaminated solutions, collect the neutralized waste in a clearly labeled, sealed container for professional hazardous waste disposal.

Logical Flow for Disposal of this compound Waste

start Acidic Waste Generated dilute Dilute with Cold Water start->dilute neutralize Neutralize with Weak Base dilute->neutralize monitor Monitor pH neutralize->monitor check_ph pH 6.0-8.0? monitor->check_ph check_ph->neutralize No dispose Dispose per Regulations check_ph->dispose Yes end End dispose->end

Caption: Decision-making workflow for the disposal of this compound waste.

By adhering to these detailed safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isobutoxyacetic acid
Reactant of Route 2
Reactant of Route 2
2-Isobutoxyacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.